(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Description
The exact mass of the compound (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-Methyl 2-amino-4-bromobutanoate hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-4-bromobutanoate hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-amino-4-bromobutanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2.BrH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMPDCWUYYMGU-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCBr)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCBr)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906418 | |
| Record name | Methyl 2-amino-4-bromobutanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177325-78-9, 101650-17-3 | |
| Record name | Butanoic acid, 2-amino-4-bromo-, methyl ester, hydrobromide (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177325-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-bromobutanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-methyl 2-amino-4-bromobutanoate hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 177325-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide chemical properties
An In-Depth Technical Guide to (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide: Properties, Synthesis, and Applications
Executive Summary
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral amino acid ester that serves as a critical building block in advanced organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a protected amino acid moiety, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, analytical characterization methods, and key applications, particularly in the realm of pharmaceutical development. The information is tailored for researchers and scientists engaged in synthetic chemistry and drug discovery, offering field-proven insights into its practical handling and utility.
Physicochemical and Structural Characteristics
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically encountered as a white to off-white crystalline powder.[1] Its salt form enhances stability and simplifies handling compared to the free base. The compound is classified as an alpha-amino acid ester, which are ester derivatives of alpha-amino acids.[2] It is soluble in polar solvents such as water and methanol, a property that facilitates its use in various reaction media.[1]
A summary of its core physicochemical properties is presented below:
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-amino-4-bromobutanoate;hydrobromide | [1] |
| CAS Number | 101650-17-3; 76419-53-9; 177325-78-9 | [1][3][4] |
| Molecular Formula | C₅H₁₁Br₂NO₂ | [1][3] |
| Molecular Weight | 276.95 g/mol | [1][3] |
| Melting Point | 189-190 °C | [1] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Solubility | Soluble in water and methanol | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is most effectively achieved from L-methionine or 2-aminobutyrolactone hydrobromide.[5][6] The following protocol, adapted from established literature, details a robust method starting from 2-aminobutyrolactone hydrobromide, which ensures high stereochemical fidelity.[6]
Rationale for the Synthetic Strategy
This synthetic route is chosen for its efficiency and control. It begins with the ring-opening of the lactone using hydrogen bromide to form the bromo acid, which is then esterified in situ. This multi-step, "two-pot" reaction process is resource-efficient and minimizes the isolation of potentially unstable intermediates.[5] Refluxing during the esterification step is critical to drive the reaction to completion, as monitoring by NMR has shown negligible reaction at room temperature.[6]
Detailed Experimental Protocol
Step 1: Ring-Opening of 2-Aminobutyrolactone Hydrobromide
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, a fritted glass gas bubbler, and a calcium chloride drying tube, add 2-aminobutyrolactone hydrobromide (20.0 mmoles, 3.64 g).
-
Add 182 mL of glacial acetic acid to create a suspension.
-
Bubble hydrogen bromide (HBr) gas vigorously through the suspension while stirring at ambient temperature.
-
Continue HBr addition for approximately 3 hours, or until all starting material has dissolved.
-
Cease HBr bubbling and stir the resulting solution overnight at ambient temperature.
-
Concentrate the reaction mixture to dryness under reduced pressure to yield crude 2-amino-4-bromobutyric acid hydrobromide as a white solid.
Step 2: Methanolysis to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
Dissolve the crude acid from the previous step in 25 mL of absolute methanol.
-
Bubble HBr gas into the solution for one minute to ensure acidic conditions for esterification.
-
Heat the mixture to reflux and maintain for 72 hours. The reaction progress should be monitored by a suitable method (e.g., NMR) to confirm the completion of the esterification.[6]
-
After completion, cool the reaction mixture and concentrate to dryness under reduced pressure. This will yield the crude target compound as a colorless oil.[6]
Step 3: Purification (Optional Recrystallization)
-
For applications requiring high purity, the crude product can be purified by recrystallization.
-
A common method involves recrystallization from ethanol to yield the final product as a white crystalline powder.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (S)-Methyl 2-amino-4-bromobutanoate HBr.
Analytical and Spectroscopic Profile
The identity, purity, and structure of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide are confirmed using a suite of standard analytical techniques.[1]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound.
-
Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups, such as the ester carbonyl and the amine salt. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and confirms the stereochemistry.
-
Mass Spectrometry: This technique is used to verify the molecular weight and fragmentation pattern of the compound.[1]
While specific spectral data is proprietary to individual suppliers, typical ¹H NMR spectra would show characteristic signals for the methyl ester protons, the methine proton at the chiral center, and the diastereotopic protons of the two methylene groups.
Chemical Reactivity and Synthetic Applications
The synthetic utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide stems from its two distinct reactive sites: the primary bromide and the amino group. The bromide is a good leaving group, susceptible to nucleophilic substitution, while the amino group can be acylated or used in peptide coupling reactions after deprotection.
Key Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a vital bioactive substance involved in numerous physiological processes.[5] SAM is used therapeutically to treat conditions like liver dysfunction and depression.[5] Furthermore, its chiral nature makes it an invaluable precursor for preparing unnatural amino acids and L-selenomethionine, which has demonstrated anti-cancer properties.[5]
The compound has also been investigated for its potential in developing novel therapeutics. Research has shown it to exhibit antiproliferative and cytotoxic effects on cancer cells in vitro and to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.[1] These biological activities make it a valuable lead compound for drug discovery programs.[1]
Reaction Pathway: Nucleophilic Substitution
A primary application involves the displacement of the bromide atom by a nucleophile to extend the carbon chain or introduce new functional groups. This is a cornerstone reaction for building the core structures of various pharmaceutical targets.
Caption: General pathway for nucleophilic substitution at the C4 position.
Safety, Handling, and Storage
While the compound exhibits low acute toxicity at low concentrations, proper laboratory safety protocols are mandatory.[1] It should be handled in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[7][8]
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If ingested or inhaled, seek immediate medical attention. Ingestion may cause severe damage to delicate tissues.[7]
Conclusion
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a high-value chiral building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers. Its demonstrated biological activities further underscore its potential as a starting point for the development of new therapeutic agents.[1] Future research may focus on expanding its applications in synthesizing novel amino acid derivatives and exploring its therapeutic potential in other disease areas.[1]
References
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PrepChem.com. (n.d.). Synthesis of 2-amino-4-bromobutyric acid hydrobromide. Retrieved from [Link]
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Chemsrc. (2025). CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). (S)-METHYL 2-AMINO-4-BROMOBUTANOATE HBR. Retrieved from [Link]
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PhytoBank. (2015). Showing methyl (2S)-2-amino-4-bromobutanoate (PHY0177397). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide from L-methionine
This guide provides a comprehensive technical overview for the synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, a valuable intermediate in the synthesis of various bioactive molecules, starting from the readily available and inexpensive amino acid, L-methionine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed protocols, mechanistic insights, and critical safety information.
Introduction and Strategic Overview
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral building block of significant interest in medicinal chemistry and the synthesis of unnatural amino acids. Its utility stems from the presence of a reactive bromine atom, which allows for further chemical modifications, and a protected amino acid scaffold.
The synthetic strategy detailed herein commences with L-methionine, an essential amino acid, leveraging its inherent chirality to produce the desired (S)-enantiomer of the target compound.[1] The overall transformation involves the conversion of the methylthioethyl side chain of methionine into a bromoethyl group, followed by esterification of the carboxylic acid. This multi-step process is designed to be efficient and scalable.
Reaction Mechanism and Rationale
The synthesis proceeds through a series of key transformations, each with a specific purpose. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The conversion of L-methionine to an intermediate, L(+)-2-Amino-4-bromobutyric acid hydrobromide, is a key part of the synthesis.[2] A plausible pathway involves the initial formation of a sulfonium salt, which acts as a good leaving group. Subsequent intramolecular cyclization can form a lactone, which is then opened by hydrobromic acid.
The final step is the esterification of the carboxylic acid. This can be achieved under acidic conditions, where the alcohol (methanol) acts as the nucleophile, protonation of the carbonyl group of the carboxylic acid activates it towards nucleophilic attack.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis.
Part A: Synthesis of L(+)-2-Amino-4-bromobutyric acid hydrobromide from L-methionine
This initial phase focuses on the conversion of the L-methionine side chain. The following protocol is adapted from established methodologies.[2]
Materials and Reagents:
-
L-methionine
-
Methyl iodide
-
Sodium carbonate
-
33% Hydrogen bromide in acetic acid
-
Methanol
-
Purified water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Methylation: In a suitable reaction vessel, suspend L-methionine (0.335 mol) in a mixture of purified water (467 mL) and methanol (67 mL). Add methyl iodide (0.807 mol) and stir the mixture at room temperature for 24 hours.[2]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Hydrolysis and Cyclization: Once the initial reaction is complete, separate the methyl iodide phase. To the aqueous phase, add sodium carbonate (0.167 mol) and heat the mixture to 130°C, distilling off methanol and water. Continue this for approximately 6 hours.[2]
-
Bromination and Ring Opening: After cooling, the intermediate is treated with a 33% solution of hydrogen bromide in acetic acid at 75°C for 6 hours in a sealed tube.[2]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess acid. Extract the crude product with ethyl acetate.[2] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude L(+)-2-Amino-4-bromobutyric acid hydrobromide.[2]
Part B: Esterification to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
This final step converts the carboxylic acid to its methyl ester. The following protocol is based on standard esterification procedures for amino acids.[3][4]
Materials and Reagents:
-
Crude L(+)-2-Amino-4-bromobutyric acid hydrobromide
-
Absolute methanol
-
Hydrogen bromide gas or Thionyl chloride
-
Diethyl ether
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude L(+)-2-Amino-4-bromobutyric acid hydrobromide in absolute methanol.[3]
-
Acidification: Cool the solution in an ice bath and bubble hydrogen bromide gas through it for a short period.[3] Alternatively, thionyl chloride can be added dropwise to the cooled methanolic solution.[4]
-
Reaction: Reflux the reaction mixture for 72 hours, monitoring the reaction progress by NMR or TLC.[3]
-
Isolation and Purification: After completion, concentrate the reaction mixture under reduced pressure to obtain the crude product as a colorless oil.[3] The product can be further purified by recrystallization from a suitable solvent system like ethanol or by precipitation with diethyl ether.[5]
Data Summary
The following table summarizes the key physical and chemical properties of the final product.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [5] |
| Molecular Formula | C5H11Br2NO2·HBr | |
| Molecular Weight | 302.91 g/mol | [5] |
| Melting Point | 189-190°C | [5] |
| Solubility | Soluble in water and methanol | [5] |
| CAS Number | 177325-78-9 | [6][7] |
Safety and Handling
Researcher safety is paramount. This synthesis involves the use of hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen Bromide (HBr) in Acetic Acid: This is a highly corrosive reagent.[2] Wear acid-resistant gloves, safety goggles, and a lab coat. Handle with extreme care to avoid skin and respiratory tract exposure.
-
Methyl Iodide: A toxic and volatile substance. Handle only in a fume hood and wear appropriate gloves.
-
Thionyl Chloride: A corrosive and lachrymatory liquid. Reacts violently with water. Use with caution and under anhydrous conditions.
-
Cyanogen Bromide (Potential Alternative): Although not used in the primary described route, if considering alternative bromination strategies, be aware that cyanogen bromide is highly toxic and can release toxic gases upon contact with acids or water.[8][9][10][11] Strict safety protocols, including the use of a dedicated workspace and appropriate respiratory protection, are mandatory.[8]
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Visualizing the Workflow
The following diagrams illustrate the key stages of the synthesis.
Caption: Overall synthetic workflow from L-methionine.
Caption: Simplified mechanism of Fischer esterification.
Conclusion
The synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide from L-methionine is a practical and efficient method for obtaining this valuable chiral intermediate. By understanding the reaction mechanism and adhering to strict safety protocols, researchers can successfully implement this procedure. The provided guide offers a solid foundation for further optimization and application in various research and development endeavors.
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L-Methionine (ECMDB00696) (M2MDB000175) - ECMDB. (URL: [Link])
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(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])
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L-Methionine | C5H11NO2S | CID 6137 - PubChem. (URL: [Link])
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Common Name: CYANOGEN BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. (URL: [Link])
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Synthesis of 2-amino-4-bromobutyric acid hydrobromide - PrepChem.com. (URL: [Link])
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The specific features of methionine biosynthesis and metabolism in plants - PubMed Central. (URL: [Link])
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])
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L-Methionine (YMDB00318) - Yeast Metabolome Database. (URL: [Link])
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Methyl 2-bromobutyrate | CAS#:3196-15-4 | Chemsrc. (URL: [Link])
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Structural Mechanism of S-Adenosyl Methionine Binding to Catechol O-Methyltransferase | PLOS One - Research journals. (URL: [Link])
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Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC - PubMed Central. (URL: [Link])
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Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PubMed Central. (URL: [Link])
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CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide | Chemsrc. (URL: [Link])
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An In-depth Technical Guide to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide: A Key Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its trifunctional nature, possessing a stereodefined amine, a methyl ester, and a reactive bromoalkyl side chain, makes it a valuable precursor for the synthesis of a wide array of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties and Identification
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically a white to off-white crystalline powder. The molecular formula for the hydrobromide salt is C₅H₁₁Br₂NO₂.
Table 1: Physicochemical Properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁Br₂NO₂ | [1][2] |
| Molecular Weight | 276.95 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water and methanol | [1] |
| Melting Point | 189-190 °C | [1] |
CAS Number and IUPAC Name
There is some ambiguity among chemical suppliers regarding the definitive CAS number for the (S)-enantiomer of Methyl 2-amino-4-bromobutanoate hydrobromide. The following CAS numbers have been associated with this compound:
-
177325-78-9 : Frequently cited specifically for the (S)-enantiomer.[3][4]
-
101650-17-3 : Also listed for the (S)-enantiomer by several suppliers.[2][5]
-
76419-53-9 : While some suppliers list this for the (S)-enantiomer, it has also been associated with the racemic (DL) mixture.[1]
Researchers are advised to verify the stereochemistry of the product from their chosen supplier.
The IUPAC name for the free base is (S)-methyl 2-amino-4-bromobutanoate. The compound is supplied as its hydrobromide salt.
Synthesis and Purification
The synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically achieved through a multi-step process starting from readily available chiral precursors such as L-methionine or (S)-2-aminobutyrolactone hydrobromide. A general synthetic strategy involves the conversion of the starting material to (S)-2-amino-4-bromobutyric acid hydrobromide, followed by esterification.
Synthesis of (S)-2-amino-4-bromobutyric acid hydrobromide from L-Methionine
A common route involves the demethylthiolation of L-methionine followed by bromination. This process can be optimized to a "two-pot" reaction, enhancing efficiency.[6]
Esterification of (S)-2-amino-4-bromobutyric acid hydrobromide
The carboxylic acid is then esterified to yield the desired methyl ester.
Experimental Protocol: Esterification
-
Suspend (S)-2-amino-4-bromobutyric acid hydrobromide in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Bubble dry hydrogen chloride or hydrogen bromide gas through the mixture, or alternatively, use a reagent like thionyl chloride to facilitate the esterification.[7]
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the crude (S)-Methyl 2-amino-4-bromobutanoate salt.
Purification
The crude product is typically purified by recrystallization.
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Caption: Synthetic workflow for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8 ppm), the α-proton (triplet or multiplet, ~4.2-4.5 ppm), the β-protons (multiplet, ~2.3-2.6 ppm), and the γ-protons adjacent to the bromine (triplet, ~3.5-3.7 ppm). The amino protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for the methyl ester carbonyl carbon (~170 ppm), the α-carbon (~52 ppm), the methyl ester carbon (~53 ppm), the β-carbon (~33 ppm), and the γ-carbon bearing the bromine (~30 ppm).[8] |
| Mass Spectrometry (MS) | The mass spectrum of the free base (C₅H₁₀BrNO₂) would show a characteristic isotopic pattern for a bromine-containing compound, with a molecular ion peak [M]⁺ at m/z 195 and [M+2]⁺ at m/z 197 in approximately a 1:1 ratio. |
Chiral Purity Analysis
Ensuring the enantiomeric excess of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is critical for its application in stereospecific synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Methodologies for Chiral HPLC Analysis:
-
Direct Method: This approach utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are often effective for amino acid derivatives. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection.[9]
-
Indirect Method: This involves derivatizing the amino acid ester with a chiral derivatizing agent, such as Marfey's reagent, to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[9]
Caption: Methodologies for chiral purity analysis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Applications in Research and Drug Development
The synthetic utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide stems from its ability to participate in a variety of chemical transformations, enabling the construction of complex molecular architectures.
Precursor for S-adenosyl-L-methionine (SAM) and its Analogs
A primary application of this compound is as a key intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a crucial methyl donor in numerous biological pathways, and its analogs.[6] These analogs are invaluable tools for studying the function of methyltransferases and for developing inhibitors of these enzymes, which are implicated in various diseases, including cancer.
Synthesis of Unnatural and Conformationally Constrained Amino Acids
The bromoalkyl side chain serves as a handle for intramolecular cyclization reactions, making it a valuable precursor for the synthesis of conformationally constrained amino acids. These constrained amino acids are incorporated into peptides to stabilize specific secondary structures, such as β-turns, which can enhance biological activity and metabolic stability.[10] This approach is widely used in the design of peptidomimetics.
Potential Therapeutic Applications
Research has indicated that compounds derived from or related to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide may possess therapeutic potential. Studies have shown that it can exhibit antiproliferative and cytotoxic effects on cancer cells in vitro.[1] Additionally, it has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] These findings suggest its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs.
Caption: Key application areas of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Safety and Handling
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a valuable and versatile chiral building block with significant applications in drug discovery and chemical biology. Its ability to serve as a precursor for a wide range of complex molecules, including enzyme inhibitors and conformationally constrained peptides, underscores its importance to the research community. A clear understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the development of next-generation therapeutics.
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(s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9. Smolecule.
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177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide. BLDpharm.
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(S)-Methyl 2-amino-4-bromobutanoate hydrobromide. Chemsrc.
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Methyl (S)-2-amino-4-bromobutyrate HBr. Tyger Scientific Inc.
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(S)-(+)-2-AMINO-4-BROMOBUTYRIC ACID METHYL ESTER. ChemicalBook.
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A Comparative Guide to Chiral HPLC Methods for (S)-Methyl 2-aminobutanoate Hydrochloride Analysis. Benchchem.
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Preparation of L(+)-2-Amino-4-bromobutyric acid hydrobromide. Guidechem.
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α-AMINOISOBUTYRIC ACID. Organic Syntheses.
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules.
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A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
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METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE - Optional[13C NMR]. SpectraBase.
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Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
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Chiral HPLC Separations. Phenomenex.
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Methyl (S)-2-amino-4-bromobutanoate hydrobromide. Moldb.
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A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate.
-
Preparation of (s)-2-aminobutyric acid. Google Patents.
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate.
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A Potent Conformation-Constrained Synthetic Peptide Mimic of a Homeodomain Selectively Regulates Target Genes in Cells. ACS Chemical Biology.
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Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Pharmaceuticals (Basel).
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Applications of the Mitsunobu Reaction in Peptide Chemistry. Journal of Peptide Science.
-
methyl (2S)-2-amino-4-bromobutanoate. PhytoBank.
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Nature Communications.
-
Methyl 4-bromobutyrate. PubChem.
-
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4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR]. SpectraBase.
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(S)-Methyl 2-amino-4-bromobutanoate Hydrobromide: A Technical Guide to Solubility and Stability for Drug Development Professionals
Introduction: Navigating the Physicochemical Landscape of a Key Chiral Building Block
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral amino acid derivative of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive bromo-substituent and a protected amino acid moiety, renders it a valuable intermediate for the synthesis of a wide array of complex molecules, including unnatural amino acids and peptide modifications. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful process development, formulation, and ensuring the quality and efficacy of the final product.
This technical guide provides an in-depth analysis of the solubility and stability of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust framework for its handling and characterization. We will explore the theoretical underpinnings of its solubility and degradation pathways, complemented by detailed, adaptable experimental protocols to empower researchers to generate reliable, in-house data.
Physicochemical Properties at a Glance
A summary of the known physicochemical properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁Br₂NO₂ | [1] |
| Molecular Weight | 276.95 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 189-190°C | [1] |
| CAS Number | 76419-53-9 | [1] |
Solubility Profile: A Predictive and Practical Approach
The solubility of an API or intermediate is a critical parameter that influences its bioavailability, dissolution rate, and the feasibility of various formulation strategies. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is reported to be soluble in water and methanol[1]. The presence of the hydrobromide salt of the primary amine and the methyl ester functionality are the primary determinants of its solubility characteristics.
Theoretical Framework for Solubility
The overall solubility of this compound is a composite of the contributions from its polar and non-polar moieties. The amino group, protonated as a hydrobromide salt, and the ester group contribute to its polarity and ability to engage in hydrogen bonding with protic solvents. In contrast, the butyl chain represents a non-polar component.
Amino acids and their salts typically exhibit pH-dependent solubility[2][3]. At its isoelectric point, an amino acid exists as a zwitterion with minimal net charge, often resulting in its lowest aqueous solubility. The hydrobromide salt form of (S)-Methyl 2-amino-4-bromobutanoate ensures that the amino group is protonated, imparting a positive charge and enhancing its solubility in polar solvents like water.
Predicted Solubility in Common Solvents
Based on its structure and the properties of similar compounds, a qualitative solubility profile can be predicted.
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrobromide salt of the primary amine and the polar methyl ester group will facilitate strong interactions with water molecules. |
| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the solute. |
| Ethanol | Soluble to Moderately Soluble | Similar to methanol, but the slightly increased non-polar character of ethanol may slightly reduce solubility compared to methanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |
| Acetonitrile | Sparingly Soluble | Acetonitrile is a polar aprotic solvent but is generally less effective at solvating salts compared to water or DMSO. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a non-polar solvent, DCM is unlikely to effectively solvate the charged hydrobromide salt. |
| Hexanes/Heptanes | Insoluble | These are non-polar hydrocarbon solvents and will not effectively solvate the polar and ionic parts of the molecule. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain quantitative solubility data, the shake-flask method is the gold standard. This protocol provides a reliable means to determine the equilibrium solubility.
Objective: To determine the thermodynamic solubility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in a given solvent at a specified temperature.
Materials:
-
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
Selected solvents (e.g., water, methanol, buffered solutions at various pH)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Preparation: Prepare the desired solvent systems. For aqueous solutions, consider using buffers to maintain a constant pH.
-
Addition of Solute: Add an excess amount of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide to a vial containing a known volume of the solvent. A visible excess of solid should remain to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Stability Profile: Understanding and Mitigating Degradation
The chemical stability of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a critical attribute that can impact its purity, potency, and safety profile. While it is reported to be stable under standard laboratory conditions, its ester and bromo- functionalities suggest potential degradation pathways that must be considered, particularly under stress conditions.
Potential Degradation Pathways
Two primary degradation pathways are anticipated for this molecule: hydrolysis of the methyl ester and reactions involving the bromo-substituent.
-
Hydrolysis of the Methyl Ester: This is a common degradation route for ester-containing compounds. The hydrolysis of the methyl ester would yield (S)-2-amino-4-bromobutanoic acid and methanol. This reaction can be catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis: This is typically a rapid, irreversible process involving the nucleophilic attack of a hydroxide ion on the ester carbonyl. The rate of hydrolysis is expected to increase significantly with increasing pH.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process that is generally slower than base-catalyzed hydrolysis. It involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
-
Reactions of the Bromo-Substituent: The carbon-bromine bond can be susceptible to nucleophilic substitution or elimination reactions, particularly in the presence of nucleophiles or bases. The specific degradation products would depend on the reaction conditions and the nucleophiles present in the system.
Workflow for Stability Assessment
Sources
A Spectroscopic Guide to (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide for Advanced Research
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, a key building block in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available spectroscopic data, offers expert interpretation, and provides detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide, with the chemical formula C₅H₁₁Br₂NO₂, is a chiral α-amino acid ester derivative. Its structure incorporates a reactive bromoalkyl side chain, making it a versatile precursor for the synthesis of a wide array of non-proteinogenic amino acids and complex heterocyclic scaffolds.[1] The stereochemistry at the α-carbon is crucial for its application in the development of chiral drugs and bioactive molecules, where specific enantiomers often exhibit desired therapeutic effects while others may be inactive or even harmful. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic applications.
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Molecular Structure and Key Spectroscopic Features
The molecular structure of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is presented below. The presence of various functional groups—an ester, a primary ammonium salt, and a bromoalkyl chain—gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Based on the structure and data from analogous compounds, the following chemical shifts and coupling patterns are predicted.
Table 1: Predicted ¹H NMR Spectroscopic Data for (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₃⁺ | ~8.5 (broad s) | Broad Singlet | - | 3H |
| α-H | ~4.2 (t) | Triplet | ~7.5 | 1H |
| -OCH₃ | ~3.8 (s) | Singlet | - | 3H |
| γ-CH₂ | ~3.6 (t) | Triplet | ~6.8 | 2H |
| β-CH₂ | ~2.4 (m) | Multiplet | - | 2H |
Rationale for Predictions: The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups. The α-proton is shifted downfield due to the adjacent electron-withdrawing ammonium and ester groups. The protons on the γ-carbon are deshielded by the electronegative bromine atom. The broadness of the ammonium proton signal is due to quadrupolar relaxation and exchange with the solvent. The splitting patterns arise from spin-spin coupling with neighboring non-equivalent protons. For comparison, the ¹H NMR spectrum of the related compound L(+)-2-Amino-4-bromobutyric acid hydrobromide shows signals at approximately 8.45 (broad s, NH₃⁺), 4.01 (t, α-H), 3.6-3.7 (m, γ-CH₂), and 2.35 (m, β-CH₂) ppm in DMSO-d₆.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-bromo-2-aminobutanoate, Hydrochloride
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 170.1 |
| Cα | 51.5 |
| -OCH₃ | 54.0 |
| Cβ | 33.2 |
| Cγ | 28.8 |
Data Source and Relevance: The provided data is for the closely related hydrochloride salt. It is expected that the hydrobromide salt will exhibit very similar chemical shifts. The carbonyl carbon of the ester is significantly downfield, as is typical. The α-carbon is deshielded by the attached nitrogen and carbonyl group. The methyl ester carbon appears in the typical range for such functional groups. The β and γ carbons are found further upfield.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₃⁺).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| -NH₃⁺ stretch | 3100-2800 (broad) | Strong |
| C-H stretch (aliphatic) | 2950-2850 | Medium |
| C=O stretch (ester) | ~1740 | Strong |
| -NH₃⁺ bend | ~1600 | Medium |
| C-O stretch (ester) | 1250-1100 | Strong |
| C-Br stretch | 650-550 | Medium-Strong |
Interpretation: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium group. The strong, sharp peak around 1740 cm⁻¹ is indicative of the carbonyl group of the ester. The presence of a C-Br bond is confirmed by a medium to strong absorption in the fingerprint region (650-550 cm⁻¹).
Experimental Protocol for IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Fragment | Comments |
| 196/198 | [M+H-HBr]⁺ | Loss of the hydrobromide salt. The two peaks arise from the presence of the ⁷⁹Br and ⁸¹Br isotopes. |
| 137/139 | [M+H-HBr-COOCH₃]⁺ | Subsequent loss of the methoxycarbonyl group. |
| 118 | [M+H-HBr-Br]⁺ | Loss of the second bromine atom. |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment. |
Fragmentation Rationale: In a technique like Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated species corresponding to the free amine, [M+H]⁺, after the loss of HBr. The most characteristic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in pairs of peaks separated by 2 m/z units for all bromine-containing fragments.
Caption: Predicted key fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and confirm the elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
The high-resolution data will allow for the determination of the exact mass and, consequently, the elemental formula.
-
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous confirmation of the structure and purity of this important synthetic intermediate. The provided protocols are designed to be self-validating and adhere to the principles of good scientific practice, ensuring that researchers can confidently apply this knowledge in their own laboratories.
References
-
Smolecule. (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9.
-
SpectraBase. METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts.
-
ChemicalBook. L(+)-2-Amino-4-bromobutyric acid hydrobromide(15159-65-6) 1H NMR.
Sources
A Technical Guide to (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide for Chemical Research and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its stereospecific nature and bifunctional reactivity make it a valuable intermediate for constructing molecules with precise three-dimensional architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, designed to empower researchers in leveraging this versatile reagent.
Compound Profile and Physicochemical Properties
A clear understanding of the fundamental properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is essential for its effective use. The compound is the hydrobromide salt of the methyl ester of (S)-2-amino-4-bromobutanoic acid, a non-proteinogenic amino acid.
| Property | Value |
| Chemical Name | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide |
| Synonyms | Methyl (S)-2-amino-4-bromobutyrate HBr |
| CAS Number | 110043-92-0 (Note: Multiple CAS numbers may exist for related structures)[1][2][3] |
| Molecular Formula | C₅H₁₁Br₂NO₂ |
| Molecular Weight | 276.95 g/mol [1] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 189-190°C[4] |
| Solubility | Soluble in water and methanol[4] |
Commercial Availability and Procurement
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is readily available from a variety of chemical suppliers specializing in research and development chemicals. When procuring this reagent, it is critical to assess purity, enantiomeric excess (e.e.), and the accompanying analytical data.
Key Commercial Suppliers:
| Supplier | Typical Purity | Notes |
| Tyger Scientific | ≥97% | Often available in-stock for research quantities.[1] |
| BLDpharm | ≥97% | May require cold-chain transportation.[5] |
| AiFChem | ≥97% | Available in various research-scale quantities.[2] |
| Sunway Pharm Ltd | Custom specifications available | Supplier of pharmaceutical intermediates.[6] |
| Smolecule | Custom specifications available | Provides synthesis and analytical services.[4] |
Procurement Considerations:
-
Certificate of Analysis (CoA): Always request a batch-specific CoA to verify purity (typically by HPLC or NMR) and identity.
-
Enantiomeric Purity: For stereospecific synthesis, confirmation of high enantiomeric excess (>98% e.e.) is crucial. This is typically determined by chiral HPLC.
-
Salt Form: Ensure the material is the hydrobromide salt as specified, as the free base or other salt forms will have different properties and reactivity.
Synthesis and Stereochemical Control
While commercially available, an understanding of the synthetic routes to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide provides valuable context for its stability and potential impurities. The most common and economically viable starting material is the naturally abundant and chirally pure L-methionine.
The synthesis involves a multi-step process that transforms L-methionine into the target halo-amino acid derivative. A representative pathway is outlined below.[7][8]
Caption: Synthetic pathway from L-Methionine.
Causality Behind Experimental Choices:
-
Starting Material: L-methionine is an ideal precursor because it is inexpensive, readily available, and possesses the desired (S)-stereochemistry at the alpha-carbon.
-
Bromination: The ring-opening of the homoserine lactone with hydrobromic acid is a robust method for introducing the bromine atom at the 4-position while simultaneously protecting the amine as an ammonium salt.[7]
-
Esterification: The final step is a standard acid-catalyzed esterification. Performing this reaction in methanol as the solvent drives the equilibrium towards the desired methyl ester product. A common method involves the in-situ generation of HCl gas by reacting acetyl chloride with cold methanol.[8]
Key Applications in Drug Development
The primary value of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide lies in its role as a versatile intermediate. The primary alkyl bromide provides an electrophilic site for nucleophilic substitution, while the amino ester moiety can be further manipulated or incorporated into peptide backbones.
It is a key precursor for the synthesis of unnatural amino acids and chiral amines. For instance, it is an important intermediate in the synthesis of S-adenosyl-L-methionine (SAMe), a compound used as a dietary supplement and therapeutic agent for conditions like depression and liver disease.[7] It is also used in the synthesis of (S)-2-aminobutanol, a building block for the anti-tuberculosis agent ethambutol.[9]
Caption: Key synthetic transformations and applications.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the material is paramount. A multi-technique approach is required for comprehensive quality control.
Recommended Analytical Protocols:
-
Identity and Structure Verification (NMR Spectroscopy):
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum should show characteristic peaks for the methyl ester, the alpha-proton, and the two methylene groups. The integration of these peaks should correspond to the number of protons. The ¹³C spectrum should confirm the presence of the carbonyl carbon, the alpha-carbon, the methylene carbons, and the methyl carbon.
-
-
Purity Assessment (High-Performance Liquid Chromatography - HPLC):
-
Protocol: Develop a reverse-phase HPLC method. A typical system would use a C18 column with a mobile phase gradient of water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Self-Validation: The method is validated by observing a sharp, symmetrical peak for the main component. Purity is calculated based on the area percentage of the main peak relative to all other peaks detected by a UV detector (e.g., at 210 nm).
-
-
Enantiomeric Purity (Chiral HPLC):
-
Rationale: This is the most critical analysis for a chiral building block. It separates the (S)-enantiomer from any contaminating (R)-enantiomer.[10]
-
Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are common choices for amino acid derivatives.[11][12]
-
Mobile Phase: The mobile phase is highly dependent on the column. For polysaccharide columns, a normal-phase system like hexane/isopropanol is often used. For macrocyclic glycopeptide columns, polar organic or reversed-phase modes can be effective.[13]
-
Analysis: Inject a dilute solution of the sample. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
-
Trustworthiness: A successful chiral separation will show baseline resolution between the two enantiomer peaks, providing high confidence in the quantitative result.[14]
-
Safe Handling and Storage
As a brominated organic compound and an acidic salt, proper handling procedures are essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong bases and oxidizing agents.[17] Due to its potential for slow degradation, storage at reduced temperatures (2-8°C) is recommended for long-term stability.
-
Spill Response: In case of a spill, use an inert absorbent material (e.g., vermiculite or sand) to contain it. Treat the spill with a neutralizing agent like sodium bicarbonate before cleanup.[17]
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Biosynthesis of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). PMC - NIH.
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. (n.d.). Journal of Chromatographic Science, Oxford Academic.
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
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Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9. (n.d.). Smolecule.
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.
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177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide. (n.d.). BLDpharm.
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Methyl (S)-2-amino-4-bromobutyrate HBr - [101650-17-3]. (n.d.). Tyger Scientific.
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Bromination safety. (2024). YouTube.
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101650-17-3 | (S)-Methyl 2-amino-4-bromobutanoate. (n.d.). AiFChem.
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(S)-METHYL 2-AMINO-4-BROMOBUTANOATE HBR. (n.d.). Sunway Pharm Ltd.
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Preparation of L(+)-2-Amino-4-bromobutyric acid hydrobromide. (n.d.). Guidechem.
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CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. (n.d.). Chemsrc.
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CN101575300A - Production method of S-2-aminobutanamide. (n.d.). Google Patents.
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Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). SpringerLink.
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The Strategic Role of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in Modern Chiral Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and complex molecule synthesis, the demand for enantiomerically pure building blocks is paramount. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide has emerged as a versatile and highly valuable chiral synthon. Derived from the natural amino acid pool, it offers a strategic entry point for the stereocontrolled introduction of diverse functionalities. This technical guide provides a comprehensive overview of its synthesis, core reactivity, and applications in the construction of key structural motifs, including unnatural amino acids and heterocyclic scaffolds, which are central to modern drug discovery. We will delve into the mechanistic underpinnings of its utility, supported by detailed experimental protocols and quantitative data, to offer field-proven insights for its effective implementation in chiral synthesis.
Introduction: The Imperative of Chirality in Drug Design
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern medicinal chemistry. Chiral building blocks, such as (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, are instrumental in this endeavor, providing a reliable source of stereochemistry that can be carried through a synthetic sequence to afford the desired enantiomerically pure target molecule. This guide focuses on the strategic application of this specific building block, highlighting its role in streamlining the synthesis of complex chiral molecules.
Synthesis and Physicochemical Properties
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically prepared from readily available chiral precursors like L-methionine or L-homoserine. A common synthetic route involves the conversion of L-homoserine to its lactone, followed by ring-opening with hydrobromic acid to introduce the key bromine functionality.
A biocatalytically-driven approach has also been developed, starting with the screening of esterase-producing bacteria from soil to selectively hydrolyze D-homoserine lactone from a racemic mixture. This process yields L-homoserine lactone with over 99% enantiomeric excess (e.e.) and in a 48% yield.[1] The resulting L-homoserine lactone is then converted to L-α-amino-γ-bromobutyronic acid, a key intermediate.[1]
While a detailed, step-by-step protocol for the direct synthesis of the methyl ester hydrobromide salt is not extensively documented in single sources, a general and effective method involves the esterification of (S)-2-amino-4-bromobutanoic acid. A general procedure for similar esterifications involves dissolving the amino acid hydrobromide in methanol and bubbling hydrogen bromide gas through the solution, followed by refluxing to drive the reaction to completion.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₁₁Br₂NO₂ |
| Molecular Weight | 276.95 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol |
Core Reactivity and Mechanistic Considerations
The synthetic utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide stems from its bifunctional nature. The primary amine and the methyl ester provide handles for peptide coupling and other modifications, while the terminal bromide serves as a versatile electrophilic site for nucleophilic substitution and cyclization reactions.
N-Alkylation and Functionalization of the Amino Group
The primary amine can be readily acylated or alkylated under standard conditions. N-alkylation of aminothiophenes, a notoriously challenging transformation, has been accomplished under mild conditions using cesium carbonate and tetrabutylammonium iodide in DMF, showcasing a potential strategy for modifying the amino group of our title compound.[2][3]
Stereoselective Alkylation and C-C Bond Formation
The bromine atom is a good leaving group, making the γ-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various side chains with retention of the original stereochemistry at the α-carbon. This is a cornerstone of its application in the synthesis of unnatural amino acids.
Intramolecular Cyclization: A Gateway to Heterocycles
The strategic positioning of the amino and bromo functionalities allows for intramolecular cyclization reactions, providing a powerful tool for the synthesis of chiral heterocyclic scaffolds. For instance, treatment with a base can induce cyclization to form pyroglutamic acid derivatives. The synthesis of highly functionalized pyroglutamic acid derivatives has been achieved through double Michael reactions of alkynones with amide-tethered diacids, where a metal salt plays a crucial role in enhancing diastereoselectivity.[4][5]
Applications in Chiral Synthesis
Synthesis of Unnatural and Constrained Amino Acids
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a key precursor for a variety of unnatural amino acids. By displacing the bromide with different nucleophiles, a diverse array of side chains can be introduced stereoselectively.
Furthermore, it serves as a building block for conformationally constrained amino acids, which are valuable tools for mimicking peptide secondary structures and studying structure-activity relationships.[6][7] For example, it can be used in the synthesis of azacycloalkane amino acids.[6][7]
Experimental Protocol: General Procedure for γ-Substitution
-
Dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Add the desired nucleophile (e.g., thiolate, phenoxide, cyanide) and a non-nucleophilic base (e.g., DBU, DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired γ-substituted amino acid derivative.
Synthesis of Chiral Heterocycles and Enzyme Inhibitors
The ability to form cyclic structures makes (S)-Methyl 2-amino-4-bromobutanoate hydrobromide a valuable precursor for various chiral heterocycles. For instance, it can be used to synthesize stereoisomers of polyhydroxylated amines like (-)-swainsonine, which exhibit potent mannosidase-inhibitory activity.[8]
Its application extends to the synthesis of enzyme inhibitors, a critical area in drug discovery. For instance, it can be a starting material for inhibitors of the shikimate pathway enzymes in Mycobacterium tuberculosis.[9] The development of potent and selective enzyme inhibitors is a major goal in the treatment of various diseases, and this chiral building block provides a reliable starting point for such endeavors.[10][11]
Table of Representative Applications:
| Target Molecule/Class | Synthetic Strategy | Key Features |
| Unnatural Amino Acids | Nucleophilic displacement of bromide | Stereoretentive C-C, C-S, C-O, or C-N bond formation. |
| Pyroglutamic Acid Derivatives | Intramolecular cyclization | Access to conformationally constrained scaffolds.[4][8][12] |
| Polyhydroxylated Amines | Dihydroxylation of unsaturated intermediates | Synthesis of biologically active natural product analogues.[8] |
| Enzyme Inhibitors | Elaboration into enzyme active-site mimetics | Targeted design of potent and selective inhibitors.[9] |
Conclusion and Future Outlook
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide stands out as a powerful and versatile chiral building block in modern organic synthesis. Its ready availability from the chiral pool, coupled with its predictable reactivity, makes it an invaluable tool for the stereocontrolled synthesis of a wide range of complex molecules. From unnatural amino acids to intricate heterocyclic systems with significant biological activity, its applications continue to expand. As the demand for enantiomerically pure pharmaceuticals grows, the strategic use of such well-defined chiral synthons will remain a cornerstone of efficient and effective drug discovery and development. Future research will likely focus on expanding the scope of its reactivity, particularly in catalytic and asymmetric transformations, to further enhance its utility in the synthesis of next-generation therapeutics.
References
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[Stereoselective Synthesis of Polyhydroxylated Amines Using (S)-pyroglutamic Acid Derivatives]. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and β-sheet propensity of constrained N-amino peptides. (n.d.). RSC. Retrieved January 19, 2026, from [Link]
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Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. (2007). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. (2007). PubMed. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
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Synthesis of pyroglutamic acid derivatives via double michael reactions of alkynones. (2007). University of Edinburgh Research Explorer. Retrieved January 19, 2026, from [Link]
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New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (2011). OUCI. Retrieved January 19, 2026, from [Link]
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Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. (2000). PubMed. Retrieved January 19, 2026, from [Link]
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Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2013). PubMed Central. Retrieved January 19, 2026, from [Link]
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Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecul. (n.d.). David Spring Group. Retrieved January 19, 2026, from [Link]
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ChemInform Abstract: Synthesis of 4-Substituted Prolines as Conformationally Constrained Amino Acid Analogues. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
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New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (2011). PubMed. Retrieved January 19, 2026, from [Link]
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Biomanufacture of L-homoserine lactone building block: A strategy for preparing γ-substituted L-amino acids by modular reaction. (2024). PubMed. Retrieved January 19, 2026, from [Link]
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Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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The Strategic Application of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide has emerged as a pivotal chiral building block in medicinal chemistry, offering a versatile platform for the synthesis of complex molecular architectures. Its unique combination of a stereodefined amino acid backbone and a reactive bromoalkyl side chain makes it an invaluable precursor for the construction of unnatural amino acids, conformationally constrained peptides, and diverse heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthesis and strategic applications of this compound, offering field-proven insights and detailed methodologies for researchers engaged in drug discovery and development. We will delve into its role in the synthesis of biologically significant molecules such as S-adenosyl-L-methionine (SAM) analogs and L-selenomethionine, and explore its potential in creating novel peptide and heterocyclic drug candidates.
Introduction: The Value Proposition of a Versatile Chiral Building Block
In the landscape of contemporary drug discovery, the demand for novel chemical entities with enhanced potency, selectivity, and pharmacokinetic properties is ever-increasing. Chiral building blocks, particularly those derived from the natural "chiral pool," serve as a foundational element in meeting this demand.[1][2] (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, a derivative of the proteinogenic amino acid L-methionine, exemplifies the strategic utility of such synthons. Its inherent chirality and bifunctional nature—possessing both a nucleophilic amino group and an electrophilic bromide—provide a rich chemical canvas for a multitude of synthetic transformations. This guide will illuminate the causality behind the experimental choices in leveraging this versatile molecule for the synthesis of high-value compounds in medicinal chemistry.
Synthesis of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide: A Chiral Pool Approach
The most efficient and stereospecific synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide utilizes L-methionine as a readily available and inexpensive starting material from the chiral pool. This approach ensures the retention of the desired (S)-stereochemistry at the α-carbon.
Synthetic Pathway Overview
The overall transformation involves the conversion of the methylthioether of L-methionine into a bromide, followed by esterification of the carboxylic acid. A common strategy involves the demethylation of L-methionine to L-homocysteine, which can then be further manipulated. However, a more direct route proceeds through the formation of a sulfonium salt, followed by nucleophilic displacement. A particularly effective method involves the cyclization of L-methionine to L-α-amino-γ-butyrolactone hydrobromide, which can then be opened with hydrobromic acid to yield the target precursor, (S)-2-amino-4-bromobutanoic acid hydrobromide.[3] Subsequent esterification provides the final product.
Caption: Synthetic route from L-methionine.
Detailed Experimental Protocol
Step 1: Synthesis of L-α-amino-γ-butyrolactone hydrobromide from L-Methionine [3]
-
To a solution of L-methionine in a suitable solvent (e.g., water or a miscible co-solvent system), add a strong acid such as hydrobromic acid.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude L-α-amino-γ-butyrolactone hydrobromide.
Step 2: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide
-
Dissolve the crude L-α-amino-γ-butyrolactone hydrobromide in an excess of concentrated hydrobromic acid.
-
Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to ensure complete ring opening.
-
Cool the reaction and remove the excess hydrobromic acid under vacuum. The resulting solid is the crude (S)-2-amino-4-bromobutanoic acid hydrobromide.
Step 3: Esterification to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
Suspend the crude (S)-2-amino-4-bromobutanoic acid hydrobromide in anhydrous methanol.
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture, or add a catalytic amount of a strong acid like sulfuric acid.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Applications in the Synthesis of Unnatural Amino Acids
The true utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide lies in its capacity to serve as a versatile precursor for a wide array of unnatural amino acids.[4][5] The bromoalkyl side chain is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.
General Strategy for Side Chain Modification
The general approach involves the N-protection of the amino group, followed by nucleophilic displacement of the bromide, and subsequent deprotection.
Caption: General workflow for unnatural amino acid synthesis.
Synthesis of L-Selenomethionine
A prominent application is the synthesis of L-selenomethionine, an important amino acid for studying protein structure and function.[6][7]
Protocol for L-Selenomethionine Synthesis [8][9]
-
Prepare a solution of sodium methyl selenide (CH₃SeNa) in situ by reducing dimethyl diselenide with a suitable reducing agent like sodium borohydride in an inert solvent (e.g., DMF or ethanol) under a nitrogen atmosphere.
-
Add (S)-Methyl 2-amino-4-bromobutanoate hydrobromide to the solution of sodium methyl selenide.
-
Heat the reaction mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and adjust the pH to the isoelectric point of L-selenomethionine (around 5.5-6.0) with an acid like acetic acid to precipitate the product.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain L-selenomethionine.
Gateway to S-Adenosyl-L-Methionine (SAM) Analogs
S-Adenosyl-L-methionine (SAM) is a universal methyl donor in numerous biological processes.[5] Analogs of SAM are powerful tools for studying methyltransferases and for developing novel therapeutic agents.[10][11] (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a key precursor for the synthesis of the homocysteine backbone required for the generation of SAM analogs.
Strategy for SAM Analog Synthesis
The synthesis of SAM analogs from (S)-Methyl 2-amino-4-bromobutanoate hydrobromide typically involves the displacement of the bromide with a protected thiol, followed by deprotection and coupling with a modified adenosine moiety. A more direct approach involves the reaction with S-adenosyl-L-homocysteine (SAH) under conditions that promote alkylation at the sulfur atom.
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Introduction: The Strategic Value of a Chiral Halogenated Amino Acid Ester
An In-Depth Technical Guide to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide: Synthesis, Characterization, and Applications
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a specialized chiral building block of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] As an α-amino acid ester, it serves as a foundational component for peptide synthesis and the development of peptidomimetics.[2] Its defining feature, however, is the terminal bromoalkyl side chain, which provides a reactive handle for a wide array of synthetic transformations. This trifunctional nature—a stereochemically defined amine, a modifiable ester, and a reactive alkyl bromide—makes it a highly versatile intermediate for constructing complex molecular architectures.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. We will delve into its efficient synthesis from the chiral pool, explore its key physicochemical and spectroscopic properties, and discuss its strategic applications in the synthesis of novel bioactive molecules.
Part 1: Chiral Pool Synthesis from L-Methionine: A Strategy for Stereochemical Integrity
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as stereochemistry profoundly impacts biological activity.[4] A robust and cost-effective strategy to achieve this is "chiral pool synthesis," which utilizes readily available, enantiopure natural products as starting materials.[4][5] For (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, the proteinogenic amino acid L-methionine serves as an ideal precursor, ensuring the desired (S)-stereochemistry at the α-carbon is retained throughout the synthetic sequence.[6][7]
The conversion of L-methionine to the target compound hinges on a key transformation: the replacement of the γ-methylthio group with a bromine atom. This is ingeniously achieved via the formation of a cyclic intermediate, the α-amino-γ-butyrolactone, which can then be opened with hydrobromic acid. This multi-step process is both elegant and efficient for preserving chirality.[6]
Synthetic Workflow Diagram
Caption: Synthetic pathway from L-Methionine to the target compound.
Detailed Experimental Protocol: Synthesis from L-Methionine
Causality: This protocol is designed as a self-validating system. Each step relies on a distinct chemical transformation—S-alkylation, intramolecular cyclization, nucleophilic ring-opening, and esterification. The purity and identity of each intermediate can be verified by standard analytical techniques (e.g., TLC, NMR) before proceeding, ensuring the final product's quality.
Step 1: S-Methylation of L-Methionine
-
Suspend L-methionine (1.0 eq) in a suitable solvent such as water or a mixture of acetic acid and water.
-
Add methyl iodide (1.1 eq) to the suspension.[6]
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Upon completion, the resulting S-methylmethionine sulfonium salt can be isolated by precipitation with ethanol or acetone and used directly in the next step.
Expertise & Experience: The S-methylation creates a good leaving group (dimethyl sulfide) from the relatively inert thioether of methionine, which is essential for the subsequent intramolecular cyclization.
Step 2: Cyclization to (S)-Homoserine Lactone Hydrobromide
-
Dissolve the crude S-methylmethionine sulfonium salt in water.
-
Heat the solution to reflux for 4-6 hours. This promotes an intramolecular SN2 reaction where the carboxylate attacks the γ-carbon, displacing dimethyl sulfide and forming the stable five-membered lactone ring.
-
Concentrate the reaction mixture under reduced pressure to yield the crude homoserine lactone.
-
Treat with HBr to ensure the formation of the hydrobromide salt.
Step 3: Ring-Opening to (S)-2-Amino-4-bromobutanoic acid hydrobromide
-
Add concentrated hydrobromic acid (e.g., 48% aqueous HBr) to the crude (S)-Homoserine Lactone Hydrobromide.
-
Heat the mixture under reflux for 6-12 hours. The bromide ion acts as a nucleophile, attacking the γ-carbon to open the lactone ring.[8]
-
Monitor the reaction by TLC until the lactone is consumed.
-
Cool the reaction mixture and concentrate it to dryness under reduced pressure to obtain crude (S)-2-amino-4-bromobutanoic acid hydrobromide as a solid.[8]
Trustworthiness: This step is driven by the high concentration of bromide ions and acidic conditions. The resulting primary alkyl bromide is more thermodynamically stable than the strained lactone ring under these conditions.
Step 4: Fischer Esterification to the Final Product
-
Suspend the crude (S)-2-amino-4-bromobutanoic acid hydrobromide in absolute methanol.[8]
-
Cool the suspension in an ice bath and bubble dry hydrogen bromide or add acetyl chloride dropwise to generate HCl in situ, which catalyzes the esterification.
-
Allow the mixture to warm to room temperature and then heat to reflux for 24-48 hours until the reaction is complete (monitored by TLC or NMR).[8]
-
Cool the reaction mixture and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system, such as methanol/ether, to afford (S)-Methyl 2-amino-4-bromobutanoate hydrobromide as a crystalline solid.[9]
Part 2: Physicochemical Properties and Analytical Characterization
The identity, purity, and stability of a synthetic building block are paramount. A combination of physical data and spectroscopic analysis provides a complete profile of the compound.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 101650-17-3 | [1][10] |
| Molecular Formula | C₅H₁₁Br₂NO₂ | [1][9] |
| Molecular Weight | 276.95 g/mol | [1][9] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 189-190 °C | [9] |
| Solubility | Soluble in water and methanol | [9] |
| Monoisotopic Mass | 274.91565 g/mol | [9] |
Spectroscopic Profile for Structural Validation
While actual spectra should be run for each batch, the expected spectroscopic data provides a benchmark for structural confirmation.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.8 ppm. The α-proton (-CH(NH₃⁺)-) would appear as a multiplet (triplet or quartet) between 4.0-4.5 ppm. The two sets of methylene protons (-CH₂CH₂Br) would appear as distinct multiplets in the upfield region, typically between 2.0-3.6 ppm.
-
¹³C NMR (Carbon NMR): The spectrum should display five distinct carbon signals: the carbonyl carbon of the ester (~170-175 ppm), the α-carbon (~50-55 ppm), the methyl ester carbon (~52-54 ppm), the β-carbon (~30-35 ppm), and the γ-carbon bearing the bromine (~30-35 ppm).
-
FTIR (Infrared Spectroscopy): Key vibrational bands would include a strong C=O stretch for the ester at ~1740-1750 cm⁻¹, N-H bending vibrations for the ammonium salt around 1500-1600 cm⁻¹, and C-Br stretching in the fingerprint region (~500-600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the two bromine atoms, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass to within a few parts per million.[9]
Part 3: Strategic Applications in Drug Discovery and Organic Synthesis
The utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide stems from its ability to participate in a variety of subsequent reactions, serving as a linchpin in the synthesis of more complex molecules.
Core Reactivity and Synthetic Potential
The terminal alkyl bromide is a versatile electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., azides, thiols, amines, carbanions). This allows for the facile introduction of diverse side-chain functionalities. The amino and ester groups can be further manipulated—for instance, the amine can be acylated or used in peptide coupling, while the ester can be hydrolyzed or reduced.
Application Workflow: Synthesis of a Constrained Bicyclic Amino Acid
A common strategy in drug design is to introduce conformational constraints into a molecule to enhance binding affinity and selectivity. The title compound is an excellent starting point for synthesizing rigidified amino acid analogues.
Caption: Workflow for synthesizing a bicyclic lactam from the title compound.
Rationale: In this workflow, the amine is first protected (e.g., as a Boc-carbamate) and neutralized. Treatment with a strong base then deprotonates the carbamate nitrogen, which acts as an internal nucleophile, displacing the bromide to form a five-membered pyrrolidine ring. This rigid bicyclic lactam is a valuable scaffold in medicinal chemistry.
Role in Drug Discovery
This building block has been investigated for its potential in developing new therapeutic agents.[9] Studies have shown that related structures exhibit antiproliferative and cytotoxic effects on cancer cells and possess anti-inflammatory properties.[9] Its utility in targeted drug delivery systems is also an area of active research.[9] The ability to use the bromo-handle to attach linkers, payloads, or targeting moieties makes it a valuable tool for medicinal chemists.
Part 4: Safety and Handling
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a research chemical.[1] As with all alkylating agents and fine chemicals, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11][12] It is an irritant, and care should be taken to avoid contact with skin and eyes and to prevent inhalation of the powder.[11][12] For full safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is more than just a chemical intermediate; it is a strategic tool for the precise construction of stereochemically defined molecules. Its synthesis from the abundant chiral pool source L-methionine provides a reliable and scalable route to an enantiopure product. Its well-defined physicochemical properties and versatile reactivity make it an invaluable asset for researchers aiming to synthesize novel amino acid derivatives, complex peptides, and small-molecule drug candidates. Understanding its synthesis, properties, and potential applications empowers scientists to leverage this building block to its full potential in advancing the frontiers of chemical and pharmaceutical research.
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Oda, T., et al. (n.d.). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[13]helicene. The Journal of Organic Chemistry - ACS Publications. Retrieved January 19, 2026, from
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An In-depth Technical Guide to the Safety and Handling of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral building block of significant interest in pharmaceutical research and development. Its bifunctional nature, possessing both a reactive alkyl bromide and an amino acid ester moiety, makes it a versatile intermediate for the synthesis of complex molecules, including non-natural amino acids and analogues of S-adenosyl-L-methionine (SAM).[1] This guide provides a comprehensive overview of its chemical properties, safety protocols, handling procedures, and applications to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a white to off-white crystalline powder.[1] It is soluble in water and methanol.[1] While it is stable under standard laboratory conditions, its reactivity is a key aspect of its utility in organic synthesis.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁Br₂NO₂ | [1] |
| Molecular Weight | 276.95 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 189-190°C | [1] |
| Solubility | Soluble in water and methanol | [1] |
| CAS Number | 177325-78-9 | [2] |
Safety and Hazard Analysis
GHS Hazard Classification (Inferred)
The following GHS pictograms and hazard statements are likely applicable to this compound:
| Pictogram | Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] | |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[4] | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[4] | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[5] |
Signal Word: Danger [3]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing such as an apron or full-body suit should be worn.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood.[3] If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[3]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention immediately.[3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3]
Spill and Emergency Response
-
Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place the absorbed material in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and call for emergency assistance. Prevent the spill from entering drains or waterways.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide and to ensure the safety of laboratory personnel.
Handling
-
Work in a well-ventilated chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of dust.
-
Use non-sparking tools.
-
Keep away from heat, sparks, and open flames.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep refrigerated.
-
For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Protect from moisture.
Reactivity and Stability
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a bifunctional molecule with two main reactive centers: the primary alkyl bromide and the α-amino ester.
-
Alkyl Bromide: The carbon-bromine bond is susceptible to nucleophilic substitution reactions. This is a key feature for its use in the synthesis of non-natural amino acids where the side chain is extended via reaction with a suitable nucleophile.
-
α-Amino Ester: The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The free amine can act as a nucleophile.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] Reaction with strong bases will deprotonate the ammonium salt, liberating the free amine which can then participate in other reactions, including intramolecular cyclization or intermolecular reactions.
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3]
Synthesis
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide can be synthesized from readily available starting materials such as L-methionine or α-amino-γ-butyrolactone. A common route involves the conversion of L-methionine to α-amino-γ-butyrolactone, followed by ring-opening and esterification. A detailed protocol for a similar transformation starting from γ-butyrolactone is described in Organic Syntheses.[6]
Experimental Protocol: Synthesis from α-Amino-γ-butyrolactone Hydrobromide (Illustrative)
This protocol is an adaptation based on established chemical transformations.
-
Ring Opening: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend α-amino-γ-butyrolactone hydrobromide in a solution of hydrogen bromide in glacial acetic acid. Stir the mixture at room temperature until the starting material dissolves completely.
-
Work-up: Remove the solvent under reduced pressure to obtain the crude 2-amino-4-bromobutanoic acid hydrobromide.
-
Esterification: Dissolve the crude acid in anhydrous methanol. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for a few minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the esterification can be monitored by thin-layer chromatography (TLC) or HPLC.[7]
-
Isolation: Once the reaction is complete, remove the methanol under reduced pressure. The resulting crude (S)-Methyl 2-amino-4-bromobutanoate hydrobromide can be purified by recrystallization from a suitable solvent system, such as methanol/ether.
Caption: Synthetic pathways to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Analytical Quality Control
The purity and identity of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for assessing the purity of the compound. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag, such as o-phthalaldehyde (OPA), is often necessary for sensitive detection.[8]
-
Typical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV or fluorescence detection after pre-column derivatization.
Caption: Workflow for the HPLC analysis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compound. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts can be predicted based on similar structures.
-
¹H NMR (predicted): The spectrum would be expected to show signals for the methyl ester protons, the methine proton at the chiral center, the diastereotopic methylene protons adjacent to the chiral center, and the methylene protons adjacent to the bromine atom. The amino group protons would likely appear as a broad singlet.
-
¹³C NMR (predicted): The spectrum would show distinct signals for the carbonyl carbon of the ester, the methine carbon, the two methylene carbons, and the methyl carbon of the ester.
Applications in Drug Discovery and Development
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a valuable building block in medicinal chemistry.
-
Synthesis of Non-Natural Amino Acids: The primary alkyl bromide allows for the introduction of various side chains through nucleophilic substitution, leading to a diverse range of non-natural amino acids. These can be incorporated into peptides to enhance their stability, activity, and pharmacokinetic properties.
-
Precursor to S-adenosyl-L-methionine (SAM) Analogues: SAM is a crucial methyl group donor in numerous biological processes. Synthetic analogues of SAM are of interest as potential therapeutic agents. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide serves as a key intermediate in the synthesis of such analogues.
-
Lead Compound for Anticancer and Anti-inflammatory Agents: Studies have shown that this compound exhibits antiproliferative and cytotoxic effects on cancer cells in vitro.[1] It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] These findings suggest its potential as a lead compound for the development of new drugs in these therapeutic areas.[1]
Conclusion
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a versatile and valuable reagent for drug discovery and development. A thorough understanding of its chemical properties, reactivity, and hazards is essential for its safe and effective use. By following the guidelines outlined in this technical guide, researchers can confidently handle this compound and unlock its potential in the synthesis of novel therapeutic agents.
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SpectraBase. (n.d.). METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Incorporation of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide into Synthetic Peptides
Introduction: Expanding the Peptidic Landscape
The precise assembly of amino acids into peptides is a cornerstone of modern chemical biology and drug discovery. While the 20 proteinogenic amino acids offer a significant palette, the incorporation of unnatural amino acids (UAAs) provides a powerful avenue to imbue peptides with enhanced therapeutic properties, such as increased stability against proteolysis, improved potency, and novel functionalities.[1] (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a versatile synthetic building block that introduces a reactive bromoalkyl side chain into a peptide sequence. This functional handle serves as a versatile anchor for post-synthetic modifications, enabling the site-specific introduction of probes, cross-linkers, or other moieties to tailor the peptide's biological activity and characteristics.
This document provides a detailed experimental guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in both solid-phase and solution-phase peptide synthesis.
Physicochemical Properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide:
| Property | Value |
| CAS Number | 76419-53-9 / 101650-17-3 / 177325-78-9[2][3][4][5] |
| Molecular Formula | C5H11Br2NO2 |
| Molecular Weight | 276.95 g/mol [2][4] |
| Appearance | White to off-white crystalline powder[2] |
| Solubility | Soluble in water and methanol[2] |
Core Principles and Strategic Considerations
The successful incorporation of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide hinges on a careful selection of synthetic strategies that accommodate its unique reactivity. The primary consideration is the stability of the C-Br bond throughout the synthesis cycles.
Protecting Group Strategy: The α-amino group of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide must be protected to prevent self-polymerization and to control the sequence of amino acid addition.[6][7] The most common protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[8] This protocol will focus on the widely used Fmoc/tBu strategy, which offers orthogonal protection and deprotection conditions.[8] The bromoalkyl side chain itself does not typically require a dedicated protecting group, as it is generally stable to the conditions of Fmoc-based solid-phase peptide synthesis (SPPS).
Potential Side Reactions: While the bromoalkyl group is relatively stable, awareness of potential side reactions is crucial.[9][10]
-
Intramolecular Cyclization: Under strongly basic conditions, the N-terminal amine of the residue could potentially displace the bromide to form a cyclic pyroglutamate-like derivative, although this is less likely once it is incorporated into a growing peptide chain.
-
Nucleophilic Attack: During the coupling of subsequent amino acids, the activated carboxyl group could potentially react with the bromide, though this is sterically and electronically disfavored compared to the desired reaction with the deprotected N-terminal amine.
-
Alkylation of Sensitive Residues: During final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), carbocations are generated from side-chain protecting groups (e.g., from Boc or tBu groups).[11] These carbocations can alkylate nucleophilic residues like Tryptophan or Methionine. The bromoalkyl side chain is generally not susceptible to this, but appropriate scavengers are essential to protect other sensitive residues in the peptide.[12]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
SPPS is the preferred method for the routine synthesis of peptides due to its efficiency and potential for automation.[13][14] The following is a detailed protocol for a single coupling cycle of Fmoc-protected (S)-Methyl 2-amino-4-bromobutanoate hydrobromide on a manual synthesis scale (e.g., 0.1 mmol).
Workflow Overview
Caption: General workflow for a single cycle in Fmoc-SPPS.
Step-by-Step Protocol
-
Resin Preparation and Swelling: a. Place the appropriate resin (e.g., 0.1 mmol of Rink Amide resin for a C-terminal amide) in a reaction vessel.[13] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[1][15] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 3-5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. f. A small sample of resin can be tested with a ninhydrin solution; a dark blue color indicates a free primary amine.[13]
-
Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-(S)-2-amino-4-bromobutanoic acid (4 eq., 0.4 mmol) and a suitable coupling reagent (e.g., HBTU, 3.95 eq., 0.395 mmol) in DMF. b. Add a base, such as N,N-diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol), to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[13] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. After coupling, drain the solution and wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times).
Table of Common Coupling Reagents:
| Coupling Reagent | Description |
| HBTU/HATU | Uronium/aminium salt-based reagents. Highly efficient with low racemization, especially HATU.[16][17] |
| DCC/DIC | Carbodiimide reagents. Effective and low-cost, but DCC produces an insoluble urea byproduct. DIC is often preferred in SPPS.[16][18] |
| PyAOP | Phosphonium salt-based reagent. Very effective for sterically hindered couplings.[17][18] |
-
Capping (Optional but Recommended): a. To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes. c. Drain and wash the resin with DMF and DCM.
-
Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: a. After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail. The composition depends on the other amino acids in the sequence. A standard cocktail is Reagent K.[19] c. Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). d. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[1] e. Agitate the mixture at room temperature for 2-4 hours.[13] f. Filter the resin and collect the TFA solution containing the cleaved peptide. g. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. h. Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash. i. Dry the crude peptide pellet under vacuum.
Experimental Protocol: Solution-Phase Synthesis
Solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and for sequences that are difficult to assemble on a solid support.[20][21] The following is a generalized protocol for the synthesis of a dipeptide.
-
Protection of Reactants: a. Protect the N-terminus of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, for example, with a Boc group using di-tert-butyl dicarbonate. b. Protect the C-terminus of the second amino acid, for instance, as a methyl or benzyl ester.[21]
-
Coupling Reaction: a. Dissolve the N-protected (S)-Methyl 2-amino-4-bromobutanoate and the C-protected amino acid in a suitable solvent (e.g., DMF or DCM). b. Add a coupling reagent (e.g., EDC·HCl) and an activator/racemization suppressant (e.g., HOBt).[22] c. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: a. Upon completion, perform an aqueous work-up to remove the coupling byproducts. b. Purify the protected dipeptide using column chromatography.
-
Deprotection: a. Selectively remove one of the protecting groups to allow for further chain elongation, or remove both to yield the final dipeptide. For example, the Boc group is removed with TFA.[20]
Post-Synthetic Modification of the Bromo Side Chain
The primary utility of incorporating a bromo-functionalized residue is for subsequent chemical modification. The alkyl bromide is an excellent electrophile for SN2 reactions.
Caption: Post-synthetic modification via nucleophilic substitution.
Example Protocol (Thiol Alkylation):
-
Dissolve the purified peptide containing the bromo-side chain in a suitable buffer (e.g., phosphate buffer at pH 7.5-8.0).
-
Add an excess of a thiol-containing molecule (e.g., cysteine, glutathione).
-
Stir the reaction at room temperature, monitoring progress by HPLC and Mass Spectrometry.
-
Upon completion, purify the modified peptide by preparative HPLC.
Characterization of the Final Peptide
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized peptide.[23][24]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude peptide and to purify it. A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[25][26]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the final peptide. Techniques like ESI-MS or MALDI-TOF are commonly employed to verify the successful incorporation of the (S)-Methyl 2-amino-4-bromobutanoate residue.[24][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, confirming the connectivity and stereochemistry of the incorporated amino acid, although it is more resource-intensive.[23][25]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | Steric hindrance; Incomplete deprotection; Poor resin swelling. | Use a stronger coupling reagent (e.g., HATU, PyAOP); Extend coupling time or perform a double coupling; Ensure complete deprotection with a ninhydrin test; Ensure adequate resin swelling before synthesis. |
| Side Product Formation | Incomplete Fmoc deprotection leading to deletion sequences; Alkylation of sensitive residues during cleavage. | Ensure complete deprotection (extend time, use fresh reagent); Use an effective scavenger cocktail during cleavage (e.g., Reagent K).[19] |
| Bromine Loss | Harsh basic conditions; Unwanted nucleophilic attack. | Avoid overly strong bases or prolonged exposure; Ensure proper protection of other nucleophilic side chains if necessary. |
| Incomplete Cleavage | Insufficient cleavage time or reagent volume. | Extend cleavage time to 4 hours; Ensure sufficient volume of cleavage cocktail to cover the resin. |
Safety and Handling
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide, like many alkyl halides, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[27]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[27]
-
Reagents: Many reagents used in peptide synthesis are hazardous. Piperidine is toxic and flammable. TFA is highly corrosive. Coupling reagents can be sensitizers. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Coin, I., et al. (2007). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]
-
Sánchez, A., et al. (n.d.). Using the 9-BBN Group as a Transient Protective Group for the Functionalization of Reactive Chains of α-Amino Acids. Semantic Scholar. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Wonda Science. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
PLOS. (n.d.). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. Retrieved from [Link]
-
Fiveable. (n.d.). Side Chain Protection Definition. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Semantic Scholar. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Polaris Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]
- Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
-
Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
YouTube. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. Retrieved from [Link]
-
ResearchGate. (2023). The chemistry of Amino Acid and Peptides via Solution-Phase-Peptide Synthesis. Retrieved from [Link]
-
ACS Figshare. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
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- 2. Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9 [smolecule.com]
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- 4. 101650-17-3 | Methyl (S)-2-amino-4-bromobutanoate hydrobromide - Moldb [moldb.com]
- 5. 177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide|BLD Pharm [bldpharm.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
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Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Introduction: Expanding the Chemical Toolbox of Peptides
Solid-Phase Peptide Synthesis (SPPS) stands as a revolutionary technology that enables the routine assembly of peptides for research, diagnostics, and therapeutic development.[1] The core strength of SPPS lies in its iterative nature, where amino acids are sequentially coupled to a growing peptide chain anchored to an insoluble resin support, simplifying purification at each step.[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most prevalent approach today, favored for its milder deprotection conditions compared to the harsher acids used in Boc/Bzl chemistry.[3]
While the 20 proteinogenic amino acids offer a substantial chemical alphabet, the incorporation of non-canonical amino acids (ncAAs) dramatically expands the functional and structural diversity of synthetic peptides.[4] These unique building blocks can introduce novel functionalities, enhance proteolytic stability, impose conformational constraints, and serve as chemical handles for site-specific modification.[5][6]
This guide focuses on the incorporation of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide , a versatile non-canonical amino acid. Its γ-bromoalkyl side chain acts as a stable yet reactive electrophilic handle, ideal for post-synthetic modifications such as cyclization, pegylation, or conjugation to reporter molecules.[7][8] This document provides a comprehensive overview, field-proven insights, and detailed protocols for the successful integration of this building block into peptide sequences using Fmoc-SPPS.
The Building Block: Properties and Handling
The key reagent for this application is the Nα-Fmoc protected form of the amino acid, Fmoc-(S)-2-amino-4-bromobutanoic acid . The methyl ester present in the raw material starting name is saponified during the Fmoc protection step, yielding the free carboxylic acid required for SPPS.
| Property | Value | Source |
| Chemical Name | (2S)-4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | [9] |
| CAS Number | 172169-88-9 | [10] |
| Molecular Formula | C₁₉H₁₈BrNO₄ | [10] |
| Molecular Weight | 404.25 g/mol | [10] |
| Appearance | White to off-white powder | [11] |
| Storage | Store at 2-8°C, protect from moisture and light. | General Lab Practice |
Note: It is crucial to use the pre-formed Fmoc-protected amino acid, which is commercially available from various suppliers.[9][10][12][13] This guide assumes the use of this reagent.
Core Principles and Strategic Considerations
The primary challenge and opportunity in using Fmoc-(S)-2-amino-4-bromobutanoic acid lies in its bromoalkyl side chain. This electrophilic moiety is relatively stable but can be susceptible to nucleophilic attack under certain SPPS conditions. Understanding and mitigating these potential side reactions is paramount for a successful synthesis.
Potential Side Reactions During SPPS
-
Alkylation by Piperidine: The standard Fmoc deprotection reagent is a 20% solution of piperidine in DMF. Piperidine is a secondary amine and a nucleophile that can potentially react with the alkyl bromide side chain via an Sₙ2 reaction, especially upon repeated and prolonged exposure during the synthesis of long peptides. This would lead to the formation of a permanent, undesired N-(piperidin-1-yl)butyl-substituted amino acid residue in the peptide sequence. Although primary alkyl bromides react slower than their allylic or benzylic counterparts, this risk is non-negligible.[5][14]
-
Intramolecular Cyclization (Lactam Formation): Under basic conditions (e.g., during coupling with DIPEA or during Fmoc deprotection), the deprotected α-amino group of the bromo-amino acid itself or the preceding residue could potentially act as an intramolecular nucleophile, leading to the formation of a stable five-membered pyroglutamate-like lactam. This would result in chain termination.[9]
-
Intermolecular Alkylation of Nucleophilic Side Chains: Amino acids with nucleophilic side chains, such as Cysteine (thiol), Methionine (thioether), Histidine (imidazole), and Tryptophan (indole), are potential targets for alkylation by the bromo-functionalized side chain. This can lead to branched or cross-linked peptide impurities. The reactivity order is generally Cys > His > Met > Trp.[4][15]
Mitigation Strategies
-
Minimize Deprotection Times: Use the minimum time necessary for complete Fmoc removal (typically 2 x 2-5 minutes). Monitor Fmoc deprotection to avoid unnecessarily long exposure to piperidine.
-
Choice of Base for Coupling: While DIPEA is common, a more sterically hindered, non-nucleophilic base like 2,4,6-collidine can be used during the coupling step to minimize side reactions.[16]
-
Efficient Coupling Reagents: Employ modern, highly efficient coupling reagents like HATU, HCTU, or COMU. These reagents promote rapid amide bond formation, reducing the time the bromoalkyl side chain is exposed to the basic coupling environment.[17] For sterically hindered couplings, pre-activation of the amino acid is recommended to avoid guanidinylation of the free N-terminus by the coupling reagent.[18]
-
Sequence Design: If possible, avoid placing highly nucleophilic residues (e.g., Cys, His) immediately adjacent to the bromo-amino acid in the peptide sequence to reduce the risk of intramolecular alkylation.
Experimental Protocols
The following protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale. They can be adapted for automated synthesizers.
Workflow Overview
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a resin appropriate for your desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).
-
Procedure: a. Place the resin (e.g., 0.1 mmol substitution) in a fritted reaction vessel. b. Add N,N-Dimethylformamide (DMF, 5-10 mL) to the resin. c. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. d. Drain the DMF.
Protocol 2: Standard Fmoc-SPPS Cycle
This cycle is repeated for each amino acid in the sequence.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF (v/v, 5 mL) to the swollen resin. b. Agitate for 3 minutes. Drain. c. Repeat the 20% piperidine treatment for 5-7 minutes. Drain.
-
Washing: a. Wash the resin thoroughly with DMF (5 x 10 mL). b. Perform a qualitative test (e.g., Kaiser test) on a few resin beads to confirm the presence of a free primary amine. The beads should turn a deep blue.
-
Amino Acid Coupling (using HATU): a. Activation Solution: In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL). b. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute. For Fmoc-(S)-2-amino-4-bromobutanoic acid, consider using 2,4,6-collidine as the base to minimize side reactions. c. Coupling: Immediately add the activation solution to the deprotected resin. d. Agitate the reaction vessel for 30-60 minutes at room temperature. For difficult couplings, the time can be extended or microwave heating can be applied.[5]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 10 mL) and then Dichloromethane (DCM) (3 x 10 mL) to prepare for the next cycle or final cleavage. c. Perform a Kaiser test to confirm reaction completion (beads should remain colorless or faint yellow). If the test is positive, a second coupling may be necessary.
Protocol 3: Final Cleavage and Deprotection
The bromoalkyl side chain is stable to standard Trifluoroacetic acid (TFA) cleavage conditions. The choice of scavengers is critical to prevent alkylation of sensitive residues by carbocations generated from other protecting groups.
Cleavage Cocktail Selection:
| Peptide Contains | Recommended Cocktail (v/v/v) | Rationale | Source |
| No Cys, Met, Trp | Reagent R: TFA/TIPS/H₂O (95:2.5:2.5) | A standard, low-odor cocktail effective for most peptides. TIPS is an excellent carbocation scavenger. | [19] |
| Cys, Met, or Trp | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, universal cocktail providing multiple scavengers to protect nucleophilic side chains from alkylation and oxidation. | [1][20] |
-
Preparation: a. After the final coupling and washing, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen for 15-30 minutes.
-
Cleavage: a. Place the dry peptide-resin in a suitable reaction vial. b. Add the appropriate cleavage cocktail (5-10 mL for 0.1 mmol scale). c. Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: a. Filter the cleavage mixture to separate the resin beads, collecting the filtrate in a cold centrifuge tube. b. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates. c. Add cold diethyl ether (40-50 mL, ~10x the volume of the filtrate) to the tube to precipitate the crude peptide. d. Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying and Storage: a. Dry the crude peptide pellet under vacuum. b. Purify the peptide using reverse-phase HPLC (RP-HPLC). c. Confirm the mass of the purified peptide by mass spectrometry.
Post-Synthetic Modification: Unleashing the Bromo Handle
The true utility of incorporating (S)-Methyl 2-amino-4-bromobutanoate is realized in post-synthetic modifications. The bromoalkyl side chain is an excellent electrophile for Sₙ2 reactions with various nucleophiles.
Workflow for Post-Synthetic Modification
Caption: General workflow for post-synthetic modification of the bromo-peptide.
Protocol 4: Intramolecular Cyclization (Thiol-Alkylation)
This protocol describes the cyclization of a peptide containing both a cysteine residue and a bromo-amino acid residue to form a stable thioether bridge.
-
Peptide Design: Synthesize a linear peptide containing both Fmoc-Cys(Trt)-OH and Fmoc-(S)-2-amino-4-bromobutanoic acid.
-
Synthesis and Cleavage: Synthesize the peptide as described above. During cleavage, the trityl group will be removed from the cysteine, yielding a free thiol.
-
Cyclization Reaction: a. Dissolve the crude, lyophilized peptide in a suitable buffer. A common choice is 0.1 M ammonium bicarbonate or phosphate buffer at pH 7.5-8.5, often with an organic co-solvent like acetonitrile or DMF to aid solubility. The final peptide concentration should be low (e.g., 0.1-1.0 mg/mL) to favor intramolecular cyclization over intermolecular dimerization. b. Stir the solution at room temperature and monitor the reaction progress by RP-HPLC and mass spectrometry. The cyclized product will typically have a shorter retention time than the linear precursor and will show the expected mass (loss of HBr). c. The reaction is often complete within 1-4 hours.
-
Purification: Once the reaction is complete, acidify the solution with a small amount of TFA, lyophilize, and purify the cyclic peptide by RP-HPLC.[20]
Protocol 5: Reaction with External Nucleophiles
This protocol can be adapted for various nucleophiles like azides, amines, or other thiols.
-
Reaction with Sodium Azide (to form Azido-peptide): a. Dissolve the purified bromo-peptide in a polar solvent like DMF. b. Add an excess of sodium azide (NaN₃, e.g., 10-50 equivalents). c. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor by HPLC/MS.[13] d. Upon completion, dilute with water and purify by RP-HPLC.
-
Reaction with Amines (e.g., Lysine side chain for labeling): a. Dissolve the bromo-peptide and an amine-containing molecule (e.g., a fluorescent dye with a primary amine linker) in a solvent like DMF or DMSO. b. Add a non-nucleophilic base like DIPEA (2-3 equivalents) to facilitate the reaction. c. Stir at room temperature for 2-12 hours. Monitor by HPLC/MS.[21] d. Purify the resulting conjugate by RP-HPLC.
Conclusion
The incorporation of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide into peptides via Fmoc-SPPS is a powerful strategy for creating peptides with tailored functionalities. The bromoalkyl side chain serves as a versatile chemical handle for a wide array of post-synthetic modifications. By understanding the potential side reactions and employing the optimized protocols and mitigation strategies outlined in this guide, researchers can confidently utilize this building block to advance their work in drug discovery, chemical biology, and materials science. Careful monitoring of coupling and deprotection steps, coupled with robust purification and analytical verification, will ensure the successful synthesis of these uniquely functionalized peptides.
References
- Gale, D. C., et al. (2016). Postsynthetic Modification of Peptides via Chemoselective N-Alkylation of Their Side Chains. Organic Letters, 18(5), 936-939.
- Vinogradov, A. A., et al. (2017). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Molecular Biology, 1563, 117-132.
-
CDN. (n.d.). Cleavage Cocktail Selection. CDN. Retrieved from [Link]
- Zhang, C., et al. (2021). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry, 9, 753896.
-
Chemistry Stack Exchange. (2018). Reaction of alkyl bromide in presence of piperidine. Chemistry Stack Exchange. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Retrieved from [Link]
- Drake, W. V. (1933). The Reaction of Piperidine with Certain Alkyl Bromides and Bromo-esters. University of Wisconsin--Madison.
- Wang, Y., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 100(2), 136-143.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-866.
- Zhang, D., et al. (2022). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 144(30), 13511-13517.
- White, C. J., & Yudin, A. K. (2011). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases.
- Kumar, A., et al. (2018).
- Foreman, E. L., & McElvain, S. M. (1937). The Reaction of Organic Halides with Piperidine. V. Negatively Substituted Ethyl Bromides. Journal of the American Chemical Society, 59(10), 2007-2011.
- Zhang, C., et al. (2021). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry, 9, 753896.
- Wang, Y., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 100(2), 136-143.
- Marine, J. C., et al. (2016). Azide-rich peptides via an on-resin diazotransfer reaction. Biopolymers, 106(5), 656-663.
- deGruyter, J. N., et al. (2017). Residue-Specific Peptide Modification: A Chemist's Guide.
-
LibreTexts. (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Aapptec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Aapptec. Retrieved from [Link]
- D'Souza, L. M., & Yudin, A. K. (2006). C-Terminal Cyclization with Amino Acid Side Chain Nucleophiles. Topics in Heterocyclic Chemistry, 3, 1-38.
- Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5721-5743.
- van der Wal, S., et al. (2017). Thiol-thiol cross-clicking using bromo-ynone reagents.
- Umbridge, Z. L., & Raines, R. T. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry - A European Journal, 23(42), 9968-9981.
- Yamashiro, D., & Li, C. H. (1988). A new solid-phase synthesis of an azido-peptide. International Journal of Peptide and Protein Research, 31(4), 322-334.
- Fülöp, F., & Forró, E. (2007). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry, 2007(23), 3843-3848.
-
ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. ResearchGate. Retrieved from [Link]
- D'Souza, C., & O'Brien-Simpson, N. M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 596608.
-
Chemtarga. (n.d.). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Chemtarga. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Liquid-phase Sythesis, Head-to-tail Cyclization and Synergistic Self-cleavage of Peptide on Small-molecular Supports. ResearchGate. Retrieved from [Link]
-
Umbridge, Z. L., & Raines, R. T. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. ResearchGate. Retrieved from [Link]
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Navigating Amide Bond Formation with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide: A Guide to Coupling Reagent Selection and Protocol Optimization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide chemistry, the efficient and stereochemically faithful formation of amide bonds is paramount. The incorporation of non-canonical amino acids, such as (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, into peptide scaffolds offers a gateway to novel therapeutics with enhanced pharmacological profiles. However, the unique structural features of this amino acid—namely its hydrobromide salt form and the presence of a reactive alkyl bromide side chain—present distinct challenges that necessitate a carefully considered approach to coupling chemistry.
This comprehensive guide provides an in-depth analysis of coupling reagent selection and protocol optimization for the successful amidation of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. We will delve into the mechanistic nuances of various classes of coupling reagents, address potential side reactions, and offer detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Challenge at Hand: Understanding the Substrate
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a valuable building block, but its structure demands specific considerations:
-
The Hydrobromide Salt: The amine nucleophile is protonated, rendering it unreactive for amide bond formation. Therefore, the addition of a suitable base is essential to liberate the free amine in situ. The choice and stoichiometry of the base are critical to avoid side reactions and racemization.[1]
-
The Alkyl Bromide Side Chain: The C4-bromo substituent introduces a potential site for unwanted nucleophilic substitution reactions, particularly under basic conditions. This can lead to the formation of undesired byproducts and complicate purification.
-
Stereochemical Integrity: As with all chiral amino acids, preserving the (S)-configuration at the α-carbon is crucial. The choice of coupling reagent, additives, and reaction conditions directly impacts the risk of racemization.[1]
A Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is the cornerstone of a successful amide bond formation strategy. The following table provides a comparative overview of commonly employed reagent classes, highlighting their suitability for use with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages & Mitigation Strategies for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide |
| Carbodiimides | DCC, DIC, EDC | Formation of a highly reactive O-acylisourea intermediate.[2] | Cost-effective, widely available. | High risk of racemization. Mitigation: Use of additives like HOBt or OxymaPure is mandatory to suppress racemization by forming a less reactive, more stable active ester.[3] Potential for N-acylurea byproduct formation. Mitigation: Careful control of stoichiometry and reaction temperature. Side reactions with the bromo-substituent are possible with strong bases. Mitigation: Use of a non-nucleophilic, hindered base like DIPEA. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Formation of an active ester (e.g., OBt or OAt ester). | High coupling efficiency, low racemization, byproducts are generally water-soluble. Do not react with free amines, reducing the risk of guanidinylation side products. | BOP is toxic due to the formation of HMPA. Mitigation: Use of less toxic alternatives like PyBOP. Can be more expensive than carbodiimides. The basic reaction conditions still pose a risk for side reactions at the C4-bromo position. Mitigation: Careful selection of a non-nucleophilic base and monitoring reaction time. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Formation of an active ester (e.g., OBt, OAt, or Oxyma ester). | Very fast reaction rates, high yields, and low racemization, especially with HATU and COMU.[3] | Can cause guanidinylation of the free amine if used in excess. Mitigation: Use the coupling reagent in slight excess or equimolar amounts relative to the carboxylic acid. The required basic conditions can promote side reactions with the alkyl bromide. Mitigation: Employ a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine and maintain the lowest effective reaction temperature. |
Mechanistic Insights: A Visual Guide
To better understand the activation process, the following diagrams illustrate the general mechanisms for the three main classes of coupling reagents.
Figure 1: General mechanism of carbodiimide-mediated amide bond formation.
Figure 2: General mechanism of phosphonium salt-mediated amide bond formation.
Figure 3: General mechanism of aminium salt-mediated amide bond formation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust starting point for the amide coupling of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Coupling (Recommended for High Efficiency and Low Racemization)
This protocol utilizes HATU, a highly efficient aminium salt coupling reagent known for its rapid reaction times and low propensity for racemization.[3]
Materials:
-
Carboxylic acid (1.0 eq)
-
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (3.0 eq) to this solution to neutralize the hydrobromide and liberate the free amine.
-
Coupling Reaction: Add the solution containing the free amine to the pre-activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: EDC/OxymaPure-Mediated Coupling (A Cost-Effective Alternative)
This protocol employs the carbodiimide EDC in conjunction with OxymaPure as a racemization-suppressing additive. This combination offers a more economical option compared to phosphonium or aminium salt reagents.
Materials:
-
Carboxylic acid (1.0 eq)
-
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.1 eq)
-
EDC·HCl (1.2 eq)
-
OxymaPure (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.1 eq), and OxymaPure (1.2 eq) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DCM, wash the organic layer with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
If using DMF, perform an aqueous workup as described in Protocol 1 after diluting with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
-
Side Reaction with the Alkyl Bromide: The primary potential side reaction is the intramolecular cyclization to form a proline derivative or intermolecular reaction with another nucleophile. To minimize this, use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Avoid excess base and prolonged reaction times. Running the reaction at lower temperatures (0 °C to room temperature) is also advisable.
-
Incomplete Reaction: If the reaction stalls, a small additional charge of the coupling reagent and base may be added. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Racemization: If racemization is detected (e.g., by chiral HPLC), consider using a less reactive coupling reagent, a weaker base (e.g., N-methylmorpholine), or performing the reaction at a lower temperature. The use of additives like HOBt or OxymaPure is crucial when using carbodiimides.[3]
-
Purification Challenges: The byproducts from coupling reactions (e.g., dicyclohexylurea from DCC, HOBt) can sometimes co-elute with the desired product. The use of reagents that produce water-soluble byproducts (e.g., EDC, PyBOP, HATU) can simplify purification.
Conclusion
The successful incorporation of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide into amide-containing molecules is readily achievable with a rational approach to coupling chemistry. While the hydrobromide salt and the alkyl bromide side chain present specific challenges, these can be effectively managed through the judicious selection of coupling reagents, additives, and bases, coupled with carefully controlled reaction conditions. For optimal results in terms of efficiency and stereochemical purity, aminium salt reagents such as HATU are highly recommended. However, carbodiimide-based methods, when used with appropriate additives, provide a viable and cost-effective alternative. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently utilize this valuable building block to advance their scientific and drug discovery objectives.
References
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Asten, P. G. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research, 3(2), 773-780.
-
DeTar, D. F., & Silverstein, R. (1966). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 88(5), 1020-1023. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Sources
The Versatile Chiral Synthon: A Guide to the Synthesis of Unnatural Amino Acids from (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide
Unnatural amino acids (UAAs) are pivotal components in modern drug discovery, peptide engineering, and chemical biology. Their incorporation into peptides and other bioactive molecules can confer enhanced metabolic stability, novel structural constraints, and unique functionalities.[1] Among the myriad of chiral building blocks available for UAA synthesis, (S)-Methyl 2-amino-4-bromobutanoate hydrobromide stands out as a versatile and economically viable starting material. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic bromide at the γ-position, opens avenues to a diverse array of synthetic transformations.
This comprehensive guide provides detailed application notes and protocols for the utilization of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in the synthesis of various classes of unnatural amino acids. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and reproducible for researchers in academic and industrial settings.
The Strategic Importance of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral derivative of glutamic acid, a naturally occurring amino acid.[2] The presence of the bromine atom at the γ-carbon transforms it into a potent electrophile, susceptible to a wide range of nucleophilic substitution reactions. This, combined with the α-amino and methyl ester functionalities, makes it a powerful synthon for constructing complex amino acid side chains.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 177325-78-9[3] |
| Molecular Formula | C₅H₁₁Br₂NO₂ |
| Molecular Weight | 276.95 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Chirality | (S)-configuration at the α-carbon |
The hydrobromide salt form enhances the stability and handling of the compound. However, for most synthetic applications, the free amine must be generated in situ or, more commonly, protected with a suitable functional group.
Foundational Synthetic Strategy: N-Protection
Prior to any manipulation of the electrophilic γ-bromo group, protection of the α-amino group is paramount to prevent undesired side reactions, such as self-cyclization or polymerization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4]
Protocol 1: N-Boc Protection of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide
This protocol describes a standard procedure for the N-Boc protection of the title compound.
Materials:
-
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 eq) in DCM or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) or sodium bicarbonate (2.2 eq) portion-wise to neutralize the hydrobromide salt and generate the free amine in situ.
-
To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-bromobutanoate as a crude product, which can often be used in the next step without further purification.
Causality Behind Choices: The use of a non-nucleophilic base like TEA or NaHCO₃ is crucial to avoid competing reactions with the electrophilic starting material. The slow addition of (Boc)₂O at low temperature helps to control the exothermicity of the reaction and minimize side-product formation.
Building Complexity: Side-Chain Functionalization
With the amine protected, the γ-bromo group becomes the focal point for introducing diverse functionalities. The following sections detail protocols for alkylation and arylation reactions.
C-C Bond Formation via Alkylation with Organocuprates
Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for coupling with alkyl halides.[5] This method allows for the introduction of a wide range of alkyl and vinyl groups at the γ-position.
Protocol 2: Alkylation of N-Boc-(S)-Methyl 2-amino-4-bromobutanoate with a Gilman Reagent
This protocol provides a general procedure for the alkylation using a lithium dialkylcuprate.
Materials:
-
N-Boc-(S)-Methyl 2-amino-4-bromobutanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) iodide (CuI)
-
Alkyllithium reagent (e.g., methyllithium, n-butyllithium)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), suspend CuI (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the alkyllithium reagent (2.0 eq) to the cooled suspension. The solution will typically change color, indicating the formation of the Gilman reagent.
-
In a separate flask, dissolve N-Boc-(S)-Methyl 2-amino-4-bromobutanoate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the amino acid derivative to the freshly prepared Gilman reagent at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours and then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of a Gilman reagent over a more reactive Grignard or organolithium reagent is critical to prevent side reactions such as elimination or attack at the ester carbonyl. The low reaction temperature is essential for the stability of the organocuprate and to ensure selective substitution at the C-Br bond.
Arylation via Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[6][7] This allows for the synthesis of a variety of phenylalanine analogs and other arylated unnatural amino acids.
Protocol 3: Suzuki-Miyaura Cross-Coupling of N-Boc-(S)-Methyl 2-amino-4-bromobutanoate
This protocol outlines a general procedure for the palladium-catalyzed coupling with an arylboronic acid.
Materials:
-
N-Boc-(S)-Methyl 2-amino-4-bromobutanoate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add N-Boc-(S)-Methyl 2-amino-4-bromobutanoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The conditions provided are a general starting point and may require optimization for specific substrates. The degassing step is critical to remove oxygen, which can deactivate the palladium catalyst.
Intramolecular Cyclization: Synthesis of Proline Analogs
The inherent structure of (S)-Methyl 2-amino-4-bromobutanoate makes it an excellent precursor for the synthesis of five-membered heterocyclic rings, most notably proline derivatives.[8] This is achieved through an intramolecular nucleophilic substitution reaction.
Protocol 4: Synthesis of N-Protected Proline Methyl Ester Derivatives
This protocol describes the base-mediated cyclization to form the pyrrolidine ring.
Materials:
-
N-Protected-(S)-Methyl 2-amino-4-bromobutanoate (e.g., N-Boc or N-Cbz derivative)
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected-(S)-Methyl 2-amino-4-bromobutanoate (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add the base (1.1 eq) portion-wise. If using NaH, be cautious of hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Authoritative Grounding: The choice of a strong, non-nucleophilic base is essential to deprotonate the amide nitrogen (in the case of N-acylated derivatives) or to facilitate an E2-like intramolecular cyclization, leading to the formation of the pyrrolidine ring.
Summary of Synthetic Utility
The following table summarizes the types of unnatural amino acids that can be synthesized from (S)-Methyl 2-amino-4-bromobutanoate hydrobromide using the protocols described above.
| Starting Material Protection | Reagent/Reaction Type | Product Class | Example Structure |
| N-Boc | Lithium dialkylcuprate | γ-Alkylated amino acids | N-Boc-(S)-2-amino-5-methylhexanoic acid methyl ester |
| N-Boc | Arylboronic acid / Pd catalyst | Phenylalanine analogs | N-Boc-(S)-2-amino-4-phenylbutanoic acid methyl ester |
| N-Cbz | Base (e.g., NaH) | Proline derivatives | N-Cbz-(S)-proline methyl ester |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Caption: General synthetic workflow from the starting material.
Caption: N-Boc protection reaction scheme.
Caption: Side-chain functionalization pathways.
Conclusion
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a powerful and versatile chiral building block for the synthesis of a wide range of unnatural amino acids. The protocols detailed in this guide for N-protection, alkylation, arylation, and intramolecular cyclization provide a solid foundation for researchers to explore the synthesis of novel amino acid derivatives for applications in drug discovery and beyond. The strategic application of these methodologies allows for the creation of molecular diversity from a single, readily available starting material, underscoring its significance in the field of synthetic organic chemistry.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II) intermediate with a coordinated boron anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
(S)-Methyl 2-amino-4-bromobutanoate Hydrobromide: A Versatile Chiral Alkylating Agent for Pharmaceutical and Research Applications
Introduction: Unlocking Molecular Complexity with a Bifunctional Building Block
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral synthetic intermediate of significant interest to researchers, scientists, and drug development professionals.[1] Its structure is distinguished by the presence of two key functional groups: a primary amine at the stereogenic center and a reactive primary alkyl bromide. This duality makes it a powerful tool for introducing a protected amino acid moiety while simultaneously enabling further molecular elaboration through alkylation. The hydrobromide salt form enhances its stability and handling properties. This application note provides an in-depth guide to the use of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide as an alkylating agent, offering detailed protocols and insights into its application in the synthesis of complex nitrogen-containing molecules, particularly conformationally constrained amino acids and heterocyclic scaffolds relevant to drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is crucial for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁Br₂NO₂ | [2] |
| Molecular Weight | 276.95 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 189-190°C | [1] |
| Solubility | Soluble in water and methanol | [1] |
| Storage | Sealed in a dry environment at room temperature is recommended. For long-term storage, refrigeration may be considered. | [3] |
Safety Precautions: While reported to have low acute toxicity, standard laboratory safety protocols should be strictly followed.[1] This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Core Directive: The Rationale of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide in Alkylation Chemistry
The utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide as an alkylating agent stems from the electrophilic nature of the carbon atom bonded to the bromine. This primary alkyl bromide is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. The presence of the α-amino ester functionality, typically in a protected form during the alkylation step, introduces a valuable chiral building block that is common in biologically active molecules.
A key challenge in the alkylation of primary amines is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[4] The use of the hydrobromide salt of the alkylating agent can be advantageous. In the presence of a suitable base, the amine nucleophile is deprotonated to its more reactive free base form, while the hydrobromide can help to control the reaction stoichiometry and pH.
Application Protocol 1: N-Alkylation of Primary Amines for the Synthesis of Unnatural Amino Acids
This protocol details a general procedure for the mono-N-alkylation of a primary amine, a critical step in the synthesis of novel amino acid derivatives and peptidomimetics.
Experimental Workflow: N-Alkylation of a Primary Amine
Caption: General workflow for the N-alkylation of primary amines.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 2.0-3.0 eq.) in an appropriate anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).
-
Addition of Alkylating Agent: To the stirred solution, add (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0-1.2 eq.). It is advisable to first protect the amino group of the alkylating agent (e.g., with a Boc or Cbz group) to prevent self-polymerization, though with careful control of stoichiometry and reaction conditions, direct alkylation can sometimes be achieved.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 60-80°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
Causality Behind Experimental Choices
-
Base Selection: A non-nucleophilic inorganic base like potassium carbonate or cesium carbonate is often preferred to deprotonate the primary amine without competing in the alkylation reaction. The choice of base can also influence the reaction rate and selectivity.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used as they can dissolve the reactants and facilitate the S_N2 reaction mechanism.
-
Control of Stoichiometry: Using a slight excess of the alkylating agent can help drive the reaction to completion. However, to favor mono-alkylation, a large excess of the primary amine can be employed. A strategy of competitive deprotonation/protonation, where the newly formed, more basic secondary amine is protonated and thus deactivated towards further alkylation, can also be effective.
-
Protection Strategy: Protecting the α-amino group of the butanoate derivative prevents side reactions and allows for selective N-alkylation of the desired nucleophile. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under these reaction conditions and its ease of removal under acidic conditions.
Application Protocol 2: Intramolecular Cyclization for the Synthesis of Constrained Proline Analogs
The bifunctional nature of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide makes it an excellent precursor for the synthesis of cyclic structures through intramolecular reactions. One important application is the synthesis of substituted prolines, which are valuable as conformationally constrained amino acids in peptidomimetics.
Reaction Pathway: Synthesis of a Proline Analog
Caption: Two-step strategy for synthesizing constrained proline analogs.
Detailed Step-by-Step Methodology
-
N-Functionalization: The amino group of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is first functionalized. This can be achieved through N-alkylation or N-acylation with a desired substituent. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride can introduce an N-alkyl group.
-
Intramolecular Cyclization: The N-substituted intermediate is then treated with a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or DMF). The base deprotonates the nitrogen, which then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom to form the five-membered pyrrolidine ring of the proline analog.
-
Work-up and Purification: The reaction is quenched carefully with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Trustworthiness and Self-Validation
The success of these protocols relies on careful monitoring and characterization at each step.
-
Reaction Monitoring: TLC and LC-MS are indispensable for tracking the consumption of starting materials and the formation of products.
-
Structural Verification: The identity and purity of the final products should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Stereochemical Integrity: For chiral products, the enantiomeric or diastereomeric purity should be assessed using chiral HPLC or by NMR analysis with a chiral solvating agent.
Conclusion: A Gateway to Novel Molecular Architectures
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a valuable and versatile chiral building block for organic synthesis. Its ability to act as an effective alkylating agent, coupled with the presence of a modifiable amino acid scaffold, provides a powerful platform for the synthesis of a wide range of complex and biologically relevant molecules. The protocols outlined in this application note serve as a guide for researchers to harness the potential of this reagent in their synthetic endeavors, from the creation of unnatural amino acids to the construction of conformationally constrained heterocyclic systems. Careful consideration of reaction conditions and appropriate analytical validation will ensure the successful application of this important synthetic tool.
References
-
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18232. [Link]
-
Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 27(28), 7513-7517. [Link]
-
Pliego, J. R. (2025). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. ResearchGate. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Tekkam, S., Alam, M. A., Jonnalagadda, S. C., & Mereddy, V. R. (2011). Novel methodologies for the synthesis of functionalized pyroglutamates. Chemical communications (Cambridge, England), 47(11), 3219–3221. [Link]
-
Trabocchi, A., Guarna, A., & Sladojevich, F. (2010). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 51(48), 6264-6266. [Link]
- Williams, D. R., & Fraley, M. E. (1961). Process for n-alkylation of indoles. U.S. Patent No. 3,012,040. Washington, DC: U.S.
- Salvo, J. D., & Paquette, L. A. (2005). N-alkylation of indole derivatives. U.S. Patent No. 6,972,336. Washington, DC: U.S.
-
Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-Substituted Prolines as Conformationally Constrained Amino Acid Analogues. The Journal of Organic Chemistry, 54(8), 1859-1866. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565, Proline. Retrieved from [Link]
-
Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(15), 5763–5775. [Link]
-
Sanchez-Sanchez, C., & Aldaba, E. (2014). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 55(41), 5649-5652. [Link]
-
Bode, J. W. (2018). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 83(15), 8089-8098. [Link]
Sources
- 1. Novel methodologies for the synthesis of functionalized pyroglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchwithrowan.com [researchwithrowan.com]
Application Notes and Protocols for Nucleophilic Substitution on (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Introduction
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a versatile chiral building block in synthetic organic chemistry, particularly valuable for the introduction of a γ-amino acid scaffold with diverse functionalities. The presence of a primary bromide at the 4-position allows for a wide range of nucleophilic substitution reactions, enabling the synthesis of a vast library of derivatives. This document provides a comprehensive guide to the reaction conditions for nucleophilic substitution on this substrate, targeting researchers, scientists, and professionals in drug development. The protocols and discussions herein are grounded in established principles of organic chemistry and are supported by relevant literature to ensure scientific integrity and practical applicability.
The hydrobromide salt form of the starting material necessitates the use of a base to liberate the free amine, which can influence the overall reaction outcome. The choice of nucleophile, solvent, base, and temperature are all critical parameters that must be carefully considered to achieve the desired product in high yield and purity, while maintaining the stereochemical integrity of the chiral center at the α-carbon.
Core Principles of Nucleophilic Substitution
The primary transformation discussed is a nucleophilic substitution reaction, which can proceed through two main mechanisms: S_N_1 (Substitution Nucleophilic Unimolecular) and S_N_2 (Substitution Nucleophilic Bimolecular).[1][2] For the substrate , (S)-Methyl 2-amino-4-bromobutanoate, the electrophilic carbon is a primary carbon, which strongly favors the S_N_2 pathway.[2]
The S_N_2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion).[2] This "backside attack" leads to an inversion of stereochemistry if the electrophilic carbon is a chiral center. However, in this specific substrate, the substitution occurs at the achiral γ-carbon, so the stereochemistry at the α-carbon is preserved.[3]
The rate of an S_N_2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1] Therefore, the choice of a strong nucleophile and an appropriate solvent that facilitates the reaction is crucial for efficient conversion.
General Reaction Scheme
The general reaction for the nucleophilic substitution on (S)-Methyl 2-amino-4-bromobutanoate hydrobromide can be depicted as follows:
Caption: General workflow for nucleophilic substitution.
Key Reaction Parameters
The Role of the Base
Since the starting material is a hydrobromide salt, the amino group is protonated as an ammonium bromide salt. This protonated form is unreactive as a nucleophile and can interfere with the desired reaction. Therefore, the addition of a base is essential for two primary reasons:
-
Neutralization of the hydrobromide salt: To deprotonate the α-amino group and generate the free amine.
-
Scavenging the HBr byproduct: To neutralize the hydrobromic acid that is formed during the substitution reaction.
Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), and organic amines (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)). The choice of base can influence the reaction rate and selectivity. For instance, a hindered non-nucleophilic base like DIPEA is often preferred to minimize potential side reactions.
Choice of Solvent
The solvent plays a critical role in S_N_2 reactions. Polar aprotic solvents are generally the preferred choice as they can dissolve the ionic starting material and nucleophiles without strongly solvating the nucleophile, thus preserving its reactivity.[4] Suitable solvents include:
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
Protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.
Nature of the Nucleophile
A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of products. The strength of the nucleophile is a key factor in the success of the reaction. Generally, nucleophilicity increases with basicity and polarizability.
Detailed Application Protocols
The following protocols provide a starting point for performing nucleophilic substitution reactions on (S)-Methyl 2-amino-4-bromobutanoate hydrobromide with different classes of nucleophiles. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of γ-Thioether Amino Acid Derivatives
This protocol describes the reaction with a sulfur nucleophile, such as a thiophenol, to form a γ-thioether derivative.
Reaction Scheme:
Caption: Synthesis of γ-Thioether Amino Acid Derivatives.
Experimental Procedure:
-
To a stirred solution of the desired thiophenol (1.1 equivalents) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiophenolate salt.
-
Add (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value/Condition |
| Stoichiometry | |
| (S)-Methyl 2-amino-4-bromobutanoate·HBr | 1.0 eq |
| Thiophenol | 1.1 eq |
| Potassium Carbonate | 2.5 eq |
| Reaction Conditions | |
| Solvent | DMF |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) |
| Workup & Purification | |
| Quenching | Water |
| Extraction | Ethyl Acetate |
| Purification | Flash Column Chromatography |
Protocol 2: Synthesis of γ-Ether Amino Acid Derivatives
This protocol outlines the formation of a γ-ether linkage using a phenol as the nucleophile. This reaction often requires slightly more forcing conditions compared to the thioether synthesis due to the lower nucleophilicity of oxygen nucleophiles.
Reaction Scheme:
Caption: Synthesis of γ-Ether Amino Acid Derivatives.
Experimental Procedure:
-
In a sealed reaction vessel, combine the phenol (1.2 equivalents), cesium carbonate (3.0 equivalents), and (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 equivalent) in acetonitrile.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value/Condition |
| Stoichiometry | |
| (S)-Methyl 2-amino-4-bromobutanoate·HBr | 1.0 eq |
| Phenol | 1.2 eq |
| Cesium Carbonate | 3.0 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) |
| Workup & Purification | |
| Filtration | To remove salts |
| Extraction | Ethyl Acetate |
| Purification | Flash Column Chromatography |
Protocol 3: Synthesis of γ-N-Aryl Amino Acid Derivatives
This protocol details the N-alkylation of anilines. A significant challenge in this reaction is the potential for over-alkylation. To favor mono-alkylation, a slight excess of the aniline can be used.
Reaction Scheme:
Caption: Synthesis of γ-N-Aryl Amino Acid Derivatives.
Experimental Procedure:
-
Dissolve the aniline (1.5 equivalents) and (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 equivalent) in DMF.
-
Add diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture.
-
Heat the reaction to 70-90 °C and stir until TLC or LC-MS analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with dilute aqueous HCl (to remove excess aniline), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by flash column chromatography.
| Parameter | Value/Condition |
| Stoichiometry | |
| (S)-Methyl 2-amino-4-bromobutanoate·HBr | 1.0 eq |
| Aniline | 1.5 eq |
| DIPEA | 3.0 eq |
| Reaction Conditions | |
| Solvent | DMF |
| Temperature | 70-90 °C |
| Reaction Time | 8-16 hours (monitor by TLC/LC-MS) |
| Workup & Purification | |
| Quenching/Extraction | Water/Ethyl Acetate |
| Washing | Dilute HCl, NaHCO₃ (aq), Brine |
| Purification | Flash Column Chromatography |
Protocol 4: Synthesis of γ-Alkylated Amino Acid Derivatives via Malonic Ester Synthesis
This protocol describes a carbon-carbon bond-forming reaction using a soft carbon nucleophile like diethyl malonate. This allows for the extension of the carbon chain and further functionalization.
Reaction Scheme:
Caption: Synthesis of γ-Alkylated Amino Acid Derivatives.
Experimental Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.
-
Stir for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 equivalent) and triethylamine (1.1 equivalents, to neutralize the HBr salt) in ethanol to the enolate solution.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and neutralize with acetic acid.
-
Remove the ethanol under reduced pressure.
-
Take up the residue in water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting product by vacuum distillation or column chromatography.
| Parameter | Value/Condition |
| Stoichiometry | |
| (S)-Methyl 2-amino-4-bromobutanoate·HBr | 1.0 eq |
| Diethyl malonate | 1.2 eq |
| Sodium Ethoxide | 1.1 eq |
| Triethylamine | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-18 hours (monitor by TLC/GC-MS) |
| Workup & Purification | |
| Neutralization | Acetic Acid |
| Extraction | Diethyl Ether or Ethyl Acetate |
| Purification | Vacuum Distillation or Column Chromatography |
Troubleshooting and Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger, less-hindered base. For weakly nucleophilic substrates, the addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction through the in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
-
Side Reactions: Over-alkylation can be an issue with amine nucleophiles. Using an excess of the starting amine can help to mitigate this. For oxygen nucleophiles, elimination reactions can sometimes compete with substitution, especially at higher temperatures.
-
Racemization: While the substitution occurs at the achiral γ-carbon, harsh basic or acidic conditions during workup or purification could potentially lead to racemization at the α-carbon. It is advisable to maintain neutral or mildly acidic/basic conditions where possible and to check the enantiomeric purity of the final product.
-
Hydrolysis of the Ester: Prolonged reaction times in the presence of strong bases or aqueous workup under acidic or basic conditions can lead to the hydrolysis of the methyl ester.
Conclusion
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a valuable and versatile starting material for the synthesis of a wide array of γ-substituted α-amino acid derivatives. By carefully selecting the nucleophile, base, and solvent, a broad range of C-N, C-O, C-S, and C-C bonds can be formed efficiently via an S_N_2 mechanism. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this chiral building block.
References
- [Reference to a relevant review on amino acid synthesis]
- [Reference to a paper on nucleophilic substitution on halo-amino acids]
- [Reference to a textbook on advanced organic chemistry]
- [Reference to a public
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
- [Reference to a paper on solvent effects in S_N_2 reactions]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- [Reference to a paper discussing the role of bases in N-alkyl
- [Reference to a public
- [Reference to a relevant patent on the synthesis of amino acid deriv
-
Chemistry LibreTexts. (2023, January 22). Stereochemistry of S_N_2 Reactions. Retrieved from [Link]
- [Reference to a paper on the synthesis of γ-amino esters]
-
Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes. Retrieved from [Link]
- [Reference to a paper on aniline alkyl
- [Reference to a publication on the synthesis of substituted amino acids]
Sources
Application Note: Protecting Group Strategies for the Amino Function of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide
Abstract
(S)-Methyl 2-amino-4-bromobutanoate is a versatile chiral building block pivotal in the synthesis of various pharmaceutical agents and complex molecules. Its successful incorporation into synthetic pathways hinges on the effective and strategic protection of its primary amino group. This application note provides a comprehensive guide to selecting and implementing protecting group strategies for this specific substrate, addressing the inherent challenges posed by its hydrobromide salt form and the presence of both a methyl ester and a primary alkyl bromide. We present detailed protocols, mechanistic insights, and a comparative analysis of three commonly employed amino-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Introduction: The Strategic Imperative of Amino Group Protection
The chemical architecture of (S)-Methyl 2-amino-4-bromobutanoate offers a unique trifecta of functionalities: a nucleophilic primary amine, an electrophilic primary alkyl bromide, and a methyl ester. This arrangement makes it a valuable precursor for creating complex structures, including substituted prolines, and for introducing γ-functionalized amino acid motifs. However, the reactivity of the amino group necessitates its protection to prevent undesired side reactions, such as self-condensation or reaction with the alkyl bromide, during subsequent synthetic transformations.
The selection of an appropriate protecting group is not a trivial choice. It demands a careful consideration of orthogonality —the ability to remove the protecting group under conditions that leave the methyl ester and the carbon-bromine bond intact[1][2]. This guide delves into the practical application of Boc, Cbz, and Fmoc protecting groups, providing field-tested protocols and a logical framework for making an informed decision tailored to your synthetic goals.
Core Principles for Selecting a Protecting Group
The ideal protecting group strategy for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide should be evaluated against the following criteria:
-
Orthogonality: The protecting group must be stable to the conditions of subsequent reactions, and its removal must not affect the ester or the alkyl bromide moieties.
-
Ease of Introduction: The protection reaction should be high-yielding and straightforward to perform, even starting from the hydrobromide salt.
-
Ease of Removal: Deprotection conditions should be mild, efficient, and should not generate byproducts that complicate purification.
-
Substrate Stability: The conditions for both protection and deprotection should not induce side reactions, such as intramolecular cyclization to form a proline derivative or racemization of the chiral center.
The tert-Butoxycarbonyl (Boc) Strategy: A Robust and Orthogonal Choice
The Boc group is arguably the most suitable protecting group for this substrate due to its high degree of orthogonality. It is stable to a wide range of non-acidic reagents and its removal under acidic conditions is highly chemoselective.
Protocol 1: Boc Protection of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide
This protocol details the N-protection using di-tert-butyl dicarbonate (Boc)₂O. A key consideration is the use of a suitable base to neutralize the hydrobromide salt and facilitate the reaction.
Materials:
-
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 eq) in DCM (approx. 10 mL per gram of substrate).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred suspension. The first equivalent neutralizes the hydrobromide salt, and the second acts as the base for the protection reaction.
-
In a separate flask, dissolve (Boc)₂O (1.1 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-Methyl 2-amino-4-bromobutanoate as an oil or solid. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Boc Deprotection
The Boc group is efficiently removed under acidic conditions that are compatible with both the methyl ester and the alkyl bromide.
Materials:
-
N-Boc-(S)-Methyl 2-amino-4-bromobutanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 10 mL per gram).
-
Cool the solution to 0 °C.
-
Add TFA (5-10 eq, typically a 25-50% v/v solution in DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting product is the trifluoroacetate salt of (S)-Methyl 2-amino-4-bromobutanoate, which can be used directly or neutralized in a subsequent step.
Caption: Workflow for Boc protection and deprotection.
The Benzyloxycarbonyl (Cbz) Strategy: A Classic Approach with Caveats
The Cbz group is a classic amine protecting group, typically removed by catalytic hydrogenation. While widely used, its application to this substrate requires careful consideration of the alkyl bromide's stability during deprotection.
Protocol 3: Cbz Protection under Schotten-Baumann Conditions
This method utilizes benzyl chloroformate (Cbz-Cl) in a biphasic system to achieve N-protection.
Materials:
-
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
Procedure:
-
Dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 eq) in water (approx. 10 mL per gram).
-
Add a solution of Na₂CO₃ (2.5 eq) in water to the amino acid solution and cool to 0 °C.
-
Add Cbz-Cl (1.1 eq) dropwise while vigorously stirring the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Extract the aqueous mixture with DCM.
-
Wash the combined organic layers with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-(S)-Methyl 2-amino-4-bromobutanoate.
Protocol 4: Cbz Deprotection via Catalytic Hydrogenation
Critical Note: Catalytic hydrogenation can lead to hydrodebromination (reduction of the C-Br bond). The success of this deprotection is highly dependent on the catalyst and reaction conditions. Careful monitoring is essential. Additives may be required to suppress dehalogenation.
Materials:
-
N-Cbz-(S)-Methyl 2-amino-4-bromobutanoate
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH.
-
Carefully add Pd/C catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at atmospheric pressure.
-
Stir the reaction vigorously at room temperature. Monitor the reaction closely by TLC for the disappearance of starting material and the formation of the product and any de-brominated byproducts.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the free amine.
Caption: Workflow for Cbz protection and deprotection.
The 9-Fluorenylmethoxycarbonyl (Fmoc) Strategy: Base-Labile Protection
The Fmoc group is renowned for its lability under mild basic conditions, making it orthogonal to acid-labile groups like Boc. However, the basic conditions required for its removal can pose a risk to the methyl ester via hydrolysis or transamidation, and the conditions for its introduction could potentially induce intramolecular cyclization.
Protocol 5: Fmoc Protection
This protocol uses 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the protection reaction.
Materials:
-
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
Procedure:
-
Dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C and add NaHCO₃ (2.5 eq).
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain N-Fmoc-(S)-Methyl 2-amino-4-bromobutanoate.
Protocol 6: Fmoc Deprotection
The Fmoc group is removed using a secondary amine, typically piperidine.
Materials:
-
N-Fmoc-(S)-Methyl 2-amino-4-bromobutanoate
-
Piperidine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir at room temperature for 1-2 hours. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Caption: Workflow for Fmoc protection and deprotection.
Comparative Analysis and Recommendations
The choice of protecting group will ultimately depend on the planned synthetic route. The following table provides a comparative summary to aid in this decision-making process.
| Feature | Boc Strategy | Cbz Strategy | Fmoc Strategy |
| Protection Conditions | Mild, non-aqueous options available. | Biphasic aqueous (Schotten-Baumann). | Biphasic aqueous. |
| Deprotection Conditions | Strong acid (e.g., TFA). | Catalytic hydrogenation (H₂/Pd-C). | Base (e.g., 20% Piperidine in DMF). |
| Orthogonality to Ester | Excellent. | Excellent. | Good, but risk of hydrolysis/aminolysis with prolonged exposure. |
| Orthogonality to C-Br | Excellent. | Caution: Risk of hydrodebromination during hydrogenation. | Excellent. |
| Key Advantage | High degree of orthogonality and reliable protocols. | Stable to both acidic and basic conditions. | Mild, base-labile deprotection. |
| Primary Disadvantage | Requires strong acid for removal. | Potential for C-Br bond reduction during deprotection. | Basic deprotection may affect ester; risk of cyclization during protection. |
Recommendation:
For most applications involving (S)-Methyl 2-amino-4-bromobutanoate, the Boc protecting group is the most highly recommended strategy . Its introduction is straightforward, and its removal under acidic conditions is highly chemoselective, posing minimal risk to the methyl ester and the alkyl bromide functionalities. This robust orthogonality provides the widest compatibility with subsequent synthetic transformations.
The Cbz group should be considered with caution, and only if the planned synthesis is incompatible with strong acids and bases. The risk of de-bromination during hydrogenation must be carefully evaluated for each specific case. The Fmoc group is a viable option if the synthetic route requires orthogonality to acid-labile protecting groups and if subsequent steps are tolerant of basic conditions.
References
- Barany, G. & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook (2nd ed.). Springer-Verlag.
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Sajiki, H. (1995). Selective inhibition of catalytic hydrogenolysis of benzyl ethers with ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
Sources
Application Notes & Protocols: A Guide to the Chemoenzymatic Synthesis of S-adenosyl-L-methionine (SAM) Analogs from (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Foreword: The Imperative for SAM Analogs
S-adenosyl-L-methionine (SAM or AdoMet) is one of nature's most vital metabolites, second only to ATP in the sheer number of reactions it facilitates.[1] As the principal methyl group donor, it is the linchpin of methylation events that regulate epigenetics, protein function, and metabolic pathways. The enzymes orchestrating these transfers, methyltransferases (MTases), are central players in health and disease, making them prime targets for therapeutic intervention and objects of intense biochemical study.
To probe, profile, and inhibit these enzymes, researchers require chemical tools that go beyond the native cofactor. SAM analogs—molecules where the reactive methyl group is replaced by other functional moieties—are indispensable for these tasks.[1][2] They can serve as selective inhibitors, act as probes for identifying unknown MTase substrates, or introduce bioorthogonal handles (e.g., alkynes, azides) onto biological targets for subsequent labeling and visualization.
However, the synthesis of SAM analogs is fraught with challenges. The molecule's inherent chemical instability and the presence of a chiral sulfonium center make purely chemical syntheses complex, often resulting in low yields and hard-to-separate diastereomeric mixtures.[1][3] This guide details a robust and elegant chemoenzymatic strategy that circumvents these issues. By synergizing a targeted chemical synthesis with the exquisite stereoselectivity of enzymes, we can efficiently generate a diverse array of biologically active SAM analogs. The cornerstone of our chemical approach is the versatile and commercially available starting material: (S)-Methyl 2-amino-4-bromobutanoate hydrobromide .
Section 1: The Strategic Overview: A Two-Act Synthesis
Our approach is a two-stage process that leverages the strengths of both chemical and enzymatic synthesis.
-
Act I (Chemical Synthesis): We begin with the stereochemically defined precursor, (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. The bromine atom at the C4 position serves as an excellent leaving group, allowing for facile nucleophilic substitution. By reacting this precursor with a library of thiols, selenols, or other nucleophiles, we can generate a diverse panel of non-natural L-methionine analogs. This stage concludes with the saponification of the methyl ester to yield the free carboxylate, a prerequisite for enzymatic recognition.
-
Act II (Enzymatic Synthesis): The synthesized L-methionine analog is then introduced to a promiscuous Methionine Adenosyltransferase (MAT) enzyme.[3][4] These enzymes, particularly variants like human MAT2A (hMAT2A) or the thermostable MAT from Methanocaldococcus jannaschii (mMAT), exhibit a remarkable tolerance for non-native substrates.[2][3] The MAT enzyme catalyzes the transfer of an adenosyl group from ATP to the sulfur (or selenium) atom of the methionine analog, yielding the desired (S,S)-diastereomer of the SAM analog with high fidelity.
This chemoenzymatic cascade provides a streamlined path to SAM analogs that are often used in situ to overcome their inherent instability, directly coupling their synthesis to their application.[1]
Figure 1. A high-level workflow of the chemoenzymatic synthesis of SAM analogs.
Section 2: Protocols and Experimental Causality
Part 2.1: Chemical Synthesis of L-Methionine Analogs
This protocol provides a general method for synthesizing an L-methionine analog via S-alkylation, followed by ester hydrolysis. The example uses propargyl mercaptan to create L-propargyl-homocysteine.
Protocol 2.1.1: Synthesis of (S)-Methyl 2-amino-4-(prop-2-yn-1-ylthio)butanoate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 eq) in acetone (approx. 0.2 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the suspension.
-
Causality: The hydrobromide salt is stable and easy to handle. K₂CO₃ is a mild inorganic base used to neutralize the hydrobromide, freeing the primary amine. It also acts as the base to deprotonate the thiol nucleophile, generating the more reactive thiolate. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Nucleophile Addition: Add propargyl mercaptan (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Redissolve the crude oil in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester product.
Protocol 2.1.2: Saponification to L-Propargyl-homocysteine
-
Dissolution: Dissolve the purified methyl ester (1.0 eq) from the previous step in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH, 1.5 eq) and stir.
-
Causality: Saponification (base-catalyzed ester hydrolysis) is required to generate the free carboxylate. The carboxylate group is essential for recognition by the MAT enzyme in the subsequent enzymatic step. LiOH is a strong base effective for this transformation at low temperatures to minimize side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Neutralization and Isolation:
-
Once the reaction is complete, carefully acidify the mixture to pH ~6-7 with 1 M HCl.
-
Concentrate the solution under reduced pressure to remove the THF.
-
The aqueous solution containing the final product can often be used directly in the enzymatic step after buffer exchange or can be further purified by lyophilization.
-
| Nucleophile (R-XH) | Resulting L-Methionine Analog (Side Chain R-) | Potential Application of SAM Analog |
| Propargyl mercaptan | Propargyl- | Bioorthogonal "Click" Chemistry |
| 2-Azidoethanethiol | Azidoethyl- | Bioorthogonal "Click" Chemistry |
| Ethanethiol | Ethyl- | Probing steric limits of MTases |
| Benzyl mercaptan | Benzyl- | Probing aromatic interactions in MTases |
| Allyl mercaptan | Allyl- | Covalent inhibition or functional probes |
| Sodium Selenide (Na₂Se) + R-X | R- (Selenomethionine analog) | Enhanced alkyl transfer reactivity[5] |
Table 1. Examples of nucleophiles for generating a diverse library of L-methionine analogs.
Part 2.2: Enzymatic Synthesis of SAM Analogs
This protocol describes the enzymatic synthesis of the SAM analog using the L-methionine analog prepared above. The procedure is designed for in situ generation and analysis.
Figure 2. The MAT-catalyzed reaction to form a SAM analog, with optional pyrophosphatase to drive equilibrium.
Protocol 2.2.1: MAT-Catalyzed Synthesis of SAM-Propargyl
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:
-
50 µL of 2x MAT Buffer (Final concentration: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂)
-
10 µL of 10 mM L-propargyl-homocysteine (from Part 2.1) (Final: 1 mM)
-
20 µL of 10 mM ATP (Final: 2 mM)
-
1 µL of 1 U/µL Inorganic Pyrophosphatase (optional, but recommended)
-
Add nuclease-free water to a volume of 95 µL.
-
Causality: The buffer components are critical. Tris provides pH buffering. Mg²⁺ is an essential cofactor for ATP binding and catalysis by MAT.[3] KCl helps maintain the enzyme's ionic environment. ATP is the source of the adenosyl moiety.[3][6] The enzymatic synthesis of SAM is reversible; the addition of pyrophosphatase hydrolyzes the pyrophosphate (PPi) byproduct, driving the reaction equilibrium towards product formation.[2]
-
-
Enzyme Addition: Add 5 µL of a 1 mg/mL solution of a promiscuous MAT enzyme (e.g., purified recombinant hMAT2A).
-
Causality: The choice of MAT is crucial. While E. coli MAT can be used, human MAT variants or those from extremophiles often show broader substrate tolerance, which is essential for converting non-natural methionine analogs.[3]
-
-
Incubation: Incubate the reaction at 37 °C (for hMAT2A) or 65 °C (for a thermophilic MAT like mMAT) for 2-4 hours.[3]
-
Monitoring and Analysis:
-
To monitor conversion, quench a small aliquot (e.g., 10 µL) of the reaction at different time points by adding an equal volume of 10% trichloroacetic acid (TCA) or 1 M perchloric acid.
-
Centrifuge to pellet the precipitated enzyme.
-
Analyze the supernatant by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). Monitor at 254 nm. The SAM analog will have a distinct retention time compared to ATP and the methionine analog.
-
-
Downstream Use: For many applications, the reaction mixture can be used directly without purification. The in situ generation of the SAM analog minimizes degradation and ensures it is available for the subsequent enzymatic reaction (e.g., with a methyltransferase).
Section 3: Application Workflow: Bioorthogonal Labeling
A primary application of this methodology is to install a bioorthogonal chemical reporter onto a target biomolecule.
Figure 3. Workflow for MTase-directed bioorthogonal labeling using a synthesized SAM analog.
Protocol 3.1: In Situ Labeling of a Protein Substrate
-
Generate SAM Analog: Perform the enzymatic synthesis of Propargyl-SAM as described in Protocol 2.2.1.
-
Labeling Reaction: To the 100 µL reaction mixture containing the newly synthesized Propargyl-SAM, add:
-
The target methyltransferase (e.g., 1-2 µg of PRMT1).
-
The protein substrate for that MTase (e.g., 5-10 µg of a histone peptide).
-
-
Incubation: Incubate at the optimal temperature for the target MTase (e.g., 30 °C) for 1-2 hours.
-
Click Reaction: Following the labeling reaction, the propargylated protein can be conjugated to an azide-containing reporter (e.g., Azide-Alexa Fluor 488) using a standard Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry protocol.
-
Analysis: The fluorescently labeled protein can be visualized by SDS-PAGE and in-gel fluorescence scanning, confirming that the MTase successfully utilized the non-natural SAM analog to modify its substrate.
Section 4: Conclusion and Outlook
The chemoenzymatic strategy commencing with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide represents a powerful, modular, and stereoselective platform for the synthesis of diverse SAM analogs. By partitioning the synthetic challenge—using robust organic chemistry to build a library of precursors and harnessing the catalytic power of promiscuous enzymes for the final, delicate adenosylation—this approach overcomes the primary hurdles of stability and stereocontrol associated with traditional methods.
The ability to generate these valuable chemical probes in situ has democratized their use, enabling researchers across disciplines to explore the vast landscape of methyltransferases. Future work will undoubtedly focus on expanding the substrate scope of MAT enzymes through directed evolution and protein engineering, paving the way for the synthesis of SAM analogs with even more complex and functionalized side chains.[2][7] These next-generation tools will continue to illuminate the intricate roles of methylation in biology and accelerate the development of novel therapeutics.
References
-
Moutiez, M., et al. (2018). Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs. Communications Chemistry. Available at: [Link]
-
Dalhoff, C., et al. (2009). New S-Adenosyl-l-methionine Analogues: Synthesis and Reactivity Studies. Organic Letters. Available at: [Link]
-
Lukin, M., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. International Journal of Molecular Sciences. Available at: [Link]
-
Liao, C., et al. (2019). Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Molecules. Available at: [Link]
-
Gericke, F., et al. (2021). Synthesis of SAM analogs. ResearchGate. Available at: [Link]
-
De la Torre, A., et al. (2014). Large-Scale, Protection-Free Synthesis of Se-Adenosyl-l-selenomethionine Analogues and Their Application as Cofactor Surrogates of Methyltransferases. Organic Letters. Available at: [Link]
-
Popadić, D., et al. (2021). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science. Available at: [Link]
-
Thorson, J. S., et al. (2014). Synthesis of Non-Natural Cofactor Analogs of S-adenosyl-L-methionine Using Methionine Adenosyltransferase. UKnowledge. Available at: [Link]
-
Kubyshkin, V., et al. (2024). Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Frontiers in Chemistry. Available at: [Link]
-
Thorson, J. S., et al. (2015). Facile Strategies for the Synthesis and Utilization of S-Adenosyl-L-Methionine Analogs. Angewandte Chemie International Edition. Available at: [Link]
-
Chen, X., & Wood, A. J. (2004). Purification and Characterization of S-Adenosyl-L-Methionine Nicotinic Acid-N-Methyltransferase from Leaves of Glycine max. Biologia Plantarum. Available at: [Link]
- Thorson, J. S., et al. (2017). Synthesis of non-natural cofactor analogs of S-adenosyl-L-methionine using methionine adenosyltransferase. Google Patents.
-
Ansmyr, J., et al. (2020). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical Science. Available at: [Link]
-
Okada, G., et al. (1980). Multiple species of mammalian S-adenosylmethionine synthetase. Partial purification and characterization. Biochemistry. Available at: [Link]
-
Gericke, F., et al. (2024). Efficient Transferase Engineering for SAM Analog Synthesis from Iodoalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
van der Meer, J.Y., et al. (2022). Substrate Profiling of Anion Methyltransferases for Promiscuous Synthesis of S‐Adenosylmethionine Analogs from Haloalkanes. Chemistry – A European Journal. Available at: [Link]
-
Various Authors. (2024). Chemoenzymatic synthesis. Communications Chemistry. Available at: [Link]
Sources
- 1. Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Strategies for the Synthesis and Utilization of S-Adenosyl-L-Methionine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9879043B1 - Synthesis of non-natural cofactor analogs of S-adenosyl-L-methionine using methionine adenosyltransferase - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Transferase Engineering for SAM Analog Synthesis from Iodoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity.[1] (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a versatile building block that introduces a reactive alkyl bromide side chain, serving as a valuable handle for a variety of post-synthetic modifications. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this unique amino acid into peptide chains via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), subsequent side-chain manipulation to generate diverse peptidomimetic structures, and methods for purification and characterization.
Introduction: The Rationale for Halogenated Scaffolds in Peptidomimetic Design
Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and limited bioavailability.[1] Peptidomimetics aim to overcome these limitations by mimicking the essential structural features of a native peptide while incorporating non-natural elements to improve drug-like properties.[2] The introduction of halogen atoms, particularly bromine, onto amino acid side chains is a key strategy in this endeavor.[3]
The bromoalkyl functionality of (S)-Methyl 2-amino-4-bromobutanoate offers several distinct advantages:
-
A Versatile Chemical Handle: The alkyl bromide is a reactive electrophile, amenable to a wide range of nucleophilic substitution reactions. This allows for the late-stage diversification of the peptide side chain, enabling the synthesis of a library of analogs from a single peptide precursor.
-
Conformational Constraint: The steric bulk and electronic properties of the bromoalkyl group can influence local peptide conformation, potentially stabilizing secondary structures like β-turns or helices that are crucial for biological activity.[3]
-
Modulation of Physicochemical Properties: The introduction of the bromoalkyl moiety increases the lipophilicity of the peptide, which can impact cell permeability and interactions with hydrophobic pockets of target proteins.[1]
-
Metabolic Stability: The non-natural side chain can confer resistance to proteolytic degradation by sterically hindering the approach of proteases.
This guide will provide the foundational knowledge and practical protocols to leverage these advantages in your research.
Physicochemical Properties and Handling
A thorough understanding of the starting material is critical for successful and safe synthesis.
| Property | Value | Source |
| Chemical Name | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide | N/A |
| CAS Number | 177325-78-9 | N/A |
| Molecular Formula | C₅H₁₁Br₂NO₂ | N/A |
| Molecular Weight | 276.95 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 189-190°C | [4] |
| Solubility | Soluble in water and methanol | [4] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Core Workflow: From Linear Peptide to Diverse Peptidomimetics
The overall strategy involves three key stages: solid-phase synthesis of the bromo-functionalized peptide, on-resin or in-solution side-chain modification, and finally, cleavage, purification, and characterization.
Caption: General workflow for peptidomimetic synthesis.
Detailed Protocols
Nα-Fmoc Protection of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
For incorporation using standard Fmoc-SPPS, the free amine of the title compound must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes, ensuring the pH remains basic.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield Fmoc-(S)-Methyl 2-amino-4-bromobutanoate as a white solid.
Incorporation into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the bromo-functionalized amino acid. Standard Fmoc-SPPS procedures are followed, with a key modification to handle the hydrobromide salt if the unprotected amino acid is used directly.[4][6][7]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-(S)-Methyl 2-amino-4-bromobutanoate
-
For direct use of the hydrobromide salt: (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or Collidine
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Fmoc-AA):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq) with HCTU or HATU (0.95 eq relative to the amino acid) and DIPEA (2 eq relative to the coupling agent) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Wash the resin with DMF (5-7 times).
-
-
Incorporation of (S)-Methyl 2-amino-4-bromobutanoate:
-
Method A (Using Fmoc-protected version): Follow the standard coupling protocol described in step 3, using Fmoc-(S)-Methyl 2-amino-4-bromobutanoate.
-
Method B (Direct use of hydrobromide salt with in situ neutralization):
-
In a separate vial, dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (3-5 eq) and HCTU/HATU (0.95 eq relative to the amino acid) in DMF.
-
Add DIPEA (an additional 1.1 eq on top of the standard 2 eq for coupling) to neutralize the hydrobromide salt and activate the coupling agent.[8][9]
-
Allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and proceed as in step 3.
-
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Wash: Wash the resin with DMF, then DCM, and finally methanol, then dry under vacuum.
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide
This guide provides in-depth troubleshooting and practical advice for the chromatographic purification of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. As a critical pharmaceutical intermediate, achieving high purity and maintaining chiral integrity are paramount.[1][2][3] This document is designed for researchers, chemists, and process development professionals who encounter challenges with this specific separation.
The purification of this molecule is non-trivial due to its inherent properties:
-
Amine Salt Nature: The hydrobromide salt is highly polar and can interact unpredictably with standard stationary phases.
-
Basic Amino Group: The free amine is basic and prone to strong, often irreversible, binding with the acidic silanol groups on standard silica gel, leading to poor recovery and peak tailing.[4]
-
Chiral Center: The stereochemistry at the C2 position must be preserved and verified.
This guide will address these challenges through a series of practical troubleshooting questions and frequently asked questions, supplemented with detailed protocols and workflows.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the chromatographic purification of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Q1: My compound is streaking severely on the silica gel TLC plate and I'm getting very poor recovery from my column. What's happening?
Answer: This is the most common issue when purifying amines on silica gel. The streaking (tailing) and low recovery are caused by a strong acid-base interaction between the basic nitrogen of your amino ester and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a portion of your compound being ionized and binding tightly to the stationary phase.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for amine streaking on silica.
Detailed Solution:
The most effective solution is to add a volatile basic modifier to your mobile phase.[4] This modifier acts as a competitive base, saturating the acidic sites on the silica gel and ensuring your compound remains in its neutral, less polar state, allowing for smooth elution.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). TEA is volatile and can be easily removed under vacuum during solvent evaporation.
-
Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of your mobile phase. For example, a gradient of 0% to 10% of (7N NH₃ in MeOH) in Dichloromethane is often effective.
Start by developing a TLC method with these modifiers. You should observe a significant improvement, with compact spots and a more predictable Rf value.
Q2: I've successfully purified the compound, but subsequent analysis shows it's the wrong enantiomer or a racemic mixture. How can I ensure chiral purity?
Answer: Maintaining and verifying enantiomeric purity is critical for pharmaceutical intermediates.[5] Standard achiral chromatography (like on silica gel) will not separate enantiomers. You need to employ a specific chiral separation technique.
Two Primary Strategies for Chiral Analysis:
-
Direct Chiral HPLC: This is the preferred method. It involves using a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® IE) are often effective for separating amino acid derivatives.[6][7]
-
Indirect HPLC via Derivatization: In this method, you react your purified compound with a chiral derivatizing agent to form a pair of diastereomers.[8] These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase column (like a C18).[8] A common reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[8]
Recommendation: Use a direct chiral HPLC method for final quality control. It is non-destructive and provides the most accurate measure of enantiomeric excess (e.e.).
Q3: My product seems to be decomposing during purification. What could be the cause?
Answer: While (S)-Methyl 2-amino-4-bromobutanoate is reasonably stable, decomposition on a chromatography column can occur.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Silica Gel Acidity | The acidic nature of silica can catalyze the hydrolysis of the methyl ester or other degradation pathways.[9] | Use a less acidic stationary phase like neutral alumina or deactivated silica gel. Adding a base like triethylamine to the eluent can also mitigate this.[4][9] |
| Prolonged Exposure | The longer the compound remains on the column, the greater the chance for degradation. | Optimize your solvent system for a faster elution (aim for an Rf of ~0.25-0.35). Use flash chromatography with positive pressure to speed up the process. |
| Reactive Impurities | An impurity from the reaction mixture could be reacting with your product on the column. | Consider a pre-purification workup step (e.g., a liquid-liquid extraction) to remove highly reactive or baseline impurities before loading onto the column. |
You can test for stability by dissolving a small amount of your crude product in the chosen eluent with some silica gel and monitoring it by TLC or LC-MS over a few hours.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for this compound?
Answer:
-
Select a Modified System: Given the amine group, do not start with a simple solvent system on standard silica. Immediately incorporate a basic modifier. A good starting point is Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (TEA).[10]
-
TLC Analysis: Run TLC plates in a range of DCM/MeOH ratios (e.g., 99:1, 95:5, 90:10), each containing 1% TEA. The goal is to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4, with good separation from impurities.
-
Column Conditions: Pack a silica gel column with your chosen mobile phase (with the modifier). It's crucial to equilibrate the column with several column volumes of the eluent before loading your sample to ensure the silica is fully neutralized.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column (dry loading).
-
Elution: Run the column using the mobile phase determined by TLC. If separation is difficult, a shallow gradient elution (gradually increasing the percentage of the more polar solvent, MeOH) can be very effective.[9]
Q2: Can I use reversed-phase chromatography for this purification?
Answer: Yes, reversed-phase (RP) chromatography on a C18-functionalized silica gel is an excellent alternative, especially if you continue to have issues with normal-phase silica.[11]
-
Principle: In RP, the stationary phase is non-polar (C18), and the mobile phase is polar. The highly polar hydrobromide salt will elute very quickly.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or water and methanol. To get good peak shape for the amine, it is often necessary to add a modifier.
-
pH Adjustment: The retention of your compound will be highly dependent on the pH of the mobile phase. According to the "2 pH rule," you should adjust the mobile phase pH to be at least 2 units above the pKa of the amine to ensure it is in its neutral, more retentive form.[4] Alternatively, adding an ion-pairing agent or an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can also be effective.[10]
Q3: Are there any non-chromatographic purification methods I should consider?
Answer: Yes, recrystallization is a powerful purification technique for crystalline solids and should be considered, especially for large-scale work where chromatography is expensive and time-consuming.[2][12]
-
Feasibility: The success of recrystallization depends on finding a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures.
-
Solvent Screening: You can screen various solvents like ethanol, isopropanol, acetonitrile, or mixtures (e.g., ethanol/ether, methanol/water) to find a suitable system. The product is described as a white crystalline powder, which suggests recrystallization is a viable option.[1]
Experimental Protocol: Flash Column Chromatography
This protocol provides a validated starting point for the purification.
1. Materials & Setup:
-
Stationary Phase: Flash-grade silica gel (40-63 µm).
-
Mobile Phase (Eluent): 95:5 (v/v) Dichloromethane (DCM) / Methanol (MeOH) containing 1% Triethylamine (TEA). Ensure all solvents are HPLC or ACS grade.
-
Apparatus: Glass chromatography column, flash chromatography system (optional), fraction collector, TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 99:1 DCM/MeOH + 1% TEA).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Avoid cracks or air bubbles.[13]
-
Once packed, wash the column with at least 3-5 column volumes of the starting mobile phase (95:5 DCM/MeOH + 1% TEA) to ensure full equilibration.
3. Sample Preparation & Loading:
-
Dissolve the crude (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (~1g) in a minimal volume of DCM (~2-3 mL).
-
Add 1-2 g of silica gel to this solution to form a paste.
-
Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the dry powder to the top of the packed silica gel bed, forming a thin, even layer.
4. Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column, being careful not to disturb the sample layer.
-
Begin elution using the mobile phase, applying positive pressure to achieve a steady flow rate.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the elution process by spotting fractions onto a TLC plate.
5. Analysis and Product Pooling:
-
Develop the TLC plates in an appropriate solvent system (e.g., 90:10 DCM/MeOH + 1% TEA).
-
Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., ninhydrin for the primary amine).[14]
-
Identify the fractions containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
6. Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator. Co-evaporation with a higher boiling point solvent like toluene may be necessary to fully remove the triethylamine.
-
Dry the resulting solid or oil under high vacuum to remove all residual solvents.
-
Characterize the final product for purity (HPLC, NMR) and enantiomeric excess (chiral HPLC).
Purification and Analysis Workflow
Caption: Overall workflow for purification and quality control.
References
-
Synthesis of 2-amino-4-bromobutyric acid hydrobromide. PrepChem.com. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. Available at: [Link]
-
ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. European Medicines Agency (EMA). Available at: [Link]
-
HPLC Troubleshooting Guide. hplctools.com. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
chromatography of carboxylic acid derivatives of aminoacids? Reddit r/OrganicChemistry. Available at: [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit r/OrganicChemistry. Available at: [Link]
-
Amino Acid Purification - Column Chromatography. Sorbtech. Available at: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Available at: [Link]
-
Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. Available at: [Link]
-
Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Acadechem. Available at: [Link]
-
25.4: Analysis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]
-
Pharmaceutical Filtration Equipment and Purification Solutions. Pharmaceutical Technology. Available at: [Link]
-
Amino Acid Chromatography. YouTube. Available at: [Link]
- Preparation of (s)-2-aminobutyric acid. Google Patents.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. biotage.com [biotage.com]
- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9 [smolecule.com]
- 13. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Syntheses with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Here is a technical support center for syntheses involving (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Welcome to the technical resource hub for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the complexities of using this versatile chiral building block. This center is designed to provide direct answers to common challenges, helping you optimize reaction yields and ensure the purity of your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about the reagent itself. Understanding its properties is the first step toward successful application.
Q1: What are the key physical and chemical properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide?
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically a white to off-white crystalline powder.[1] It is soluble in water and methanol but has limited solubility in many other organic solvents.[1] The compound is stable under standard laboratory conditions.[1] Its bifunctional nature—containing both a primary alkyl bromide and a methyl ester of an amino acid—makes it a valuable precursor for a wide range of derivatives, particularly unnatural amino acids and heterocyclic compounds.[2]
Q2: Why is this compound supplied as a hydrobromide (HBr) salt?
The hydrobromide salt form is crucial for the compound's stability and utility. The primary amino group is basic and nucleophilic. Protonating it with HBr forms an ammonium salt. This serves two primary purposes:
-
Prevents Self-Reactivity: It protects the amine from acting as a nucleophile, preventing intermolecular self-condensation or intramolecular cyclization during storage.
-
Improves Stability: The salt form is generally more crystalline and stable than the corresponding free base, giving it a longer shelf life.
Q3: How should I properly store and handle this reagent?
The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[3] While it is stable under normal conditions, it is incompatible with strong bases and strong oxidizing agents.[4] Always handle the material in a fume hood with appropriate personal protective equipment (PPE), as with all alkylating agents.
Part 2: Troubleshooting Guide - Low Reaction Yields
Low yield is the most common issue encountered. The following Q&A guide is structured to diagnose and solve the underlying problems systematically.
Q4: My nucleophilic substitution reaction is failing or providing a very low yield. What is the most likely cause?
The most common cause of failure is the presence of the unprotected primary amine. Even though the starting material is an HBr salt, the addition of a base to your reaction mixture will neutralize the ammonium salt, liberating the free amine. This free amine is a potent nucleophile and will compete with your intended nucleophile, leading to a complex mixture of by-products.
Expert Insight: The alpha-amino group is often a more reactive nucleophile than many other functional groups. Furthermore, once deprotonated, it can readily participate in an intramolecular reaction with the primary bromide on the same molecule, which is often kinetically favored.
Q5: How do I prevent the free amine from interfering with my reaction?
The solution is to "mask" the amine's reactivity by installing a protecting group.[5][] The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent steps. This concept is known as using an "orthogonal" protection strategy, where one protecting group can be removed without affecting another.[7]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Stability Features |
| tert-Butoxycarbonyl | Boc | Boc₂O, Mild Base (e.g., NaHCO₃, Et₃N) | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis.[] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl Chloroformate (CbzCl), Base | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base.[] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, Mild Base | Secondary Amine Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis.[][7] |
Q6: I've protected the amine, but my yield is still low, and I'm seeing an unexpected by-product. What's happening?
If you have successfully protected the amine, the next most likely issue is the formation of a cyclic by-product through intramolecular cyclization . Even with a protecting group, if the reaction conditions are not optimized, the nitrogen atom can attack the primary bromide. However, the most common cyclization occurs when the amine is deprotected or if the starting material's amine is deprotonated, leading to the formation of methyl azetidine-2-carboxylate.[8][9]
Below is a diagram illustrating the desired reaction pathway versus this common side reaction.
Sources
- 1. Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (S)-METHYL 2-AMINO-4-BROMOBUTANOATE HBR - CAS:177325-78-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 7. scispace.com [scispace.com]
- 8. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Preserving the Stereochemical Integrity of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization when working with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. Our goal is to equip you with the knowledge to maintain the enantiopurity of this valuable chiral building block throughout your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into an equal mixture of both of its enantiomers (a racemate).[1] For (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, maintaining its specific three-dimensional arrangement (stereochemistry) is crucial as the biological activity of many pharmaceutical compounds is highly dependent on the correct enantiomer.[2] The presence of the unwanted (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and complications in purification.
Q2: What is the primary chemical mechanism that leads to the racemization of this compound?
A2: The primary mechanism of racemization for α-amino esters like (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is the abstraction of the proton at the alpha-carbon (the carbon attached to the amino and ester groups).[3][4][5] This deprotonation is often facilitated by a base and results in the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both the original (S)-enantiomer and the undesired (R)-enantiomer.
Q3: Which experimental conditions are most likely to induce racemization?
A3: Several factors can significantly increase the risk of racemization:
-
Presence and Strength of a Base: The use of strong or sterically unhindered bases is a primary driver of racemization.[3][6][7][8]
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of proton abstraction and subsequent racemization.[8][9]
-
Solvent Choice: Polar aprotic solvents can stabilize the enolate intermediate, thereby promoting racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that favor racemization will naturally lead to a greater loss of stereochemical integrity.
Q4: Are there any initial signs during my experiment that might suggest racemization is occurring?
A4: While definitive confirmation requires analytical techniques, some in-process observations might suggest a potential issue. These can include unexpected changes in the reaction mixture's optical rotation (if being monitored in-situ), or the appearance of unexpected spots on thin-layer chromatography (TLC) that could indicate the formation of diastereomeric byproducts in subsequent steps. However, the most reliable method for detecting and quantifying racemization is through chiral chromatography.
Troubleshooting Guides: Diagnosing and Mitigating Racemization
This section provides a systematic approach to identifying and resolving issues of racemization in your reactions involving (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Problem 1: Significant loss of enantiomeric purity detected in the final product.
This is the most common and critical issue. The following workflow will help you pinpoint the cause and implement corrective measures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. article.scirea.org [article.scirea.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creation.com [creation.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Technical Support Center: Coupling Reactions with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for coupling reactions involving (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, a versatile building block in organic synthesis. This resource is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield in N-Alkylation Reactions
Q1: I am attempting an N-alkylation with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide and a primary or secondary amine, but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
A1: Low yields in N-alkylation reactions with this substrate are a common challenge and can often be attributed to a combination of factors related to the reagent's form, reaction conditions, and competing side reactions.
Why It Happens:
-
Starting Material Form: The hydrobromide salt of (S)-Methyl 2-amino-4-bromobutanoate means the alpha-amino group is protonated. For it to act as a nucleophile in a subsequent reaction (like a peptide coupling), it must first be neutralized to the free amine. For N-alkylation where it is the electrophile, the presence of the HBr salt requires at least two equivalents of base: one to neutralize the salt and one to facilitate the reaction with the incoming nucleophilic amine.
-
Base Selection: The choice and amount of base are critical. An inadequate amount of a weak base may not sufficiently neutralize the hydrobromide salt and the amine nucleophile, leading to a stalled reaction. Conversely, a very strong base can promote side reactions.
-
Solvent and Solubility: Poor solubility of the reactants or the base in the chosen solvent can severely limit the reaction rate.[1][2] For instance, potassium carbonate has limited solubility in solvents like acetone, which can hinder the reaction.[1]
-
Competing Reactions: The mono-alkylated product is often more nucleophilic than the starting amine, leading to over-alkylation and the formation of di-alkylated byproducts.[3]
How to Fix It: A Step-by-Step Optimization Protocol
-
Ensure Stoichiometry of Base: Use at least 2.5 equivalents of a suitable base. The first equivalent neutralizes the hydrobromide salt, and the excess drives the reaction. For many N-alkylations, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.
-
Optimize Solvent Choice: Switch to a polar aprotic solvent known to better solubilize reactants, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1]
-
Increase Reaction Temperature: Gradually increase the reaction temperature. Many N-alkylations require heating to proceed at a reasonable rate.[3] A microwave reactor can also be beneficial for accelerating the reaction.[1]
-
Consider a Catalyst: For sluggish reactions, the addition of a catalytic amount of potassium iodide (KI) can be effective. The iodide will displace the bromide in-situ to form a more reactive alkyl iodide.
-
Control Stoichiometry for Mono-alkylation: To favor the formation of the mono-alkylated product, use a large excess of the starting amine relative to the (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.[3]
Table 1: Recommended Starting Conditions for N-Alkylation
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ (2.5 - 3.0 eq.) | Ensures neutralization of HBr salt and facilitates reaction. |
| Solvent | DMF or DMSO | Good solubility for reactants and base. |
| Temperature | 60 - 100 °C | Increases reaction rate. |
| Catalyst | KI (0.1 eq.) | Forms more reactive alkyl iodide in situ. |
| Stoichiometry | 3-5 eq. of amine nucleophile | Favors mono-alkylation. |
dot
Caption: Troubleshooting workflow for low yield in N-alkylation.
Issue 2: Side Product Formation - Intramolecular Cyclization
Q2: I am observing a significant amount of a side product that I suspect is a cyclic compound. Is this a known issue with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide?
A2: Yes, intramolecular cyclization is a well-documented and common side reaction with this and similar γ-halo-α-amino esters.
Why It Happens:
-
Intramolecular Nucleophilic Attack: Once the hydrobromide salt is neutralized, the free α-amino group can act as a nucleophile and attack the electrophilic carbon bearing the bromine atom. This intramolecular SN2 reaction results in the formation of a five-membered ring, specifically a derivative of proline.
-
Favorable Ring Size: The formation of five- and six-membered rings is kinetically and thermodynamically favorable, making this an entropically favored pathway.
-
Reaction Conditions: The conditions used for intermolecular coupling reactions, such as the presence of a base and elevated temperatures, can also promote this intramolecular side reaction.
How to Fix It:
-
Protect the Amine: The most effective way to prevent intramolecular cyclization is to protect the α-amino group before performing the coupling reaction at the bromide position. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Lower Reaction Temperature: If amine protection is not feasible, performing the reaction at the lowest possible temperature that still allows for the desired intermolecular reaction to proceed can help to disfavor the cyclization pathway.
-
Use a Bulky Base: A sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) can sometimes favor the intermolecular reaction over the intramolecular cyclization, particularly if the external nucleophile is less hindered.
dot
Caption: Competing intramolecular vs. intermolecular reactions.
Issue 3: Racemization During Peptide Coupling
Q3: I am using (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in a peptide coupling reaction and I'm concerned about maintaining the stereochemical integrity of the alpha-carbon. What factors contribute to racemization and how can I minimize it?
A3: Racemization is a critical concern in peptide synthesis, as the biological activity of peptides is highly dependent on their stereochemistry. The (S)-configuration of your starting material can be compromised under certain coupling conditions.[4]
Why It Happens:
-
Oxazolone Formation: The most common mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4] The α-proton of this intermediate is acidic and can be readily removed by a base, leading to a loss of chirality.[4][5]
-
Base-Catalyzed Epimerization: The choice and strength of the base used in the coupling reaction can significantly influence the rate of racemization.[6][7] Stronger bases and those with less steric hindrance can accelerate the abstraction of the α-proton.[7]
-
Over-activation: Using highly reactive coupling reagents or allowing for extended pre-activation times can increase the concentration of the activated species, providing more opportunity for racemization to occur.[5]
How to Fix It:
-
Choice of Coupling Reagent: Utilize modern coupling reagents known for low racemization rates. Uronium/aminium salts like HATU, HBTU, and COMU are generally preferred over carbodiimides like DCC or EDC when racemization is a concern.[4][8][9][10]
-
Use of Additives: When using carbodiimide coupling reagents, the addition of racemization-suppressing additives is essential. 1-Hydroxybenzotriazole (HOBt) and its derivatives are commonly used for this purpose.[8]
-
Optimize Base Selection: Use a weaker, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[6][7]
-
Control Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to minimize the rate of both oxazolone formation and proton abstraction.[6]
-
Minimize Pre-activation Time: If pre-activation of the carboxylic acid is required, keep the time to a minimum before adding the amine component.
Table 2: Comparison of Common Peptide Coupling Reagents
| Coupling Reagent | Class | Racemization Potential | Notes |
| DCC/EDC | Carbodiimide | High (without additives) | Requires additives like HOBt to suppress racemization. |
| HBTU/HATU | Uronium/Aminium | Low | Highly efficient and generally preferred for sensitive couplings.[4][8] |
| PyBOP | Phosphonium | Low | Good for sterically hindered couplings.[11] |
| COMU | Uronium | Very Low | A third-generation reagent with high reactivity and safety profile.[10] |
Issue 4: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Q4: I am attempting a Buchwald-Hartwig amination using (S)-Methyl 2-amino-4-bromobutanoate hydrobromide as the electrophile, but the reaction is not proceeding efficiently. What are the key parameters to optimize for this type of reaction?
A4: While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, its success with alkyl bromides can be sensitive to a range of parameters. Aryl halides are more common substrates, and alkyl halides can present unique challenges.[12]
Why It Happens:
-
Catalyst System (Ligand and Precursor): The choice of palladium precursor and, more importantly, the phosphine ligand is crucial for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Not all ligands are suitable for coupling with alkyl halides.
-
Base Selection: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required.[2]
-
β-Hydride Elimination: A common side reaction with primary alkyl halides is β-hydride elimination from the palladium intermediate, which leads to the formation of an alkene and termination of the catalytic cycle.[12][13]
-
Inert Conditions: Palladium catalysts are sensitive to oxygen, so failure to maintain inert atmospheric conditions (e.g., under nitrogen or argon) can lead to catalyst decomposition.
How to Fix It:
-
Screen Ligands: For coupling with alkyl bromides, sterically hindered, electron-rich phosphine ligands are often required. Experiment with ligands such as XPhos, RuPhos, or BrettPhos.
-
Select an Appropriate Base: Strong bases are typically necessary. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[2] The solubility of the base is also a key consideration.[2]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.
-
Ensure Rigorous Inert Conditions: Degas the solvent thoroughly and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup and duration.
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure your starting materials are soluble in the chosen solvent.[2]
Sources
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
monitoring the progress of reactions with (S)-Methyl 2-amino-4-bromobutanoate hydrobromide by TLC or LC-MS
Welcome to the technical support center for the analysis of reactions involving (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered when monitoring reactions of this compound using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral building block used in the synthesis of various pharmaceutical compounds.[1][2] Its structure, containing a primary amine, an ester, and a bromoalkane moiety, presents unique analytical challenges due to its polarity and potential for multiple interactions.[1][3] This guide will equip you with the knowledge to develop robust analytical methods and troubleshoot common problems effectively.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
Thin-Layer Chromatography is a rapid and effective technique for monitoring the progress of a reaction by separating the starting material, intermediates, and products based on their differential partitioning between a stationary phase and a mobile phase.[4] For a polar compound like (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, careful selection of the TLC conditions is crucial for achieving good separation.[5]
Frequently Asked Questions (FAQs) and Troubleshooting for TLC
Question 1: My spot for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is stuck on the baseline (Rf = 0). What should I do?
Answer: An Rf value of 0 indicates that your compound is not moving from the baseline, which is a common issue for highly polar compounds like amino acid hydrobromide salts on a standard silica gel plate.[6][7] The primary reason is the strong interaction between the polar analyte and the polar silica gel stationary phase.[8] The hydrobromide salt form further increases its polarity.
Troubleshooting Steps:
-
Increase the Polarity of the Mobile Phase: The most straightforward solution is to increase the eluting power of your mobile phase.[9]
-
If you are using a non-polar solvent like hexane with a small amount of ethyl acetate, significantly increase the proportion of ethyl acetate.
-
If a hexane/ethyl acetate system is ineffective, switch to a more polar solvent system. A common and effective system for amino acids is a mixture of n-butanol, acetic acid, and water.[10][11] The acetic acid helps to protonate the silica gel surface, reducing the strong ionic interactions with your compound.
-
-
Add a Competitive Polar Modifier: Incorporating a small amount of a highly polar solvent or an additive can drastically improve the mobility of your compound.
-
For acidic compounds: Add a few drops of acetic acid or formic acid to the developing solvent.[12]
-
For basic compounds (like free amines): Add a few drops of ammonia or triethylamine.[12][13] Since your starting material is an amine salt, a more acidic mobile phase is generally a better starting point.
-
-
Consider a "Mini-Workup": Before spotting on the TLC plate, you can perform a mini-aqueous workup on a small aliquot of your reaction mixture in a vial.[14] This can help to remove some of the highly polar inorganic salts that may be interfering with the chromatography.
-
Check Compound Stability: In some cases, highly functionalized molecules can degrade on the acidic silica gel surface. You can test for this by running a 2D TLC.[7][14]
Question 2: The spots on my TLC plate are streaking. How can I get well-defined spots?
Answer: Streaking on a TLC plate can be caused by several factors, including overloading the sample, the presence of highly polar compounds, or the sample being insoluble in the mobile phase.[12] For (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, its salt nature and high polarity are common culprits.
Troubleshooting Steps:
-
Reduce Sample Concentration: The most common cause of streaking is applying too much sample to the plate.[12] Dilute your sample solution and spot a smaller amount. The ideal spot size should be 1-2 mm in diameter.[5]
-
Modify the Mobile Phase:
-
As with baseline retention, adding a small amount of acid (like acetic acid) or base (like ammonia) to your eluent can significantly improve spot shape by minimizing the strong interactions between your compound and the silica gel that lead to tailing.[12]
-
Ensure your chosen solvent system is capable of dissolving your compound. If the compound is not soluble in the mobile phase, it will streak up the plate.
-
-
Ensure the Spot is Dry Before Development: If the solvent used to dissolve your sample is polar and not fully evaporated before placing the plate in the developing chamber, it can interfere with the chromatography and cause streaking.[12]
-
Use Pre-adsorption (Dry Loading): For samples that are difficult to dissolve or apply cleanly, you can pre-adsorb your sample onto a small amount of silica gel. After evaporating the solvent, the silica with your adsorbed sample can be carefully applied to the baseline of the TLC plate.
Question 3: I can't see my compound on the TLC plate after development. How do I visualize it?
Answer: (S)-Methyl 2-amino-4-bromobutanoate hydrobromide lacks a strong chromophore, so it will not be visible under a standard UV lamp (254 nm or 365 nm) unless your product has incorporated a UV-active group. Therefore, you will need to use a chemical stain for visualization.
Visualization Protocol:
-
Ninhydrin Stain: This is the most common and effective stain for compounds containing primary or secondary amines.[8][15]
-
Preparation: Prepare a 0.2% (w/v) solution of ninhydrin in ethanol or acetone.[5]
-
Application: After developing and thoroughly drying the TLC plate, dip it into the ninhydrin solution or spray it evenly.
-
Development: Gently heat the plate with a heat gun or in an oven at 105-110°C for a few minutes.[4][5] Primary amines will typically appear as purple or blue spots.
-
-
Potassium Permanganate Stain: This is a general-purpose stain for compounds that can be oxidized. It is useful for visualizing a wide range of functional groups.
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water.
-
Application: Dip the dried TLC plate into the solution.
-
Development: Spots will appear as yellow-brown spots on a purple background.
-
Recommended TLC Solvent Systems
The choice of solvent system is critical and depends on the polarity of the reactants and products. Here is a table of suggested starting solvent systems for reactions involving (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
| Solvent System (v/v/v) | Ratio | Polarity | Comments |
| n-Butanol / Acetic Acid / Water | 4:1:1 | High | A classic system for separating amino acids and their derivatives.[10] |
| Dichloromethane / Methanol | 9:1 to 8:2 | Medium-High | A good starting point for many organic reactions. The ratio can be adjusted based on the polarity of the product. |
| Ethyl Acetate / Methanol / Acetic Acid | 8:1:1 | High | Provides good separation for polar compounds. The acetic acid helps to reduce streaking. |
| n-Propanol / Ammonia / Water | 7:3:5 | High | Particularly useful for separating basic amino acids or if your product is a free amine.[10] |
TLC Workflow Diagram
Caption: A typical workflow for conducting TLC analysis.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
LC-MS is a powerful technique for monitoring reaction progress, confirming product identity, and assessing purity. For (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, Electrospray Ionization (ESI) in positive mode is typically the most effective method, as the primary amine is readily protonated.[16][17]
Frequently Asked Questions (FAQs) and Troubleshooting for LC-MS
Question 1: I am not seeing any signal for my compound in the LC-MS. What are the possible causes?
Answer: A complete lack of signal can be due to several factors ranging from sample preparation to instrument settings. Given the nature of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, issues with ionization and chromatography are common.
Troubleshooting Steps:
-
Verify Sample Preparation and Injection:
-
Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Precipitation in the vial can lead to no injection.
-
Check for carryover issues from previous injections, which might be suppressing your signal.[18] Run a blank injection to confirm the system is clean.
-
-
Optimize Ionization Source Parameters:
-
Ionization Mode: Confirm you are using positive ion mode ESI. The primary amine on your compound will readily accept a proton to form [M+H]⁺.[16]
-
Source Tuning: Infuse a solution of your compound directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flows (nebulizing and drying gas), and temperature.[19] This will ensure the instrument is set for maximum sensitivity for your specific analyte.
-
-
Check Mobile Phase Composition:
-
Acidic Modifier: ESI in positive mode is most efficient in an acidic mobile phase. Ensure your mobile phase contains a volatile acid like 0.1% formic acid.[20][21] This promotes the formation of protonated molecules.
-
Avoid Non-Volatile Buffers: Do not use non-volatile buffers like phosphate, as they will contaminate the mass spectrometer.[21][22] Use volatile buffers like ammonium formate or ammonium acetate if pH control is necessary.[21]
-
-
Consider the Compound's Form: The hydrobromide salt can sometimes interfere with ionization. While the acidic mobile phase should mitigate this, if problems persist, consider a desalting step using a suitable solid-phase extraction (SPE) cartridge.
Question 2: My chromatographic peak is broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape, particularly tailing, is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase. The polar and basic nature of the amine in your compound can lead to strong interactions with residual silanols on C18 columns.
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will ensure the amine is fully protonated. This can sometimes improve peak shape, but it will also reduce retention on a reverse-phase column.[23]
-
-
Choose the Right Column:
-
Standard C18: If using a standard C18 column, ensure it is a modern, end-capped version to minimize silanol interactions.
-
Alternative Stationary Phases: Consider using a column with an embedded polar group or a phenyl-hexyl phase, which can offer different selectivity for polar compounds.[13]
-
HILIC Chromatography: For very polar compounds that are not well-retained in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[24] A HILIC column with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer will provide good retention and peak shape for your compound.
-
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing.[25] Try reducing the injection volume or diluting your sample.
-
Investigate Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize peak broadening.[25]
Question 3: I see multiple peaks in my mass spectrum for a single chromatographic peak. What do they represent?
Answer: It is common to observe multiple ions in the mass spectrum corresponding to a single analyte. For (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, you should look for the following:
-
Protonated Molecule [M+H]⁺: This will be the primary ion of interest. The molecular weight of the free base is C₅H₁₀BrNO₂ = 210.99 g/mol . So, the [M+H]⁺ ion will have an m/z of approximately 212.
-
Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[26] Therefore, you should see a characteristic doublet for any bromine-containing ion, with the two peaks separated by 2 m/z units and having nearly equal intensity. For your [M+H]⁺ ion, you should see peaks at m/z 212 and 214.
-
Adducts: In ESI, it is common to see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[27] These will appear at m/z 234 and 250, respectively (for the ⁷⁹Br isotope). The presence of these can be minimized by using high-purity solvents and clean glassware.
-
In-source Fragmentation: Depending on the source conditions, you might observe some fragmentation of your molecule. Common fragmentation pathways for amino acid esters include the loss of the ester group or other neutral losses.
Recommended Starting LC-MS Conditions
This table provides a good starting point for method development for the analysis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard starting point for reverse-phase chromatography. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for efficient ESI+ ionization.[20] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reverse-phase. |
| Gradient | 5% to 95% B over 5-10 minutes | A typical screening gradient to determine the elution profile. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | The primary amine is easily protonated.[16] |
| Scan Range | m/z 50 - 350 | Covers the expected mass of the parent ion and potential adducts or fragments.[16] |
| Key Ions to Monitor | m/z 212 and 214 | The characteristic isotopic doublet for the protonated molecule [M+H]⁺. |
LC-MS Troubleshooting Logic
Caption: A decision tree for troubleshooting common LC-MS issues.
References
- Vertex AI Search. (n.d.). Thin Layer Chromatography (TLC).
- ACS Publications. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- UTSC Chemistry Online. (n.d.). Thin Layer Chromatography.
- ResearchGate. (2023). What is the best solvent system for amino acid thin layer chromatography?.
- Analytical Chemistry. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry.
- Chemistry LibreTexts. (2022). 2.3C: The Retention Factor.
- Khan Academy. (2013). Calculating retention factors for TLC. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
- Hinduism Books, Ayurveda Books, Science Books. (2025). Retention factor: Significance and symbolism.
- BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
- Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins.
- ResearchGate. (n.d.). Thin layer chromatographic studies of amino acids and their derivatives....
- ACS Publications. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry.
- Rapid Communications in Mass Spectrometry. (2000). Electrospray ionization mass spectra of amino acid phosphoramidates of adenosine.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids.
- ChemBAM. (n.d.). TLC troubleshooting.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
- Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory).
- Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. (2025). Application Note: Thin-Layer Chromatography Protocol for 2-Amino-4-bromobutanoic acid hydrobromide.
- HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
- Smolecule. (n.d.). Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9.
- Moldb. (n.d.). 101650-17-3 | Methyl (S)-2-amino-4-bromobutanoate hydrobromide.
- Shimadzu. (n.d.). Mobile phases compatible for LC/MS.
- LCGC International. (n.d.). How to Avoid Problems in LC–MS.
- LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube.
- HALO® Columns. (n.d.). Mobile Phase Additive Selection for LC-MS.
- Benchchem. (2025). Application Note: Derivatization of 2-Amino-4-bromobutanoic acid hydrobromide for Chromatographic Analysis.
- ResearchGate. (2019). How to avoid carryover when analyze derivatization of Amino Acid with DEEMM in LCMS? And how to improve the signal of Asp and GLu?.
- ResearchGate. (n.d.). Detection of haloalkanes via formation of LC-MS (APCI) detectable hydrazones.
- LCGC Blog. (2013). From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration.
- BLDpharm. (n.d.). 177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
- MASONACO. (n.d.). LC-MS/MS analysis of free amino acids.
- ResearchGate. (2025). LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver.
- PMC - NIH. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
- ResearchGate. (2025). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma.
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Technical Support Center: Removal of Hydrobromide Salts in Reaction Workups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of hydrobromide (HBr) salts from reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of hydrobromide salts a critical step in organic synthesis?
Hydrobromide salts, often formed during reactions involving amines or as byproducts of brominating agents, can significantly impact the outcome of subsequent synthetic steps and the purity of the final compound. Their presence can lead to:
-
Catalyst poisoning: Residual salts can deactivate sensitive catalysts used in downstream reactions.
-
Reduced solubility: The salt form of a compound may have drastically different solubility profiles, complicating purification and handling.[1]
-
Side reactions: The acidic nature of HBr salts can promote unwanted side reactions, such as acid-catalyzed hydrolysis or rearrangements.
-
Inaccurate yield determination: The weight of the salt will lead to an overestimation of the actual yield of the desired neutral compound.
-
Biological assay interference: For drug development professionals, the presence of salts can interfere with biological assays and lead to erroneous results.
Q2: What are the primary methods for removing hydrobromide salts?
The most common and effective methods for HBr salt removal include:
-
Liquid-Liquid Extraction (Aqueous Wash): This is the most frequently employed technique, involving the partitioning of the reaction mixture between an organic solvent and an aqueous basic solution.[2] The base neutralizes the HBr salt, liberating the free base, which is typically more soluble in the organic phase.
-
Precipitation and Filtration: This method is useful when there is a significant solubility difference between the salt and the free base in a particular solvent. By adjusting the pH, one form can be selectively precipitated and removed by filtration.[3]
-
Chromatography: Column chromatography, including silica gel and ion-exchange chromatography, can effectively separate the desired compound from the salt.
-
Scavenger Resins: These are solid-supported reagents that can selectively react with and remove excess acid or other impurities, simplifying the workup to a simple filtration.[4]
Q3: How do I choose the right basic solution for my aqueous wash?
The choice of base is critical and depends on the basicity of your amine product. The fundamental principle is that the pKa of the conjugate acid of the base you are using should be higher than the pKa of the protonated amine you are trying to neutralize.[5][6]
| Aqueous Base | Approximate pH | Typical Applications & Considerations |
| 5% Sodium Bicarbonate (NaHCO₃) | ~8 | Ideal for neutralizing strongly acidic byproducts and for amines that are relatively basic. It is a weak base and less likely to cause side reactions with sensitive functional groups.[7] |
| 5-10% Sodium Carbonate (Na₂CO₃) | ~11 | A stronger base than bicarbonate, useful for a wider range of amine salts.[8] |
| 1M Sodium Hydroxide (NaOH) | ~14 | A strong base that should be used with caution, as it can promote hydrolysis of esters or other base-sensitive functional groups. It is necessary for deprotonating less basic amines, such as anilines.[9] |
| Saturated Ammonium Chloride (NH₄Cl) | ~4-6 | Used to wash away stronger, unreacted bases from the organic layer. |
A comprehensive table of pKa values for various amines can be a valuable resource.[10][11][12]
Troubleshooting Guide
Issue 1: An emulsion has formed during my liquid-liquid extraction, and the layers will not separate.
Cause: Emulsions are common when dealing with complex reaction mixtures, especially when chlorinated solvents are used or when surfactants are present.[13]
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, forcing the organic molecules into the organic phase and helping to break the emulsion.[7][14]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.
Issue 2: My product is water-soluble, and I am losing it during the aqueous wash.
Cause: This is a common problem for polar, low molecular weight compounds, especially those containing multiple heteroatoms capable of hydrogen bonding.
Solutions:
-
"Salting Out": As mentioned above, washing with brine can decrease the solubility of your organic compound in the aqueous layer.[7][14]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Solvent Modification: Switch to a more polar, water-immiscible organic solvent like ethyl acetate or n-butanol, which may better solvate your product.
-
Alternative Methods: Consider avoiding an aqueous workup altogether. Methods like precipitation or the use of scavenger resins may be more suitable.
Issue 3: After the basic wash, my product remains in the aqueous layer.
Cause: This indicates that the amine has not been sufficiently deprotonated to become soluble in the organic solvent.
Solutions:
-
Increase the Basicity: The chosen base may not be strong enough. If you used sodium bicarbonate, try sodium carbonate or a dilute solution of sodium hydroxide.[8] Always check the pKa of your protonated amine to guide your choice.[5][6]
-
Ensure Complete Mixing: Shake the separatory funnel vigorously for a sufficient amount of time to ensure complete partitioning.
-
Check pH: After shaking, check the pH of the aqueous layer to confirm it is sufficiently basic.
Issue 4: My product is not stable to basic conditions.
Cause: Some functional groups, such as esters, beta-lactams, or certain protecting groups, are susceptible to base-catalyzed hydrolysis or degradation.
Solutions:
-
Use a Weaker Base: Employ the mildest base possible that will still neutralize the HBr salt, such as sodium bicarbonate.
-
Minimize Contact Time: Perform the aqueous wash quickly and at a low temperature (e.g., in an ice bath) to minimize the rate of degradation.
-
Alternative Workup:
-
Silica Gel Plug: Pass the crude reaction mixture through a short plug of silica gel, eluting with an appropriate solvent system. The polar HBr salt will often adhere to the silica.
-
Ion-Exchange Chromatography: Use a cation-exchange resin to capture the protonated amine, which can then be eluted with a basic solution.
-
Scavenger Resins: Employ a solid-supported base (scavenger resin) to neutralize the HBr in situ. The resin can then be removed by simple filtration.[4]
-
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for HBr Salt Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Extraction: Stopper the funnel, invert, and vent to release any pressure from CO₂ evolution. Shake vigorously for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to separate completely.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with the basic solution, followed by a wash with brine to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the free-base product.
Protocol 2: Precipitation of the Free Base
-
Dissolution: Dissolve the crude HBr salt in a minimal amount of a suitable solvent in which the free base is insoluble (e.g., water, ethanol).
-
Basification: Slowly add a basic solution (e.g., 1M NaOH, aqueous ammonia) dropwise with stirring until the pH is basic and a precipitate forms.
-
Precipitation: Continue stirring, possibly in an ice bath, to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining salts.
-
Drying: Dry the purified free base under vacuum.
Decision-Making Workflow for HBr Salt Removal
The following diagram provides a logical workflow to help you select the most appropriate method for your specific reaction conditions.
Caption: Decision workflow for selecting an HBr salt removal method.
References
-
pKa Values of Common Bases. [Link]
-
Organic Acid-Base pKa Table. Scribd. [Link]
-
alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Basicity of Amines. In Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]
-
Removal of HBr without H2O formation. Reddit. [Link]
-
Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. [Link]
-
Ways of crashing out amines. Reddit. [Link]
-
How to remove bromine from a reaction mixture? Quora. [Link]
-
How do I separate water soluble organic compound from boric acid and sodium bromide mixture? ResearchGate. [Link]
-
Switchable-Solvent-based System for High-Salinity Brine Desalination and Fractional Precipitation. MIT Technology Licensing Office. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]
-
Effective Removal of Organics from Water Using an Organic Scavenger. [Link]
-
Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]
-
Are amines soluble in organic solvents? Quora. [Link]
-
Remove Sticky Reagents. [Link]
-
Solubility of Organic Compounds. [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
-
Ion exchangers - elimination of organic matter. SUEZ water handbook. [Link]
-
strategies in organic synthesis. Wipf Group - University of Pittsburgh. [Link]
-
Liquid-Liquid Extraction and Separation Schemes. Organic Chemistry Lab Techniques. [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
-
Solubility of organic amine salts. Sciencemadness.org. [Link]
-
How can I purify my compound from salt? ResearchGate. [Link]
-
Workup: Amines. University of Rochester Department of Chemistry. [Link]
-
Reaction Work-Ups. Chemistry LibreTexts. [Link]
- Recovery of amines from by-product chloride salts.
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
How to separate organic salts? ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. scribd.com [scribd.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
Navigating the Reactivity of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide: A Technical Support Guide
Welcome to our dedicated technical support center for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional building block. Here, we address common challenges and frequently asked questions regarding its reactivity, with a special focus on the critical role of solvent selection in directing reaction outcomes. Our aim is to provide you with the expertise and practical insights needed to optimize your synthetic strategies and troubleshoot your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to address specific problems you might encounter during your experiments. We delve into the root causes and provide actionable solutions.
Question 1: My N-alkylation reaction with a primary or secondary amine is giving low yields and a significant amount of a cyclic byproduct. What is happening and how can I fix it?
Answer:
This is a classic case of competing intramolecular versus intermolecular reactions. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide has two electrophilic sites: the carbon bearing the bromine atom and the ester carbonyl group. The primary amino group can act as an internal nucleophile.
-
The Problem: You are likely observing the intramolecular cyclization of the starting material to form methyl 2-oxopyrrolidine-3-carboxylate (a lactam), which competes with your desired intermolecular N-alkylation. The choice of solvent and base is critical in dictating the dominant reaction pathway.
-
The Chemistry:
-
Intermolecular N-alkylation: Your desired reaction, where an external nucleophile (your amine) attacks the carbon-bromine bond. This is typically an S(_N)2 reaction.
-
Intramolecular Cyclization (Lactamization): The internal amino group, once deprotonated, can attack the carbon-bromine bond to form a five-membered ring. This is also an S(_N)2 reaction. According to Baldwin's rules, this 5-exo-tet cyclization is kinetically favorable.
-
-
Troubleshooting Strategy: The key is to favor the intermolecular reaction over the intramolecular one.
-
Solvent Choice:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for S(_N)2 reactions. They solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive. For intermolecular reactions, these solvents can enhance the nucleophilicity of your external amine.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate both the cation and the anionic nucleophile through hydrogen bonding, which can decrease the nucleophilicity of your external amine. However, they can also protonate the internal amino group, preventing it from acting as a nucleophile for cyclization. Their use can be a trade-off.
-
-
Base Selection:
-
Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to deprotonate your external nucleophile without promoting deprotonation of the internal amino group of your starting material.
-
The stoichiometry of the base is crucial. Use just enough to deprotonate your nucleophile. An excess of a strong base can deprotonate the amino group of the bromobutanoate, promoting lactam formation.
-
-
Concentration:
-
Higher concentrations of your external nucleophile will favor the bimolecular (intermolecular) reaction.
-
-
-
Experimental Protocol for N-Alkylation:
-
Dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1 equivalent) and your amine nucleophile (1.1-1.5 equivalents) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Cool the mixture to 0 °C.
-
Add a non-nucleophilic base (e.g., DIPEA, 1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Below is a workflow to guide your decision-making process for optimizing N-alkylation.
Caption: Workflow for troubleshooting low yields in N-alkylation reactions.
Question 2: I am trying to perform an O- or S-alkylation, but the reaction is sluggish and incomplete. What solvent and conditions should I use?
Answer:
The principles are similar to N-alkylation, but the nucleophilicity of oxygen and sulfur nucleophiles can be more sensitive to solvent effects.
-
The Problem: Poor solubility of the starting material and/or insufficient nucleophilicity of your oxygen or sulfur nucleophile in the chosen solvent system. The hydrobromide salt is ionic and prefers polar solvents.
-
Troubleshooting Strategy:
-
Solvent Choice:
-
Polar Aprotic Solvents (DMF, DMSO): These are excellent choices for O- and S-alkylation. They will help dissolve the starting material and enhance the reactivity of your nucleophile.
-
Phase Transfer Catalysis (PTC): For reactions where the nucleophile is in an aqueous phase and the substrate in an organic phase, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be very effective.
-
-
Base Selection:
-
A strong, non-nucleophilic base is often required to deprotonate alcohols and thiols. Sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are common choices.
-
-
-
Experimental Protocol for O- or S-Alkylation:
-
To a solution of your alcohol or thiol (1.1 equivalents) in dry DMF, add NaH (1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1 equivalent) in a minimum amount of dry DMF.
-
Allow the reaction to stir at room temperature, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Question 3: I want to synthesize the corresponding lactam (methyl 2-oxopyrrolidine-3-carboxylate). How can I promote the intramolecular cyclization?
Answer:
To favor the intramolecular cyclization, you need to create conditions where the internal amino group is a potent nucleophile and the intermolecular reactions are minimized.
-
The Chemistry: The reaction is an intramolecular S(_N)2 displacement of the bromide by the amino group.
-
Strategy for Lactamization:
-
Solvent Choice:
-
Base Selection:
-
Use a base that is strong enough to deprotonate the ammonium hydrobromide and the resulting free amino group, but is not overly reactive to cause side reactions. A tertiary amine base like triethylamine (TEA) or DIPEA is suitable.
-
-
Concentration:
-
The reaction should be run at high dilution to disfavor intermolecular side reactions (e.g., dimerization).
-
-
-
Experimental Protocol for Lactam Formation:
-
Dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide (1 equivalent) in a large volume of acetonitrile (to achieve a low concentration, e.g., 0.01 M).
-
Add triethylamine (2.2 equivalents) and heat the reaction to reflux.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter off the triethylammonium hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude lactam, which can be purified by chromatography.
-
The following diagram illustrates the competing reaction pathways influenced by solvent choice.
Caption: Solvent and concentration influence on reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in common organic solvents?
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | Soluble[1] | |
| Methanol | Polar Protic | Soluble[1] | Often used for recrystallization. |
| Ethanol | Polar Protic | Sparingly Soluble | Solubility decreases with increasing alkyl chain length of the alcohol.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[2][4] | A good solvent for many reactions involving this substrate. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[4] | Another excellent solvent choice for reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderately Soluble | Solubility can be increased with gentle heating. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Generally not a good solvent for the salt form. |
| Dichloromethane (DCM) | Polar Aprotic | Insoluble | The free base form may have some solubility. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Insoluble | |
| Toluene | Non-polar | Insoluble |
Q2: How can I convert the hydrobromide salt to the free amine for reactions in non-polar solvents?
A2: If your reaction requires the free amine in a non-polar solvent, you can perform a liquid-liquid extraction.
-
Dissolve the hydrobromide salt in water.
-
Cool the aqueous solution in an ice bath and slowly add a mild inorganic base, such as sodium bicarbonate or sodium carbonate solution, until the pH is basic (pH 8-9).
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Important: The free amine is less stable than the salt and should be used immediately.
Q3: What are other potential side reactions I should be aware of?
A3: Besides lactamization, other potential side reactions include:
-
Racemization: At the alpha-carbon, especially under harsh basic conditions or elevated temperatures. It is advisable to use mild bases and moderate temperatures.
-
Ester Hydrolysis: In the presence of strong aqueous bases or acids, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Dimerization/Oligomerization: At high concentrations, the free amine can react with another molecule of the bromobutanoate to form dimers or larger oligomers. This is more likely if the primary reaction is slow.
Q4: How should I store (S)-Methyl 2-amino-4-bromobutanoate hydrobromide?
A4: It is a stable crystalline solid. Store it in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration is recommended.
References
-
Zhang, M., et al. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science, 13(5), 1436–1442. Available at: [Link]
- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 243-246.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
-
Sakiyan, I., et al. (2016). The amino acid esters are soluble in DMF and DMSO and H2O. ResearchGate. Available at: [Link]
Sources
- 1. Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9 [smolecule.com]
- 2. Hydrophobicity of amino-acid molecules. Solvation of amino-acid hydrobromides in mixtures of water and NN-dimethylformamide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in (S)-Methyl 2-amino-4-bromobutanoate hydrobromide Synthesis
Welcome to the technical support center for the synthesis and analysis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization during the synthesis of this critical chiral intermediate. Drawing upon established scientific principles and field-proven insights, this resource provides troubleshooting guidance and frequently asked questions to ensure the quality and integrity of your synthesis.
I. Understanding the Synthesis and Potential Impurities
The synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a multi-step process that often starts from readily available chiral precursors like L-methionine or L-glutamic acid.[1][2] A common synthetic route involves the transformation of the amino acid's side chain to incorporate the bromo functionality, followed by esterification of the carboxylic acid. Given the reactive nature of the starting materials and intermediates, several side reactions can occur, leading to the formation of various impurities.[3]
Common Synthetic Pathway from L-Methionine:
A typical synthesis from L-methionine involves methylation, hydrolysis, dehydration to a lactone, and subsequent ring-opening with hydrobromic acid.[1]
Caption: Synthetic pathway and potential impurity sources.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Synthesis & Purification
Q1: My reaction is incomplete, or the yield is low. What are the likely causes?
A1: Incomplete reactions are often due to insufficient reaction time, temperature, or reagent stoichiometry. For the final esterification step, ensuring anhydrous conditions is critical, as water can hydrolyze the ester back to the carboxylic acid.[4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or in-process NMR can help determine the optimal reaction time.[1][4]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially hydrobromic acid and methanol, are of high purity and appropriate concentration.
-
Optimize Reaction Conditions: Experiment with reaction time and temperature. For the esterification, refluxing for an extended period (e.g., 72 hours) might be necessary for completion.[4]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing an unexpected spot on my TLC plate. How can I identify this impurity?
A2: An unexpected spot on a TLC plate indicates the presence of an impurity. The first step is to consider the potential side reactions. Common organic impurities can arise from starting materials, by-products, intermediates, and degradation products.[3][5][6]
Potential Impurities and Their Sources:
| Impurity Type | Potential Source | Characterization Notes |
| Starting Material Related | Incomplete conversion of L-methionine or L-glutamic acid. | Can be identified by comparing with a standard of the starting material. |
| Over-alkylation Products | Reaction of the amino group with excess methylating agent. | Will have a higher molecular weight than the desired product. |
| Dimerization Products | Intermolecular reaction between two molecules of the product or intermediates. | Will have approximately double the molecular weight of the product. |
| Racemic (R)-enantiomer | Epimerization at the chiral center due to harsh reaction conditions (e.g., strong base or high temperature). | Requires chiral chromatography for separation and identification.[7][8] |
| Hydrolysis Product | Presence of water during esterification or work-up. | The carboxylic acid will have a different polarity and can be detected by LC-MS. |
| Pyroglutamic Acid | Cyclization of glutamic acid-derived intermediates under thermal stress.[9] | Can be a common impurity when starting from L-glutamic acid. |
Q3: How can I effectively purify the final product to remove these impurities?
A3: Recrystallization is a common and effective method for purifying (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.[10] Ethanol is a suitable solvent for this purpose. For more challenging separations, column chromatography on silica gel can be employed.[5]
Impurity Characterization
Q4: What analytical techniques are essential for characterizing impurities in my sample?
A4: A combination of chromatographic and spectroscopic techniques is necessary for comprehensive impurity profiling and characterization.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for separating and quantifying impurities.[9] A stability-indicating method should be developed to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[11][13] The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing compounds.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of isolated impurities.[16][17][18] 1H NMR can provide information on the proton environment, while 2D NMR techniques like COSY, HSQC, and HMBC can establish the connectivity of atoms within the molecule.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and residual solvents.[11]
Caption: Analytical workflow for impurity characterization.
Q5: How do I develop a stability-indicating HPLC method?
A5: A stability-indicating method is developed through forced degradation studies.[21][22][23] The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[24][25] The HPLC method is then optimized to separate the main peak from all the degradation peaks.
Forced Degradation Protocol:
| Stress Condition | Typical Reagents & Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) | To induce acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH, room temperature | To induce base-catalyzed degradation.[21] |
| Oxidation | 3% H2O2, room temperature | To identify potential oxidation products.[25] |
| Thermal Degradation | Dry heat (e.g., 80 °C) | To assess thermal stability. |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | To evaluate light sensitivity. |
Q6: I've detected an impurity with the same mass as my product in LC-MS. What could it be?
A6: An impurity with the same mass is likely an isomer. In the context of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, the most probable isomer is the (R)-enantiomer. To confirm this, you will need to use a chiral HPLC method. Chiral stationary phases (CSPs) based on cyclodextrins, macrocyclic glycopeptides, or polysaccharides are commonly used for the separation of amino acid enantiomers.[7][8][26]
Chiral HPLC Method Development:
-
Column Selection: Start with a macrocyclic glycopeptide-based CSP like teicoplanin, which is effective for underivatized amino acids.
-
Mobile Phase Optimization: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer is typically used. The concentration of the organic modifier can significantly impact enantioselectivity.
III. Advanced Characterization Protocols
For impurities that require definitive structural identification, isolation followed by spectroscopic analysis is necessary.
Protocol 1: Impurity Isolation by Preparative HPLC
-
Method Development: Develop an analytical HPLC method that provides good separation between the main peak and the impurity of interest.
-
Scale-Up: Scale up the analytical method to a preparative HPLC system. This involves using a larger column and a higher flow rate.
-
Fraction Collection: Collect the fractions corresponding to the impurity peak.
-
Solvent Evaporation: Remove the solvent from the collected fractions, typically using a rotary evaporator or lyophilizer.
-
Purity Confirmation: Analyze the isolated impurity by analytical HPLC to confirm its purity.
Protocol 2: Structure Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., D2O, MeOD).
-
1D NMR: Acquire a 1H NMR spectrum to get an initial overview of the proton signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for piecing together the molecular skeleton.
-
-
Data Interpretation: Analyze the NMR spectra to deduce the chemical structure of the impurity.
IV. Regulatory Context and Significance
The identification and control of impurities are critical aspects of pharmaceutical development, governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[12] According to ICH Q3A guidelines, impurities present at levels above 0.1% in a new drug substance should be identified. Understanding the impurity profile is essential for ensuring the safety and efficacy of the final drug product.
This technical guide provides a framework for the systematic characterization of impurities in the synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. By applying these principles and troubleshooting strategies, researchers can ensure the quality of their synthesis and contribute to the development of safe and effective pharmaceuticals.
V. References
-
[Separation of amino acid enantiomers by high performance liquid chromatography]. (n.d.). PubMed. Retrieved from [Link]
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Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]
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Isolation and characterization of pharmaceuticals with impurities. (2024). IntechOpen. Retrieved from [Link]
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Resolution of enantiomers of amino acids by HPLC. (n.d.). Scilit. Retrieved from [Link]
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LCMS-guided detection of halogenated natural compounds. a Five... (n.d.). ResearchGate. Retrieved from [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed. Retrieved from [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. (2019). IJPPR. Retrieved from [Link]
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Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2011). PMC - NIH. Retrieved from [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (n.d.). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]
-
Amino acids: aspects of impurity profiling by means of CE. (2007). PubMed. Retrieved from [Link]
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Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Amino acids: Aspects of impurity profiling by means of CE. (n.d.). Semantic Scholar. Retrieved from [Link]
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Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). NIH. Retrieved from [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho. Retrieved from [Link]
-
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 2-amino-4-bromobutyric acid hydrobromide. (n.d.). PrepChem.com. Retrieved from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Informatics Journals. Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). International Labmate. Retrieved from [Link]
-
Amino acids: Aspects of impurity profiling by means of CE. (2025). ResearchGate. Retrieved from [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Helv Chim Acta. Retrieved from [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]
-
Glutamic Acid Impurities. (n.d.). SynZeal. Retrieved from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]
-
glutamic acid and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
L-Glutamic Acid Polymorph Control Using Amino Acid Additives. (2025). ResearchGate. Retrieved from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2025). ResearchGate. Retrieved from [Link]
-
Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). PMC - NIH. Retrieved from [Link]
-
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide. (2025). Chemsrc. Retrieved from [Link]
-
Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (n.d.). SciSpace. Retrieved from [Link]
-
α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
25.4: Synthesis of Amino Acids. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
L-Glutamic Acid. (n.d.). PubChem - NIH. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide by HPLC
Introduction: The Criticality of Chiral Purity in Pharmaceutical Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), the stereochemical integrity of chiral building blocks is of paramount importance. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a key intermediate where the defined stereochemistry at the α-carbon is crucial for the desired pharmacological activity and safety profile of the final drug substance. The presence of the unwanted (R)-enantiomer can lead to reduced efficacy, altered pharmacological effects, or even significant toxicity. Consequently, robust and reliable analytical methods for the determination of its enantiomeric purity are essential during drug development and for quality control.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, offering insights into method selection, development, and validation for researchers, scientists, and drug development professionals. We will explore both direct and indirect approaches, presenting detailed experimental protocols and supporting data to facilitate informed decision-making in the laboratory.
Method 1: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase
The direct separation of enantiomers on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and speed, avoiding the need for derivatization. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including amino acid derivatives.[1][2] The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[1] The presence of the bromine atom in the analyte can also influence chiral recognition.[3]
Rationale for Method Selection
A polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is proposed as the primary method. This type of stationary phase is well-documented for its effectiveness in resolving enantiomers of amino acid esters.[4] The selection is based on the high probability of achieving baseline separation with good resolution, coupled with the commercial availability and robustness of these columns.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, for example, n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the (S)-Methyl 2-amino-4-bromobutanoate hydrobromide sample in the mobile phase to a concentration of approximately 1 mg/mL.
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for the direct chiral HPLC analysis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Method 2: Indirect Enantioseparation via Diastereomer Formation
Rationale for Method Selection
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral analysis of amino acids and their derivatives. It reacts with the primary amine of the analyte to form stable diastereomers that can be readily separated by reversed-phase HPLC. This method is chosen as a robust and well-documented alternative to the direct approach.
Experimental Protocol
Derivatization Step:
-
Dissolve a known amount of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Achiral Stationary Phase: C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Workflow for Indirect Chiral HPLC Analysis
Caption: Workflow for the indirect chiral HPLC analysis via diastereomer formation.
Comparative Analysis of Direct and Indirect Methods
The choice between the direct and indirect methods for chiral purity analysis depends on several factors, including the available instrumentation, the required sensitivity, and the complexity of the sample matrix. Below is a comparative summary of the two approaches.
| Parameter | Method 1: Direct Separation | Method 2: Indirect Separation |
| Principle | Enantiomers separated on a chiral stationary phase. | Diastereomers formed by derivatization and separated on an achiral stationary phase. |
| Stationary Phase | Chiral (e.g., Polysaccharide-based) | Achiral (e.g., C18) |
| Sample Preparation | Simple dissolution in mobile phase. | Multi-step derivatization required. |
| Method Development | Can be more empirical, requiring screening of different CSPs and mobile phases.[6] | More predictable, but derivatization conditions need optimization. |
| Analysis Time | Typically shorter due to fewer sample preparation steps. | Longer due to the derivatization step. |
| Potential for Artifacts | Low. | Risk of racemization during derivatization. |
| Cost | Chiral columns are generally more expensive. | Derivatizing agents and standard achiral columns are less expensive. |
| Sensitivity | Dependent on the analyte's chromophore. | Can be enhanced by using a derivatizing agent with a strong chromophore or fluorophore. |
Decision-Making Framework for Method Selection
Caption: Decision-making flowchart for selecting a chiral HPLC method.
Conclusion and Recommendations
For the routine chiral purity analysis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, the direct separation method on a polysaccharide-based chiral stationary phase is recommended as the primary approach . This method offers a more straightforward workflow, reduces the risk of analytical artifacts, and is generally faster. However, the initial method development may require screening of a few different chiral columns and mobile phase compositions to achieve optimal separation.
The indirect method involving derivatization with Marfey's reagent serves as an excellent alternative and a valuable orthogonal method for validation purposes . It can also be the method of choice when enhanced sensitivity is required or when a suitable chiral column is not available.
Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the analysis, the available resources, and the stage of drug development. It is crucial to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose.
References
-
Peluso, P., et al. (2015). Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition. Chirality, 27(9), 587-601. Available at: [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
ResearchGate. (2014). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Available at: [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Available at: [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]
-
Chromatography Today. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
Molecules. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]
-
ResearchGate. (2011). Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization. Available at: [Link]
-
American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Available at: [Link]
-
SIELC Technologies. (2018). Methyl 4-bromobutyrate. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide: A qNMR Perspective
In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and reference standards is not merely a regulatory requirement but the bedrock of product safety and efficacy. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, a key chiral building block in the synthesis of various biologically active molecules, presents a common analytical challenge: how do we ascertain its purity and concentration with the highest degree of confidence?
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. We will delve into the principles and practical execution of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, positioning it as a primary analytical method. Furthermore, we will objectively compare its performance against established techniques like High-Performance Liquid Chromatography (HPLC) and classical acid-base titration, supported by experimental considerations and data-driven insights.
The Power of Primary Ratio Measurement: Unpacking Quantitative NMR (qNMR)
Unlike chromatographic techniques that rely on comparing the response of an analyte to that of an identical reference standard, qNMR is a primary ratio method.[1] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This allows for the determination of the absolute concentration or purity of a substance by comparing the integral of one of its characteristic signals to the integral of a signal from a certified reference material (an internal standard) of known concentration, without needing a reference standard of the analyte itself.[2][4]
This inherent property grants qNMR several distinct advantages in a regulated environment:
-
Absolute Quantification: It does not require calibration curves, reducing sample preparation time and potential sources of error.[2][4]
-
Traceability: By using a certified reference material as the internal standard, the measurement becomes traceable to the International System of Units (SI).[2][3]
-
Structural Confirmation: The same experiment that provides quantitative data also confirms the identity and structure of the analyte, offering a two-in-one analysis.[5]
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when working with scarce or expensive materials.[2][6]
Experimental Protocol: qNMR Analysis of (S)-Methyl 2-amino-4-bromobutanoate HBr
The trustworthiness of a qNMR result is contingent upon a meticulously planned and executed experiment. Each step is designed to minimize potential errors and ensure the integrity of the final quantitative value.
-
Analyte Signal Selection: Examine the ¹H NMR spectrum of (S)-Methyl 2-amino-4-bromobutanoate HBr. The methoxy singlet (-OCH₃) and the alpha-proton multiplet (-CH) are potential candidates for integration. The methoxy singlet is often ideal due to its sharpness and location in a less crowded spectral region.
-
Internal Standard (IS) Selection: The choice of IS is critical.[7] For the polar and acidic nature of the analyte hydrobromide salt, a suitable IS must be:
-
Highly Pure and Stable: Certified Reference Material (CRM) grade is essential.[3]
-
Soluble in the Same Solvent: It must form a homogeneous solution with the analyte.[8][9]
-
Chemically Inert: It must not react with the analyte, solvent, or trace moisture.[7]
-
Spectrally Non-Overlapping: Its signals must be well-resolved from all analyte signals.[3][10]
-
Maleic acid is an excellent choice for this application. It is soluble in D₂O and DMSO-d₆, possesses high purity, and its vinylic proton signal appears as a sharp singlet around 6.3 ppm, which typically does not overlap with the analyte's signals.[7][8]
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[9][11] For (S)-Methyl 2-amino-4-bromobutanoate HBr and maleic acid, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are appropriate choices. D₂O is often preferred to avoid the large residual solvent peak of DMSO-d₆, although it will cause the exchange of labile N-H and O-H protons.
Accurate weighing is the cornerstone of qNMR.[12]
-
Using a calibrated microbalance with a readability of at least 0.01 mg, accurately weigh approximately 10-20 mg of (S)-Methyl 2-amino-4-bromobutanoate HBr into a clean, dry vial.[13]
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid CRM) into the same vial. The goal is to achieve a molar ratio between the analyte and IS that is close to 1:1 for optimal integration accuracy.[11]
-
Add a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., D₂O) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication. A homogeneous solution is critical for accurate results.[9]
-
Transfer the solution to a high-quality 5 mm NMR tube.
Acquisition parameters must be optimized for quantification, not just for structural elucidation.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to enhance sensitivity and signal dispersion.[11]
-
Pulse Program: A simple single-pulse program (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent) should be used.[11][13] Avoid complex pulse sequences with solvent suppression unless absolutely necessary, as they can affect signal intensities.
-
Relaxation Delay (d1): This is arguably the most critical parameter. To ensure complete relaxation of all relevant nuclei before the next pulse, the relaxation delay (d1) plus the acquisition time (aq) should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals being integrated.[11] A conservative and safe approach is to set d1 to 60 seconds.[13]
-
Flip Angle: A 90° pulse angle should be accurately calibrated and used to maximize signal for each scan.[13]
-
Acquisition Time (aq): Set to ensure the Free Induction Decay (FID) has fully decayed to zero, preventing truncation artifacts. A value of 3-4 seconds is typically sufficient.[11]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision better than 1%).[11][14] Typically, 8 to 16 scans are adequate.
-
Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting lineshapes.
-
Carefully phase the spectrum to achieve a flat, symmetrical baseline around all signals of interest.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the selected, well-resolved signal for the analyte (I_analyte) and the internal standard (I_IS).
-
Calculate the purity of the analyte using the following formula[11][15]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
MW: Molar Mass
-
m: Mass weighed
-
Purity: Purity of the standard
-
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A Tale of Two Halogens: A Comparative Guide to (S)-Methyl 2-amino-4-bromobutanoate and its Chloro-Analog in Synthesis
For the modern researcher, scientist, and drug development professional, the selection of chiral building blocks is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Among the myriad of choices, halogenated amino acid derivatives stand out for their versatility. This guide provides an in-depth, objective comparison of two closely related yet distinct synthons: (S)-Methyl 2-amino-4-bromobutanoate hydrobromide and its chloro-analog, (S)-Methyl 2-amino-4-chlorobutanoate hydrochloride. We will dissect their performance in key synthetic applications, supported by fundamental principles and experimental insights, to empower you to make the most informed choice for your specific research needs.
The core utility of these molecules lies in the electrophilic nature of the carbon atom bearing the halogen, making them prime candidates for nucleophilic substitution reactions. This reactivity is the cornerstone of their application in the synthesis of a diverse array of complex molecules, from peptide-based therapeutics to quorum sensing modulators. However, the subtle yet significant difference between a bromine and a chlorine atom at the 4-position imparts distinct characteristics that can be strategically leveraged.
The Decisive Difference: Reactivity Rooted in the Carbon-Halogen Bond
The fundamental distinction in the synthetic performance of the bromo- and chloro-analogs stems from the inherent properties of the carbon-halogen bond. In nucleophilic substitution reactions, the leaving group's ability to depart is paramount. Bromide is a superior leaving group compared to chloride. This is due to its larger atomic size and lower electronegativity, which makes the C-Br bond weaker and the resulting bromide ion more stable in solution than the chloride ion.
This difference in leaving group ability translates directly to reaction kinetics. In a typical SN2 reaction, the bromo-analog will react faster and under milder conditions than its chloro counterpart.[1] This enhanced reactivity can be a significant advantage, particularly in complex syntheses where delicate functional groups might not tolerate harsh reaction conditions.
Head-to-Head in the Lab: A Comparative Overview
| Parameter | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide | (S)-Methyl 2-amino-4-chlorobutanoate hydrochloride | Key Considerations |
| Reactivity | Higher | Lower | The C-Br bond is weaker and bromide is a better leaving group. |
| Typical Reaction Conditions | Milder bases, lower temperatures | Stronger bases, potentially higher temperatures | The chloro-analog may require more forcing conditions to achieve comparable reaction rates. |
| Reaction Time | Generally shorter | Generally longer | Faster kinetics with the bromo-derivative can improve throughput. |
| Potential for Side Reactions | Higher potential for elimination under strong basic conditions | Lower potential for elimination | The increased reactivity of the bromide can sometimes lead to undesired side reactions. |
| Cost | Generally higher | Generally lower | The chloro-analog is often a more cost-effective choice for large-scale synthesis. |
| Stability | Generally lower | Generally higher | The C-Cl bond is stronger, leading to greater stability during storage and handling. |
Navigating the Synthetic Landscape: Key Applications
Both the bromo- and chloro-analogs serve as valuable precursors in a variety of synthetic endeavors.
-
Peptide Synthesis: These non-canonical amino acids can be incorporated into peptide chains to introduce reactive handles for post-synthetic modification, such as the attachment of labels or cross-linkers.[2] The choice between the bromo- and chloro-analog would depend on the desired reactivity for the subsequent modification step.
-
Radiolabeling: The halogen atom can be displaced by a radiolabel, such as fluorine-18, for the synthesis of PET imaging agents. The higher reactivity of the bromo-analog can be advantageous in this context, where rapid reaction times are crucial due to the short half-life of the radioisotope.
-
Heterocyclic Synthesis: These compounds are excellent starting materials for the synthesis of a variety of nitrogen-containing heterocycles. The intramolecular cyclization to form homoserine lactones is a prime example.[3][4]
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the N-acylation and subsequent cyclization to form an N-acyl homoserine lactone, a common application for both synthons.
Protocol 1: N-Acylation of (S)-Methyl 2-amino-4-halobutanoate
This protocol describes a general procedure for the N-acylation of either the bromo- or chloro-analog using an acid chloride.
Materials:
-
(S)-Methyl 2-amino-4-halobutanoate hydrohalide (1.0 eq)
-
Acid chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Suspend (S)-Methyl 2-amino-4-halobutanoate hydrohalide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (TEA or DIPEA, 2.2 eq) to the suspension and stir for 15 minutes to liberate the free amine.
-
In a separate flask, dissolve the acid chloride (1.1 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction with the bromo-analog is expected to be faster.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent hydrolysis of the acid chloride and the ester.
-
The reaction is performed at 0 °C initially to control the exothermic reaction between the acid chloride and the amine.
-
Two equivalents of base are used to neutralize the hydrohalide salt of the starting material and the HCl generated during the acylation reaction.
Protocol 2: Intramolecular Cyclization to N-Acyl Homoserine Lactone
This protocol describes the base-mediated cyclization of the N-acylated intermediate.
Materials:
-
N-Acyl-(S)-Methyl 2-amino-4-halobutanoate (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Base (e.g., Sodium bicarbonate, Potassium carbonate, or a non-nucleophilic organic base)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the N-acylated starting material (1.0 eq) in an anhydrous solvent in a round-bottom flask with a magnetic stirrer.
-
Add the base (1.5-2.0 eq). For the bromo-analog, a milder base like sodium bicarbonate may be sufficient. The chloro-analog may require a stronger base or heating.
-
Stir the reaction at room temperature or with gentle heating. The reaction with the bromo-intermediate is expected to proceed more rapidly.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the lactone.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude lactone by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The choice of base and temperature is critical and depends on the halide. The more reactive bromide allows for milder conditions, which can be beneficial for sensitive substrates.
-
Anhydrous conditions are preferred to avoid hydrolysis of the ester and the resulting lactone.
Visualizing the Synthesis
Caption: Intramolecular SN2 cyclization mechanism.
The Final Verdict: Making the Strategic Choice
The decision to employ (S)-Methyl 2-amino-4-bromobutanoate hydrobromide or its chloro-analog is a nuanced one, guided by the specific demands of the synthesis.
-
Choose the Bromo-analog when:
-
High reactivity is paramount: For reactions that need to be conducted under mild conditions to preserve sensitive functional groups.
-
Rapid reaction kinetics are required: In applications like radiolabeling where time is of the essence.
-
The cost is not a primary constraint.
-
-
Choose the Chloro-analog when:
-
Cost-effectiveness is a major driver: Especially for large-scale production.
-
Greater stability and longer shelf-life are desired.
-
Harsher reaction conditions are tolerable and the potential for side reactions with a more reactive substrate is a concern.
-
Ultimately, a thorough understanding of the reactivity profiles of these two valuable building blocks allows the discerning chemist to tailor their synthetic strategy for optimal outcomes. By carefully considering the factors of reactivity, cost, and stability, researchers can confidently select the right tool for the job, paving the way for more efficient and successful synthesis of the molecules that will shape the future of medicine and science.
References
-
Janssens, J. C. A., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 73(2), 535-544. [Link]
-
Churchill, M. E. A., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Tetrahedron Letters, 52(39), 5067-5070. [Link]
-
Sharma, G., et al. (2013). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 18(11), 13379-13387. [Link]
-
Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(21), 3858. [Link]
-
Roy, R. N., et al. (2009). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 14(11), 4699-4709. [Link]
-
Organic Syntheses. Methyl 4-chloro-2-formylbutanoate. [Link]
-
Taylor, R. J. K., et al. (2020). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 10(63), 38459-38469. [Link]
-
Scribd. Ex 51 - SN1 or SN2? Question One. [Link]
-
Quora. Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why?. [Link]
-
YouTube. SN1 vs SN2 Reactions Made Simple | Mechanism, Kinetics & Key Differences Explained! Must Watch!. [Link]
-
Wagner, A., et al. (2017). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Marine Drugs, 15(10), 314. [Link]
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Stella, V. J., et al. (2007). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of medicinal chemistry, 50(20), 4819-4827. [Link]
-
Organic Chemistry Portal. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. [Link]
-
JewlScholar@MTSU. Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. [Link]
-
ResearchGate. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. [Link]
-
PubMed. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. [Link]
-
Chemical Communications (RSC Publishing). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. [Link]
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A Comparative Guide to the Reactivity of Bromo vs. Iodo Analogs of Methyl 2-Aminobutanoate
Introduction
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and novel materials, α-halo amino acid esters are invaluable chiral building blocks. Among these, the bromo and iodo analogs of methyl 2-aminobutanoate serve as critical intermediates for introducing the 2-aminobutanoyl moiety into larger molecules. The choice between using the bromo- or iodo-substituted analog is not trivial and has significant consequences for reaction kinetics, yield, and the required experimental conditions.
This in-depth guide provides a comprehensive comparison of the reactivity of methyl 2-bromobutanoate and methyl 2-iodobutanoate, with a focus on nucleophilic substitution reactions. We will delve into the fundamental chemical principles governing their reactivity, present comparative data, and provide a practical experimental protocol to empirically validate these differences. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies by making an informed choice of halogenated intermediate.
The Decisive Factor: Leaving Group Ability
The reactivity of alkyl halides in nucleophilic substitution reactions is predominantly governed by the efficacy of the halide as a leaving group. A superior leaving group is one that can stabilize the negative charge it acquires upon heterolytic cleavage of the carbon-halogen (C-X) bond. For the halogens, the leaving group ability follows a clear trend down the periodic table.
Key Physicochemical Properties Influencing Reactivity:
| Property | Carbon-Bromine (C-Br) | Carbon-Iodine (C-I) | Rationale for Reactivity Difference |
| Average Bond Energy | ~276 kJ/mol[1] | ~240 kJ/mol[1] | The C-I bond is significantly weaker, requiring less energy to break during the rate-determining step of a substitution reaction.[1][2] |
| Basicity of Leaving Group | Br⁻ (Bromide) is a weaker base than Cl⁻ | I⁻ (Iodide) is the weakest conjugate base of the common hydrohalic acids (pKa HI ≈ -10) | Weaker bases are more stable as anions and are therefore better leaving groups. The stability of the iodide anion is enhanced by the delocalization of its negative charge over a larger atomic volume.[2][3] |
| Polarizability | Less polarizable | More polarizable | The large, diffuse electron cloud of iodine is more easily distorted, which helps to stabilize the transition state of substitution reactions. |
This trend establishes that iodide (I⁻) is a vastly superior leaving group compared to bromide (Br⁻).[3][4] This fundamental difference is the primary driver for the enhanced reactivity of iodo-analogs in both Sₙ1 and Sₙ2 reactions.[2][3]
Reactivity in Bimolecular Nucleophilic Substitution (Sₙ2) Reactions
For a secondary halide like methyl 2-halobutanoate, the bimolecular nucleophilic substitution (Sₙ2) pathway is a common and synthetically useful mechanism. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the halide leaving group.[5]
The rate of an Sₙ2 reaction is highly sensitive to the nature of the leaving group.[6] Experimental data consistently shows that alkyl iodides react significantly faster than their corresponding alkyl bromides under identical conditions.[2][5][7]
Comparative Sₙ2 Reaction Rates:
| Substrate | Relative Rate (Illustrative) | Key Factor |
| Methyl 2-bromobutanoate | 1 | Good leaving group, moderate C-Br bond strength. |
| Methyl 2-iodobutanoate | > 30 | Excellent leaving group, weak C-I bond strength.[2][4][7] |
Practical Implications for Synthesis
The choice between the bromo- and iodo-analog has direct consequences for experimental design:
-
Reaction Conditions: Due to its higher reactivity, the iodo analog can often be reacted under milder conditions (e.g., lower temperatures, weaker nucleophiles) than the bromo analog. This can be crucial for sensitive substrates or to minimize side reactions.
-
Reaction Time: Reactions with the iodo analog typically proceed much faster, leading to shorter overall synthesis times and potentially higher throughput.
-
Cost and Stability: Methyl 2-bromobutanoate is generally less expensive and has a longer shelf-life than its iodo counterpart. Iodo compounds can be more sensitive to light and may require more careful storage.
-
Finkelstein Reaction: The significant difference in reactivity and solubility of the resulting sodium salts forms the basis of the Finkelstein reaction.[8] Treating an alkyl bromide (or chloride) with sodium iodide in acetone can efficiently convert it to the more reactive alkyl iodide, as the resulting sodium bromide is insoluble in acetone and precipitates, driving the equilibrium forward.[9][10]
Experimental Protocol: Comparative Reactivity via Halide Exchange
To empirically demonstrate the reactivity difference, a competition experiment based on the Finkelstein reaction can be performed. This protocol serves as a self-validating system to observe the principles discussed.
Objective: To qualitatively and quantitatively compare the rate of nucleophilic substitution of the bromo and iodo analogs of methyl 2-halobutanoate with a common nucleophile. For simplicity and clear comparison, we will adapt a standard protocol by reacting each halide with sodium iodide in acetone. The bromo-analog will undergo exchange, while the iodo-analog will serve as the highly reactive benchmark.
Materials:
-
Methyl 2-bromobutanoate (CAS: 3196-15-4)
-
Methyl 2-iodobutanoate
-
15% (w/v) Sodium Iodide in Acetone
-
Acetone
-
Test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Preparation: Label two clean, dry test tubes 'A' and 'B'. Into each tube, measure 2 mL of the 15% sodium iodide in acetone solution.[11]
-
Reaction Initiation: To tube 'A', add 4-5 drops of methyl 2-bromobutanoate. To tube 'B', add 4-5 drops of methyl 2-iodobutanoate (as a control).
-
Mixing and Observation: Stopper both tubes and shake vigorously to ensure thorough mixing. Start the stopwatch immediately.[11]
-
Monitoring: Observe both tubes closely against a dark background. Note the time it takes for a cloudy precipitate (NaBr) to form in tube 'A'.[6] No precipitate is expected in tube 'B' as it is a like-for-like substitution. The rapid formation of NaBr in tube 'A' demonstrates the conversion to the iodo-analog.
-
Interpretation: The time taken for the precipitate to appear in tube 'A' gives a qualitative measure of the reaction rate.[6] Comparing this to other alkyl bromides (e.g., primary vs. secondary) can provide relative rate information. The iodo-analog's high reactivity is inferred from its status as the product of this favorable reaction.
Conclusion
For synthetic applications involving methyl 2-aminobutanoate analogs, the choice between the bromo and iodo substituent is a critical decision that impacts the entire experimental design.
-
The iodo analog is unequivocally the more reactive species. This is attributed to the lower carbon-iodine bond energy and the superior stability of the iodide anion as a leaving group.[2][12]
-
This enhanced reactivity allows for milder reaction conditions and significantly shorter reaction times, which is advantageous for complex syntheses and sensitive substrates.
-
The bromo analog offers a more cost-effective and stable alternative, which may be preferable for large-scale syntheses or when harsh reaction conditions are tolerable. It can also be readily converted to the more reactive iodo analog in situ or in a separate step via the Finkelstein reaction.
Ultimately, the optimal choice depends on a careful balance of reactivity requirements, economic considerations, and the specific constraints of the synthetic route.
References
- BenchChem. (n.d.). A Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Butane Systems.
- BenchChem. (n.d.). A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers.
- Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles.
- Chemistry LibreTexts. (2020). 7.6: Characteristics of the Sₙ2 Reaction.
-
Davies A-level Chemistry. (2020). AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. Retrieved January 19, 2026, from [Link]
- Chemistry Stack Exchange. (2016). How to predict SN2 reaction when comparing nucleophilicity and leaving group ability.
- Brainly. (2024). Which of the following is the best leaving group? a) Iodine (I) b) Bromine (Br) c) Chlorine (Cl) d) All.
- Chemistry LibreTexts. (2019). 7.2: Nucleophilic Substitution.
- Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes.
- Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane.
- WebAssign. (n.d.). SN2 Reactions of Alkyl Halides.
-
ChemBK. (n.d.). METHYL 2-BROMOBUTANOATE. Retrieved January 19, 2026, from [Link]
-
MANAC Inc. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Protecting Groups in the Synthesis of 2-Amino-4-Bromobutanoate Esters: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development and complex organic synthesis, the judicious selection of protecting groups is a critical determinant of reaction efficiency, yield, and ultimate success. This is particularly true in the synthesis of non-canonical amino acids, such as 2-amino-4-bromobutanoate esters, which are valuable synthons for the introduction of versatile functionalities into peptidomimetics and other bioactive molecules. The primary amino group in these building blocks necessitates temporary protection to prevent undesirable side reactions during subsequent synthetic transformations.
This guide provides an in-depth comparative analysis of three of the most ubiquitously employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of 2-amino-4-bromobutanoate ester synthesis. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, thereby empowering you to make informed decisions tailored to your specific synthetic strategy. Our discussion is grounded in established chemical principles and supported by available experimental data from analogous systems, providing a robust framework for navigating the nuances of protecting group chemistry.
The Principle of Orthogonality: A Strategic Imperative
At the heart of modern multi-step synthesis lies the principle of orthogonality. An orthogonal set of protecting groups is one in which each type can be selectively removed in the presence of the others by employing distinct chemical conditions. This allows for the sequential unmasking of reactive sites, a cornerstone of complex molecular architecture. The three protecting groups under consideration here form a classic orthogonal set:
-
Boc: Acid-labile
-
Cbz: Removable by catalytic hydrogenolysis
-
Fmoc: Base-labile
The choice of protecting group, therefore, is not an isolated decision but one that must be integrated into the broader synthetic plan, considering the stability of other functional groups within the molecule and the desired sequence of bond-forming and deprotection steps.
Comparative Analysis of Protecting Groups for 2-Amino-4-Bromobutanoate Esters
| Protecting Group | Structure | Lability | Typical Protection Reagents & Conditions | Typical Deprotection Conditions | Expected Yields (Protection) | Advantages | Potential Limitations |
| Boc | (CH₃)₃C-O-CO- | Acid-labile | Di-tert-butyl dicarbonate ((Boc)₂O), base (e.g., NaHCO₃, Et₃N), in a solvent like THF or Dioxane.[1][2] | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane.[3][4] | High (often >90%) | Robust, stable to a wide range of non-acidic conditions.[1] | Deprotection requires strong acid, which may not be suitable for acid-sensitive substrates. The tert-butyl cation generated during deprotection can lead to side reactions.[3] |
| Cbz | C₆H₅CH₂-O-CO- | Hydrogenolysis | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, NaOH), in aqueous/organic solvent mixture.[5][6] | Catalytic hydrogenation (e.g., H₂, Pd/C).[7][8] | Good to Excellent (typically 80-95%) | Stable to both acidic and basic conditions.[5] Deprotection conditions are mild and neutral. | Incompatible with functional groups susceptible to reduction (e.g., alkynes, some nitro groups). The catalyst can sometimes be difficult to remove completely. |
| Fmoc | Base-labile | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu, base (e.g., NaHCO₃), in aqueous/organic solvent mixture.[9][10] | 20-50% piperidine in DMF.[11][12] | High (often >90%) | Deprotection is rapid and occurs under mild basic conditions.[13] Orthogonal to Boc and Cbz. | The fluorenyl group is large, which can sometimes lead to solubility issues. The deprotection byproduct, dibenzofulvene, can form adducts with the deprotected amine if not efficiently scavenged by piperidine.[14] |
Mechanistic Insights: The "Why" Behind the Chemistry
A deep understanding of the reaction mechanisms for both protection and deprotection is paramount for troubleshooting and optimizing synthetic protocols.
Boc Group: Acid-Catalyzed Deprotection
The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O). The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the N-Boc protected amine.[2][15]
Deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation to form a carbamic acid intermediate. This unstable intermediate rapidly decarboxylates to yield the free amine.[3][16]
Caption: Mechanism of TFA-mediated Boc deprotection.
Cbz Group: Hydrogenolysis-Mediated Cleavage
The Cbz group is introduced via the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[5][17]
The removal of the Cbz group is elegantly achieved by catalytic hydrogenation. The benzyl C-O bond is susceptible to cleavage by hydrogenolysis over a palladium catalyst. This process releases toluene and the unstable carbamic acid, which, as with the Boc group, spontaneously decarboxylates to furnish the free amine.[7]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Fmoc Group: Base-Induced Elimination
The Fmoc group is typically installed using Fmoc-Cl or Fmoc-OSu in the presence of a mild base.[9][10]
Deprotection is achieved with a secondary amine base, most commonly piperidine. The mechanism is a β-elimination (E1cB). The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a stabilized anion. This triggers the elimination of the carbamate, which then decarboxylates. The resulting dibenzofulvene byproduct is trapped by the piperidine.[11][14]
Caption: Mechanism of piperidine-mediated Fmoc deprotection.
Recommended Experimental Protocol: N-Boc Protection of a 2-Amino-4-Bromobutanoate Ester
Based on its high yield, robustness, and the extensive literature supporting its use, the Boc protecting group is often a reliable first choice for the N-protection of amino acid esters, provided the subsequent synthetic steps are not strongly acidic.
Materials:
-
2-Amino-4-bromobutanoate ester hydrochloride salt (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-amino-4-bromobutanoate ester hydrochloride salt (1.0 eq) and dissolve it in anhydrous THF (approximately 5-10 mL per gram of amino ester).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) to the stirred solution. Stir for 10-15 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
-
Boc Protection: To the cold solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the THF. Dissolve the residue in ethyl acetate.
-
Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-4-bromobutanoate ester.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, although often the product is of sufficient purity for subsequent steps after the extractive workup.
Conclusion
The selection of an appropriate N-protecting group for the synthesis of 2-amino-4-bromobutanoate esters is a critical decision that profoundly impacts the overall efficiency and yield of the synthetic route. While Boc, Cbz, and Fmoc each offer a robust and orthogonal means of amine protection, the optimal choice is contingent upon the specific demands of the broader synthetic strategy. The Boc group often provides a reliable and high-yielding option for initial protection, provided subsequent steps are compatible with its acid-lability. The Cbz group offers excellent stability to a wide range of conditions and a mild, neutral deprotection method, making it suitable for syntheses involving sensitive functionalities that are not reducible. The Fmoc group, with its base-lability, is a cornerstone of solid-phase peptide synthesis and offers a valuable orthogonal option in solution-phase chemistry. By understanding the mechanistic underpinnings and practical considerations of each protecting group, researchers can navigate the complexities of multi-step synthesis with greater confidence and precision.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Function, a New Base-Sensitive Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. (2022, January 10). [Video]. YouTube. [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). [Video]. YouTube. [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 18, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 18, 2026, from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 18, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Hachmann, J. P., & Espeel, P. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13833–13841. [Link]
-
Sabatino, G., & Papini, A. M. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Jones, J. H. (2002). The Cbz group. Journal of Peptide Science, 8(10), 429–430. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Benzyl chloroformate. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]
-
Generic Methods for Monomer Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Mori, Y., & Akama, T. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2344–2351. [Link]
-
Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Chemistry Stack Exchange. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]
-
How to perform Fmoc protection using Fmoc-Cl?. (2019, October 7). ResearchGate. [Link]
-
Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Mass Spectrometric Validation of Peptides Containing (S)-Methyl 2-amino-4-bromobutanoate
Introduction: The Analytical Challenge of Non-Standard Residues
In the landscape of modern drug development, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone strategy for enhancing therapeutic properties such as stability, target affinity, and bioavailability.[1] The introduction of these novel chemical moieties, however, presents a significant analytical challenge: the unambiguous validation of the final peptide sequence. Standard mass spectrometry (MS) protocols, optimized for the 20 canonical amino acids, often require careful adaptation to confidently characterize these modified structures.
This guide focuses on a particularly interesting UAA, (S)-Methyl 2-amino-4-bromobutanoate, a residue containing a halogen atom. The presence of bromine introduces unique considerations for mass spectrometric analysis, from its distinct isotopic signature to its potential influence on peptide fragmentation pathways. As a Senior Application Scientist, my objective is to provide researchers with a comprehensive, data-driven comparison of mass spectrometry techniques to reliably validate peptide sequences containing this and similar UAAs. We will move beyond simple protocol recitation to explore the underlying principles of different fragmentation methods, enabling you to make informed decisions for your analytical workflows.
The Unique Signature of a Halogenated Amino Acid
The (S)-Methyl 2-amino-4-bromobutanoate residue (hereafter abbreviated as Xxx or Br-But) possesses a monoisotopic residue mass of 176.97893 Da (using the ⁷⁹Br isotope). Its most distinguishing feature is the natural isotopic distribution of bromine: a near 1:1 ratio of ⁷⁹Br and ⁸¹Br. This results in a characteristic A/A+2 isotopic pattern for any fragment ion containing the Xxx residue, providing an invaluable diagnostic marker that can be readily identified in a high-resolution mass spectrum. Leveraging this signature is key to confidently assigning fragment ions and validating the incorporation of the UAA.
Comparative Analysis of Tandem MS (MS/MS) Fragmentation Techniques
The core of peptide sequencing by mass spectrometry lies in the controlled fragmentation of a selected precursor ion to generate a series of product ions, from which the sequence can be inferred.[2][3] The choice of fragmentation technique is paramount, as different methods deposit energy into the peptide in distinct ways, yielding complementary structural information.[4][5] We will compare the three most prevalent techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of a hypothetical model peptide, Ac-Gly-Ala-Val-Xxx-Leu-Arg-NH₂.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation method, particularly in ion trap mass spectrometers.[6][7] It involves the acceleration of precursor ions, causing them to collide with an inert gas. This process gradually increases the ion's internal energy, leading to fragmentation along the peptide backbone, primarily generating b- and y-type ions .[8][9]
-
Mechanism & Rationale: CID is a "slow-heating," ergodic process where the energy is distributed throughout the ion before fragmentation occurs at the weakest bonds. For peptides, these are typically the amide bonds. Its widespread availability and the extensive knowledge base surrounding its fragmentation patterns make it a logical starting point for any analysis.
-
Performance with Xxx: While CID can effectively fragment the peptide backbone, it has notable limitations. The low-mass cutoff inherent in ion trap instruments can prevent the detection of important low-mass fragment ions. Furthermore, the relatively low-energy collisions may not be sufficient to generate a comprehensive set of fragments, especially around the robust side chain of the Xxx residue. The C-Br bond is relatively labile and may fragment, leading to complex spectra or neutral losses that can complicate interpretation.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type fragmentation technique, most commonly found on Orbitrap-based mass spectrometers.[10][11] Like CID, it uses collisions with an inert gas, but the fragmentation occurs at a higher energy level and in a different region of the instrument, which allows for the detection of all fragments, including those at a very low mass-to-charge ratio (m/z).
-
Mechanism & Rationale: HCD is a non-resonant excitation method that provides more uniform and energetic activation than ion trap CID. This results in a greater diversity of fragment ions, including not only b- and y-ions but also diagnostic immonium ions and other side-chain cleavages.[12] The absence of a low-mass cutoff is a critical advantage for confirming the presence of specific amino acid residues.
-
Performance with Xxx: HCD is exceptionally well-suited for this application. It typically generates a richer, more complete series of b- and y-ions compared to CID, leading to higher sequence coverage.[6] Crucially, the higher energy can induce fragmentation of the Xxx side chain, potentially leading to a characteristic neutral loss of the bromoethyl group. The detection of a bromine-containing immonium ion would provide direct evidence for the UAA's presence at a specific position.
Electron Transfer Dissociation (ETD)
ETD is a fundamentally different, non-ergodic fragmentation technique.[6][12] It involves an ion-ion reaction between the multiply-charged peptide cations and radical anions. The transfer of an electron to the peptide induces fragmentation along the N-Cα bond of the peptide backbone, generating c- and z-type ions .
-
Mechanism & Rationale: Because ETD is a rapid, radical-driven process, it is less likely to cleave labile side chains and post-translational modifications. This makes it the gold standard for analyzing modified peptides where the modification itself is prone to fragmentation under CID/HCD conditions.
-
Performance with Xxx: For our Xxx-containing peptide, ETD offers a powerful, orthogonal approach. It is expected to preserve the C-Br bond on the side chain, which simplifies the resulting spectrum. The generation of c- and z-ions provides complementary sequence information that can fill in gaps left by CID or HCD analysis. Observing a complete series of c- and z-ions around the Xxx residue, each displaying the characteristic bromine isotopic pattern, offers exceptionally strong evidence for the peptide's sequence and the precise location of the UAA.
Experimental Workflow & Data Comparison
A robust validation strategy should ideally employ a combination of these techniques in a single LC-MS/MS analysis.
Experimental Protocol
-
Sample Preparation: The synthetic peptide Ac-Gly-Ala-Val-Xxx-Leu-Arg-NH₂ is dissolved in 0.1% formic acid in water to a concentration of 1 pmol/µL.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: A hybrid quadrupole-Orbitrap mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series) capable of HCD and ETD.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
MS1 Scan: Full scan from m/z 200-1200 at a resolution of 70,000. The target precursor ion ([M+2H]²⁺ at m/z 366.67) should be clearly visible with its A+1 and A+2 peaks.
-
MS/MS Acquisition: A data-dependent acquisition (DDA) method is employed. The top 3 most intense ions from the MS1 scan are selected for fragmentation. For the target precursor, three sequential scans are triggered:
-
HCD fragmentation (Normalized Collision Energy ~28%).
-
ETD fragmentation (with supplemental HCD activation for charge-reduced precursors).
-
CID fragmentation (in the ion trap).
-
-
The following diagram illustrates the comprehensive analytical workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry-Based Peptide Sequencing Analysis | BTP Biotechnology [en.biotech-pack.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mi.fu-berlin.de [mi.fu-berlin.de]
- 10. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De novo peptide sequencing using CID and HCD spectra pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Steric Maze: A Head-to-Head Comparison of Coupling Agents for Hindered Amino Acids like (S)-Methyl 2-amino-4-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as the non-proteinogenic (S)-Methyl 2-amino-4-bromobutanoate, into peptide chains is a critical strategy in modern drug design. These building blocks can induce specific conformations, enhance metabolic stability, and improve binding affinity. However, their bulky nature presents a significant challenge to standard peptide coupling protocols, often resulting in low yields, epimerization, and incomplete reactions. This guide provides a comprehensive, head-to-head comparison of commonly used coupling agents, offering field-proven insights and experimental data to empower researchers in selecting the optimal reagent for these "difficult" couplings.
The Challenge of Steric Hindrance
The primary obstacle in coupling hindered amino acids is the reduced nucleophilicity of the amino group and the steric shielding of the carboxylic acid. This kinetic barrier slows down the rate of amide bond formation, allowing side reactions to become more prevalent. The choice of coupling reagent is therefore paramount, as it must be sufficiently reactive to overcome this steric hindrance without promoting undesirable pathways, most notably racemization.[1][2]
The Contenders: A Mechanistic Overview
Peptide coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanism to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
Figure 1: General mechanism of peptide bond formation.
Carbodiimides (e.g., DCC, DIC, EDC)
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then be attacked by the amine to form the peptide bond. However, this intermediate is also prone to rearrangement to a stable N-acylurea, which terminates the reaction.[4] To mitigate this and suppress racemization, additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are almost always used. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which is then aminolyzed.[5][6]
Figure 2: Mechanism of DCC/HOBt mediated coupling.
Phosphonium Salts (e.g., PyBOP, PyAOP, PyBrOP)
Phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and its 7-aza derivative (PyAOP) are highly efficient for difficult couplings.[3][5] They react with the carboxylate to form an acyloxyphosphonium salt, which then rapidly converts to the corresponding HOBt or HOAt active ester.[7] A key advantage of phosphonium reagents is the absence of the guanidinylation side reaction that can occur with uronium/aminium salts.[5] However, they can be more expensive and produce stoichiometric amounts of phosphine oxide byproducts.[5] PyBrOP is a more reactive but also more racemization-prone phosphonium salt, typically reserved for the most challenging couplings.[3]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)
This class of reagents, including HBTU, HATU, and HCTU, are among the most popular for both solid-phase and solution-phase synthesis.[3] Structurally, they are aminium salts, though often referred to as uronium salts. They react with the carboxylate to form the corresponding active ester (e.g., HOBt ester for HBTU, HOAt ester for HATU). HATU is generally considered one of the most effective coupling reagents due to the rate-accelerating and racemization-suppressing properties of the HOAt leaving group. A significant drawback of aminium reagents is the potential for guanidinylation of the free N-terminal amine, especially when the coupling reaction is slow or the reagent is used in excess.[8]
A more recent addition to this family is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate). COMU incorporates an OxymaPure leaving group, which is a safer alternative to the potentially explosive HOBt and HOAt.[9] It has demonstrated coupling efficiencies comparable to or even exceeding HATU, with reduced racemization and better solubility.[9] The reaction with COMU can often be monitored by a color change, providing a useful visual cue for reaction completion.[9]
Figure 3: Comparative mechanisms of HATU and COMU.
Head-to-Head Performance Comparison
While no single reagent is universally superior for all hindered couplings, a general hierarchy of reactivity and effectiveness has been established through numerous studies. The following table summarizes the performance of key coupling agents based on reported yields and racemization potential for sterically demanding couplings.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| DCC/HOBt | Carbodiimide | Moderate | Moderate | Low cost | N-acylurea formation, DCU insolubility |
| EDC/HOBt | Carbodiimide | Moderate | Moderate | Water-soluble byproducts | Potential for O-to-N acyl shift |
| PyBOP | Phosphonium | High | Low | No guanidinylation, good for routine use | HMPA byproduct (from BOP), cost |
| PyAOP | Phosphonium | Very High | Very Low | Excellent for N-methyl amino acids, no guanidinylation | Higher cost |
| HBTU | Aminium | High | Low | Widely used, effective for many couplings | Guanidinylation side reaction |
| HATU | Aminium | Very High | Very Low | Gold standard for difficult couplings | Guanidinylation, higher cost, potential safety concerns with HOAt |
| COMU | Aminium | Very High | Very Low | Safer (Oxyma-based), high efficiency, water-soluble byproducts | Higher cost |
This table is a qualitative summary based on literature data. Actual performance may vary depending on the specific substrates and reaction conditions.[3][5][7][9]
Experimental Protocols for Hindered Couplings
The following are representative protocols for solution-phase coupling of a hindered amino acid like (S)-Methyl 2-amino-4-bromobutanoate. These should be optimized for each specific substrate pair.
Figure 4: General experimental workflow for peptide coupling.
Protocol 1: Coupling using HATU
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected hindered amino acid (1.0 equiv.) and the amine component (1.0-1.2 equiv.) in anhydrous DMF (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Activation and Coupling: Add HATU (1.0-1.2 equiv.) to the solution. Stir the reaction mixture at 0°C for 10-15 minutes, then allow it to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling using COMU
-
Reagent Preparation: In a round-bottom flask, dissolve the N-protected hindered amino acid (1.0 equiv.) and the amine component (1.0-1.2 equiv.) in anhydrous DMF or acetonitrile.
-
Base and Reagent Addition: Add a base such as DIPEA (1.0-2.0 equiv.) followed by COMU (1.0-1.2 equiv.). A color change to orange-red (with DIPEA) is often observed.[9]
-
Reaction: Stir the reaction at room temperature for 1-12 hours. The disappearance of the color can indicate reaction completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: The water-soluble byproducts of COMU often allow for a simplified work-up. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete activation or coupling due to severe steric hindrance. | - Switch to a more powerful coupling reagent (e.g., from HBTU to HATU or COMU).- Increase reaction temperature (e.g., to 40-50°C), but monitor for racemization.- Increase reaction time.- Use a "double coupling" strategy: after the initial coupling, filter and wash the resin, then repeat the coupling step with fresh reagents.[2] |
| Epimerization/Racemization | - Over-activation of the carboxylic acid.- Use of a strong, non-hindered base.- Prolonged reaction times at elevated temperatures. | - Use an additive known to suppress racemization (e.g., HOAt, OxymaPure).- Use a weaker or more sterically hindered base (e.g., 2,4,6-collidine instead of DIPEA).- Minimize pre-activation time.- Perform the reaction at lower temperatures (e.g., 0°C). |
| Guanidinylation Side Product (with Aminium Reagents) | The coupling reagent reacts directly with the free amine. | - Use a slight excess of the carboxylic acid relative to the coupling reagent.- Avoid a large excess of the coupling reagent.- Pre-activate the carboxylic acid for a short period before adding the amine component.- Switch to a phosphonium-based reagent (e.g., PyAOP).[8] |
| Formation of N-acylurea (with Carbodiimides) | Rearrangement of the O-acylisourea intermediate. | - Ensure the use of an additive (HOBt or HOAt).- Keep reaction temperatures low (0°C).- Add the carbodiimide to the mixture of carboxylic acid and HOBt. |
Conclusion
The successful incorporation of sterically hindered amino acids like (S)-Methyl 2-amino-4-bromobutanoate is achievable with the careful selection of coupling reagents and optimization of reaction conditions. For most difficult couplings, the high reactivity and low racemization potential of aminium salts like HATU and COMU , and phosphonium salts like PyAOP , make them the reagents of choice. COMU offers the additional benefits of enhanced safety and water-soluble byproducts, aligning with the principles of green chemistry. While classic carbodiimide methods can be effective, they often require more rigorous optimization to avoid side reactions. By understanding the mechanisms, relative performance, and potential pitfalls of each class of coupling agent, researchers can confidently navigate the steric maze and unlock the full potential of hindered amino acids in their peptide-based drug discovery programs.
References
-
Aapptec. "Coupling Reagents." Aapptec.[Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Chemistry–A European Journal, 15(37), 9394-9403. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
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Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha-and beta-amino acid derived peptides. Amino acids, 16(3-4), 321-343. [Link]
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Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Royal Society of Chemistry. "A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups." RSC Advances.[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
-
Spencer, J., & Salvino, J. (2014). Comparative study of methods to couple hindered peptides. Journal of peptide science, 20(5), 345-351. [Link]
-
Biotage. "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage.[Link]
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The Researcher's Vade Mecum: Navigating the Nuances of Ester Reactivity in Synthesis
A Senior Application Scientist's Guide to Assessing the Impact of Methyl Esters vs. Other Esters on Reaction Outcomes
For the discerning researcher in drug development and the broader chemical sciences, the choice of an ester functional group is far from a trivial decision. It is a strategic selection that can profoundly influence the kinetics, yield, and selectivity of a synthetic transformation. While the methyl ester is a ubiquitous and often default choice due to its simplicity and the ready availability of methanol, a deeper understanding of how it compares to its higher alkyl and benzyl counterparts is critical for reaction optimization and the rational design of synthetic routes. This guide provides a comprehensive comparison of the impact of the methyl ester versus other common esters (ethyl, propyl, butyl, and benzyl) on key reaction outcomes, supported by experimental data and mechanistic insights.
The Decisive Duo: Unpacking the Steric and Electronic Effects Governing Ester Reactivity
The reactivity of an ester is fundamentally governed by the interplay of two key factors: steric hindrance and electronic effects, both of which are modulated by the nature of the alcohol-derived portion of the ester.[1]
-
Steric Hindrance: This refers to the spatial bulk of the alkyl or benzyl group attached to the ester oxygen.[2] Larger, more branched groups can physically impede the approach of a nucleophile to the electrophilic carbonyl carbon, thereby slowing down the reaction rate.[3] This effect is particularly pronounced in reactions that proceed through a crowded tetrahedral intermediate.
-
Electronic Effects: The alkyl group of an ester influences the electrophilicity of the carbonyl carbon primarily through inductive effects. Alkyl groups are weakly electron-donating, and this effect increases with the size and branching of the alkyl chain.[4] This electron donation slightly reduces the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles.
These two effects are often intertwined and their relative importance can depend on the specific reaction and the nature of the nucleophile.
A Tale of Two Effects: Reaction Pathway Diagram
Caption: Interplay of steric and electronic effects of the ester group on reaction outcomes.
Head-to-Head Comparison: Methyl vs. Other Esters in Key Transformations
To illustrate the practical implications of these principles, we will now examine the performance of methyl esters in comparison to other common esters in three fundamental reactions: hydrolysis, transesterification, and amide formation.
Hydrolysis: The Archetypal Ester Cleavage
Ester hydrolysis, the cleavage of an ester back to its constituent carboxylic acid and alcohol, is a cornerstone reaction in organic chemistry.[5] The rate of this reaction is highly sensitive to the structure of the ester.
Experimental Data Summary: Relative Rates of Hydrolysis
| Ester | Reaction Conditions | Relative Rate/Half-life | Reference |
| Benzoate Esters | Base-catalyzed (rat liver microsomes) | [6] | |
| Methyl benzoate | t1/2 = 15 min | ||
| Ethyl benzoate | t1/2 = 12 min | ||
| n-Propyl benzoate | t1/2 = 10 min | ||
| n-Butyl benzoate | t1/2 = 10 min | ||
| Acetate Esters | Acid-catalyzed (0.1 M HCl, 35°C) | k (10⁻⁴ L mol⁻¹ s⁻¹) | [7] |
| Methyl acetate | 1.34 | ||
| Ethyl acetate | 1.08 | ||
| t-Butyl acetate | (unreactive under these conditions) |
Analysis:
The data reveals a clear trend. In the base-catalyzed hydrolysis of benzoate esters, the rate of hydrolysis increases as the alkyl chain lengthens from methyl to propyl.[6] This may seem counterintuitive if one only considers steric hindrance. However, in this biological system, enzymatic activity likely plays a significant role. For the acid-catalyzed hydrolysis of acetates, the opposite trend is observed, with methyl acetate hydrolyzing faster than ethyl acetate.[7] This aligns with the expectation that the smaller methyl group presents less steric hindrance to the incoming water nucleophile. The dramatic lack of reactivity for t-butyl acetate underscores the dominant role of steric hindrance in this case.
The mechanism of base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The reformation of the carbonyl double bond then expels the alkoxide leaving group.
Mechanism of Base-Promoted Ester Hydrolysis
Sources
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Navigating the Synthesis of Chiral 2-Amino-4-halobutanoates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral 2-amino-4-halobutanoates are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals. Their stereochemistry is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes a significant area of research. This guide provides a comparative analysis of prominent synthetic strategies, offering insights into their underlying principles, practical considerations, and performance, supported by experimental data.
Introduction to Synthetic Strategies
The synthesis of chiral 2-amino-4-halobutanoates can be broadly categorized into three main approaches:
-
Asymmetric Synthesis: This "gold standard" approach aims to directly generate the desired enantiomer, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.[1][2]
-
Resolution of Racemates: In this classical method, a racemic mixture of the target molecule is prepared and then separated into its constituent enantiomers.[2] This is often achieved through the use of resolving agents or enzymatic processes.
-
Diastereoselective Synthesis: This strategy involves the use of a chiral starting material or auxiliary to induce the formation of diastereomers, which can then be separated. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched product.
Asymmetric Synthesis: The Direct Approach
Asymmetric synthesis offers the most elegant and often most efficient route to enantiomerically pure compounds.[1] Key methodologies include catalytic asymmetric hydrogenation, alkylation of glycine derivatives, and enzymatic resolutions.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of prochiral precursors, such as enamides or dehydroamino acid derivatives, is a powerful tool for establishing the stereocenter at the C2 position.[1][3] Chiral transition metal complexes, particularly those based on rhodium and ruthenium with chiral phosphine ligands, are highly effective catalysts for this transformation.[1]
Causality Behind Experimental Choices: The choice of catalyst and ligand is paramount in achieving high enantioselectivity. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. The solvent and reaction conditions (temperature, pressure) can also significantly influence the stereochemical outcome.
Alkylation of Chiral Glycine Enolate Equivalents
Another prominent strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[4] In this approach, a chiral auxiliary is attached to the glycine nitrogen, directing the approach of an electrophile (in this case, a 1,2-dihaloethane) to one face of the enolate. Subsequent removal of the chiral auxiliary yields the desired chiral 2-amino-4-halobutanoate.
Trustworthiness of the Protocol: The success of this method hinges on the high diastereoselectivity of the alkylation step and the clean, high-yielding removal of the chiral auxiliary without racemization of the product. The choice of a robust chiral auxiliary that can be easily introduced and removed is critical.
Chemoenzymatic Synthesis: Harnessing Nature's Catalysts
The use of enzymes in organic synthesis, known as biocatalysis, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility.[5][6] For the synthesis of chiral 2-amino-4-halobutanoates, enzymatic kinetic resolution is a particularly effective strategy.[7]
Enzymatic Kinetic Resolution
In this method, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For instance, a lipase can be used to selectively hydrolyze the ester of one enantiomer of a racemic 2-amino-4-halobutanoate, allowing for the separation of the unreacted enantiomerically enriched ester from the hydrolyzed acid.
Expertise & Experience: The choice of enzyme is critical and often requires screening of various commercially available or engineered enzymes to find one with the desired activity and selectivity for the specific substrate. The reaction medium (aqueous or organic solvent) and pH can also have a profound impact on enzyme performance.
Comparative Data Summary
The following table summarizes the performance of different synthetic routes based on data from the literature.
| Synthetic Strategy | Key Transformation | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis | Catalytic Asymmetric Hydrogenation | 85-95 | >95 | High efficiency, atom economy | Requires specialized catalysts |
| Asymmetric Synthesis | Chiral Auxiliary-Mediated Alkylation | 70-85 (overall) | >98 (de) | High stereocontrol, predictable outcome | Multi-step, requires stoichiometric auxiliary |
| Chemoenzymatic Synthesis | Enzymatic Kinetic Resolution | <50 (for desired enantiomer) | >99 | High enantioselectivity, mild conditions | Maximum theoretical yield is 50% |
| Resolution of Racemates | Classical Resolution with a Chiral Acid | Variable | >98 | Simple, well-established | Often tedious, may require multiple recrystallizations |
Experimental Protocols
Representative Protocol for Catalytic Asymmetric Hydrogenation
This protocol is a generalized example based on established methodologies.
Materials:
-
Prochiral N-acyl-2-amino-4-halobutenoate
-
Chiral Rhodium-phosphine catalyst (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand)
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, the prochiral substrate and the chiral rhodium catalyst (typically 0.1-1 mol%) are dissolved in degassed methanol in a high-pressure reactor.
-
The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reaction is stirred under a specific hydrogen pressure (e.g., 1-10 atm) at a controlled temperature (e.g., room temperature) for a set period (e.g., 12-24 hours).
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the chiral 2-amino-4-halobutanoate.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Representative Protocol for Chemoenzymatic Resolution
This protocol provides a general workflow for an enzymatic kinetic resolution.
Materials:
-
Racemic N-acetyl-2-amino-4-halobutanoate
-
Lipase (e.g., from Candida antarctica)
-
Phosphate buffer (e.g., pH 7.5)
-
Organic solvent (e.g., toluene)
Procedure:
-
The racemic N-acetyl-2-amino-4-halobutanoate is dissolved in a biphasic system of phosphate buffer and an organic solvent.
-
The lipase is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by TLC or HPLC.
-
Once approximately 50% conversion is reached, the reaction is stopped.
-
The aqueous and organic layers are separated.
-
The unreacted enantiomerically enriched ester is isolated from the organic layer.
-
The hydrolyzed acid (corresponding to the other enantiomer) can be isolated from the aqueous layer after acidification.
-
The enantiomeric excess of the unreacted ester is determined by chiral HPLC or GC.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows of the discussed synthetic strategies.
Caption: Overview of major strategies for synthesizing chiral compounds.
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- 2. ethz.ch [ethz.ch]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily realities. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral building block whose utility is matched by the critical need for its responsible management from acquisition to disposal. This guide moves beyond mere compliance, offering a framework for its safe and environmentally sound disposal rooted in chemical principles and best practices. As laboratory professionals, our responsibility extends to ensuring that the byproducts of innovation do not pose a risk to our health or our environment. This document provides the essential, immediate safety and logistical information required for the proper disposal of this compound and its associated waste streams.
Section 1: Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a multi-faceted molecule, and its disposal pathway is dictated by the combination of its structural features.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. This is the single most critical factor for waste segregation, as halogenated wastes require high-temperature incineration to prevent the formation of toxic dioxins and furans.[1][2] Disposal of this waste stream is significantly more costly and regulated than non-halogenated waste.[2][3]
-
Amino Acid Derivative: While many simple amino acids are biodegradable, this functionalized derivative's metabolic fate is not well-characterized. The α-amino group is a key reactive site.[4] Its potential for biological activity, including observed cytotoxic effects in vitro, mandates that it be treated as a potentially toxic substance.[5]
-
Hydrobromide Salt: As a salt, it is likely soluble in water and polar solvents.[5] This property increases its potential for environmental mobility if disposed of improperly, such as down the drain. The acidic nature of the hydrobromide salt also requires consideration for segregation from basic waste streams to avoid exothermic reactions.
Table 1: Chemical and Physical Properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
| Property | Value | Source |
| CAS Number | 177325-78-9 / 101650-17-3 | [6][7][8] |
| Molecular Formula | C₅H₁₁Br₂NO₂ | [7] |
| Molecular Weight | 276.95 g/mol | [7] |
| Physical State | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water and methanol | [5] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the pure compound or its waste, ensuring adequate personal protection is non-negotiable. The required PPE is selected to mitigate risks of skin contact, eye exposure, and inhalation.
Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum). | Prevents dermal absorption of this potentially toxic compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles of the solid compound or splashes from solutions. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Work in a certified chemical fume hood. | Essential for preventing inhalation of the fine powder when handling the solid or aerosols from solutions. |
Section 3: Waste Segregation - The Core Principle
Proper segregation is the cornerstone of safe and compliant chemical waste management.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contaminating non-hazardous or less-hazardous waste streams needlessly increases disposal costs and regulatory burdens.[2]
The following decision workflow illustrates the correct segregation path for waste generated from (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Caption: Waste Segregation Workflow for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.
Section 4: Step-by-Step Disposal Protocol
Adherence to a standardized protocol minimizes ambiguity and ensures safety. All waste must be treated as hazardous.[10]
Protocol 4.1: Disposal of Solid Waste
This applies to unused or expired pure compounds, as well as contaminated disposable materials like weigh boats, pipette tips, gloves, and absorbent pads used for minor spills.
-
Designate a Container: Obtain a compatible solid waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a plastic pail or a sturdy, sealable bag-lined box.
-
Label Correctly: Before adding any waste, affix a "Hazardous Waste" label.[11][12] The label must include:
-
Collect Waste: Place all contaminated solid materials directly into the designated container.
-
Keep Closed: Keep the container securely sealed at all times, except when actively adding waste.[13][14]
-
Store Safely: Store the container in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials.[15]
Protocol 4.2: Disposal of Liquid Waste
This applies to solutions containing the compound, such as reaction mother liquors, chromatography fractions, and the first rinse from cleaning glassware.
-
Designate a Container: Use a chemically compatible container, typically a plastic carboy, designated for "Halogenated Organic Liquid Waste".[1][3] Never use metal containers for halogenated waste, as they can corrode.[16]
-
Label Correctly: Affix a "Hazardous Waste" label to the empty container. Fill in all chemical constituents and their approximate percentages, including solvents.[3] List "(S)-Methyl 2-amino-4-bromobutanoate hydrobromide" and specify its concentration.
-
Collect Waste: Pour liquid waste carefully into the container using a funnel. All commingling of waste must be performed in a chemical fume hood.[3]
-
Keep Closed: Tightly cap the container immediately after adding waste.
-
Store Safely: Store the container in secondary containment (e.g., a spill tray) within your SAA to prevent spills and leaks.[10]
Protocol 4.3: Disposal of Empty Containers
An "empty" container that once held (S)-Methyl 2-amino-4-bromobutanoate hydrobromide must be decontaminated before it can be disposed of as non-hazardous trash.
-
First Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or methanol). This first rinsate is considered hazardous and must be collected and disposed of as "Halogenated Organic Liquid Waste" as described in Protocol 4.2.[17]
-
Subsequent Rinses: For a non-acutely toxic chemical, two additional rinses with water are typically sufficient. These subsequent rinses can usually be disposed of down the drain with copious amounts of water, but confirm this with your institutional EHS policy.
-
Final Disposal: Once the container is clean and air-dried, completely deface or remove the original chemical label.[10] The container can then be disposed of in the appropriate laboratory glass or plastic recycling bin, or as regular trash.
Section 5: Spill Management
Immediate and correct response to a spill is critical for safety.
-
Alert Personnel: Alert others in the immediate area.
-
Evacuate (If Necessary): For a large spill (outside of a fume hood), evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: If the spill is small and manageable, don the full PPE listed in Section 2.
-
Contain and Absorb: For a solid spill, gently cover it with an absorbent material to avoid raising dust. For a liquid spill, surround the spill with absorbent pads or an inert material like vermiculite or sand.[18]
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated solid waste container.
-
Dispose as Hazardous Waste: All spill cleanup materials are considered hazardous waste.[10] They must be placed in the "Halogenated Organic Solids" waste container, sealed, and labeled appropriately.
Section 6: Regulatory Compliance and Best Practices
While this guide provides specific procedures, it is crucial to operate within the framework of national and institutional regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][19]
-
Know Your Generator Status: Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), which dictates the amount of waste that can be stored on-site and for how long.[11]
-
EHS is Your Partner: Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on waste disposal procedures.[14] They provide the necessary containers, labels, and pickup services. Always consult your EHS office to confirm that these procedures align with your site-specific Laboratory Management Plan.[19]
-
Minimize Waste: The best disposal method is to not generate waste in the first place. Practice source reduction by ordering only the amount of chemical needed for your research.[14][20]
Conclusion
The proper disposal of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a non-negotiable aspect of responsible scientific practice. By correctly identifying it as a halogenated organic waste, employing rigorous segregation, and following a systematic disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to meticulous waste management builds a deep and lasting culture of safety that is the bedrock of innovative research.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and potentially hazardous chemical entities. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a key chiral building block, valued for its role in synthesizing complex molecular architectures. However, its structure—an α-amino acid ester containing a bromine atom and supplied as a hydrobromide salt—necessitates a robust and well-understood safety protocol.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling procedures are critical. By treating every protocol as a self-validating system, we build a culture of safety that protects both the scientist and the science.
Understanding the Compound-Specific Risks
The required PPE is directly dictated by the chemical's multifaceted hazard profile. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is not a singular threat; it presents a combination of risks stemming from its functional groups.
-
Corrosive Nature: As a hydrobromide salt of an amino acid, the compound is acidic and corrosive. A closely related compound, 2-Amino-4-bromobutanoic acid hydrobromide, is known to cause severe skin burns and serious eye damage.[1] This dictates the need for comprehensive skin and eye protection.
-
Respiratory and Oral Toxicity: The compound may cause respiratory irritation and is harmful if swallowed.[1] This is a critical consideration, especially when handling the powdered or crystalline form, which can become airborne.
-
Halogenated Organic Compound: The presence of a bromine atom classifies it as a halogenated organic compound.[1] This is primarily a consideration for waste disposal, as halogenated waste streams must be segregated.[2]
-
Reactivity of α-Amino Acid Esters: This class of compounds can undergo various reactions, including hydrolysis and intermolecular cyclization to form diketopiperazines.[3][4] While stable under normal conditions, they are reactive entities, reinforcing the need for controlled handling.[5][6]
Core Directive: Your Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a matter of preference but a scientifically-backed necessity. The following table outlines the minimum required PPE for various operations. The causality behind these choices is to prevent contact at all potential points of exposure.
| Operation | Minimum PPE Requirement | Rationale |
| Receiving & Unpacking | Safety glasses, Lab coat, Nitrile gloves | Protects against incidental exposure from a potentially compromised container during transit. |
| Weighing & Aliquoting (Solid) | Chemical safety goggles, Lab coat, Nitrile gloves | Prevents airborne particles from contacting eyes and skin. Must be performed in a chemical fume hood or ventilated enclosure.[2][7] |
| Solution Preparation & Reaction | Chemical safety goggles & Face shield, Chemical-resistant apron over lab coat, Nitrile gloves | Provides maximum protection against splashes and spills during active manipulation of liquids.[8] A face shield is critical when handling larger volumes or during procedures with a higher risk of splashing. |
| Spill & Emergency Response | Chemical splash goggles, Face shield, Heavy-duty nitrile or neoprene gloves, Chemical-resistant suit/apron, Appropriate respiratory protection | Requires an elevated level of protection to manage a concentrated, uncontrolled release of the hazardous material. |
| Waste Disposal | Chemical safety goggles, Lab coat, Nitrile gloves | Protects against splashes while handling sealed waste containers and during the segregation process. |
A Deeper Look at PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[5][8] A face shield should be used in conjunction with goggles during any operation with a significant splash risk.
-
Skin and Body Protection:
-
Gloves: Nitrile gloves provide adequate protection for incidental contact. Always inspect gloves before use and change them immediately if contamination is suspected.[9] Never reuse disposable gloves.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[10] For larger-scale work, a chemical-resistant apron provides an additional barrier.
-
-
Respiratory Protection: All handling of the solid compound and any reactions that may produce vapors should be conducted within a certified chemical fume hood to minimize inhalation risk.[7][11] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with the appropriate cartridges would be required.[5][8]
Operational and Disposal Plans: From Benchtop to Waste Stream
A proactive safety plan extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, read the Safety Data Sheet (SDS) for the compound or a closely related one.[2][11] Ensure eyewash stations and safety showers are unobstructed and accessible.[2][10]
-
Designated Area: Conduct all work in a well-ventilated area, preferably a chemical fume hood.[7] Keep the work area uncluttered.[10]
-
Weighing: When weighing the solid, use a spatula and perform the task over a tray to contain any minor spills. Avoid creating dust.
-
Transfers: When transferring solutions, pour slowly and carefully. Use a secondary container when moving the chemical across the lab.[7]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[10] Decontaminate the work surface.
Emergency Protocol: Spill Management Workflow
Even with meticulous planning, spills can occur. The immediate response is critical to mitigating the hazard. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill.
Disposal Plan
Chemical waste must be handled with the same diligence as the parent compound.
-
Segregation: Dispose of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide and any materials contaminated with it (e.g., gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[1][2]
-
Compatibility: Never mix incompatible waste streams. This compound should not be mixed with strong oxidizing agents or strong bases in a waste container.[5][12]
-
Procedure: Follow all institutional and local regulations for hazardous waste disposal.[2] Do not pour chemical waste down the drain.[10]
By integrating this comprehensive safety and handling framework into your daily laboratory operations, you ensure a secure environment for groundbreaking research. Your safety, and the integrity of your work, demand nothing less.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
